molecular formula C79H129N27O22 B549756 Nociceptin CAS No. 170713-75-4

Nociceptin

Numéro de catalogue: B549756
Numéro CAS: 170713-75-4
Poids moléculaire: 1809.0 g/mol
Clé InChI: PULGYDLMFSFVBL-SMFNREODSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nociceptin, also known as Orphanin FQ (N/OFQ), is a 17-amino acid neuropeptide (sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln) that serves as the endogenous ligand for the this compound Opioid Peptide (NOP) receptor . It was discovered in 1995 as the first successful example of "reverse pharmacology," where the receptor (ORL1) was identified before its endogenous activator . Despite its structural homology with dynorphin A, this compound binds with high affinity and selectivity to the NOP receptor and does not activate the classical mu, delta, or kappa opioid receptors, explaining its insensitivity to the opioid antagonist naloxone . The NOP receptor is a Gi/o protein-coupled receptor (GPCR) widely distributed in the central and peripheral nervous systems . Upon binding, this compound inhibits adenylyl cyclase, reducing cAMP production, and modulates ion channel activity by activating inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels . This cellular mechanism leads to the inhibition of neurotransmitter release (e.g., glutamate, GABA, dopamine, serotonin), which underlies its broad modulatory role . This product is a high-purity preparation of this compound intended for research applications. Its primary research value lies in investigating a wide range of physiological processes and potential therapeutic targets. Key areas of study include: • Pain and Analgesia : Research shows this compound has a complex, site-specific role in pain modulation, producing hyperalgesia when administered supraspinally but often exhibiting anti-hyperalgesic and anti-allodynic effects in models of neuropathic and inflammatory pain at the spinal level . • Mood and Addiction : The N/OFQ-NOP system is implicated in anxiety, depression, and reward pathways. NOP receptor activation can inhibit dopamine release and shows promise in research on substance abuse disorders for compounds like morphine, cocaine, and alcohol . • Other Physiological Systems : Studies utilize this compound to explore its functions in learning and memory, food intake, renal water balance, and immune system modulation . This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H129N27O22/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULGYDLMFSFVBL-SMFNREODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H129N27O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168933
Record name Nociceptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1809.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170713-75-4
Record name Nociceptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170713754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nociceptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOCICEPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AYI9N34FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Nociceptin Peptide Precursor Processing and Cleavage Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of nociceptin/orphanin FQ (N/OFQ) and related neuropeptides from their common precursor, preprothis compound (PNOC). It details the enzymatic processing, specific cleavage sites, and the resulting bioactive peptides. Furthermore, this document outlines key experimental methodologies for studying these processes and summarizes the primary signaling pathway of N/OFQ.

Introduction to Preprothis compound (PNOC)

The PNOC gene encodes the preprothis compound protein, a precursor polypeptide that is the source of several neuroactive peptides.[1][2] This precursor is structurally related to the precursors of endogenous opioid peptides like preproenkephalin and preprodynorphin, suggesting a common evolutionary origin.[3] However, its primary bioactive product, this compound/orphanin FQ (N/OFQ), does not bind to classical opioid receptors (mu, delta, kappa) but instead acts as the endogenous ligand for the this compound Opioid Peptide (NOP) receptor, formerly known as ORL-1 (Opioid Receptor-Like 1).[2][4][5] This distinct N/OFQ-NOP receptor system is a key modulator of numerous physiological processes, including pain perception, memory, anxiety, and cardiovascular function.[2][5]

The processing of the preprothis compound precursor is a critical post-translational event that yields not only N/OFQ but also other peptides with distinct biological activities, such as nocistatin and Orphanin FQ2.[1][6] Understanding the precise cleavage events and the enzymes responsible is fundamental for elucidating the physiological roles of this system and for the development of targeted therapeutics.

Structure and Enzymatic Processing of Preprothis compound

The preprothis compound polypeptide undergoes a series of proteolytic cleavages to release the mature, active neuropeptides. This process occurs primarily at sites marked by pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg), a common motif for prohormone processing.[6] The key enzymes responsible for this cleavage are prohormone convertases (PCs), specifically PC1/3 and PC2.[7][8]

The initial step involves the removal of the signal peptide in the endoplasmic reticulum, yielding prothis compound. Subsequently, in the trans-Golgi network and immature secretory granules, the prohormone convertases cleave the precursor at specific paired basic residue sites. Studies using mice deficient in PC2 have demonstrated its crucial role in the production of N/OFQ, showing an accumulation of the precursor and intermediate products and a significant reduction in mature N/OFQ.[7][8] This indicates that PC2 is directly involved in the biogenesis of this critical neuropeptide.[7]

PNOC_Processing_Cascade cluster_0 Preprothis compound (PNOC) cluster_1 Prothis compound cluster_2 Bioactive Peptides Prepro Preprothis compound Signal Peptide Nocistatin N/OFQ Orphanin FQ2 Pro Prothis compound Nocistatin N/OFQ Orphanin FQ2 Prepro->Pro Signal Peptidase Nocistatin Nocistatin Pro->Nocistatin PC1/3, PC2 (at basic residues) NOFQ This compound / Orphanin FQ (N/OFQ) Pro->NOFQ PC2 (at basic residues) OFQ2 Orphanin FQ2 Pro->OFQ2 PC1/3, PC2 (at basic residues)

Caption: Simplified processing cascade of the preprothis compound precursor.

Bioactive Peptides Derived from PNOC

Proteolytic processing of the PNOC precursor yields multiple bioactive peptides, each with potentially unique physiological functions. The primary products are summarized below.

PeptideOther NamesAmino Acids (Human)Primary Function
This compound Orphanin FQ (N/OFQ)17Endogenous ligand for the NOP (ORL-1) receptor; modulates pain, anxiety, learning, and memory.[1][4]
Nocistatin -30 / 17Modulates N/OFQ activity; can block N/OFQ-induced hyperalgesia and allodynia.[3][6][9]
Orphanin FQ2 This compound II-Reported to have potent analgesic activity.[6]

Quantitative Analysis of PNOC Processing

Direct quantitative data on the efficiency of each cleavage site is sparse in the literature. However, studies involving prohormone convertase 2 (PC2)-deficient mice provide valuable semi-quantitative insights into the importance of this enzyme.

ConditionPro-Nociceptin LevelBiosynthetic IntermediatesMature N/OFQ Level
Wild Type (WT) BaselineBaselineBaseline
PC2-Deficient IncreasedAccumulatedSignificantly Decreased
Table based on findings from studies on PC2-deficient mice, which show a clear shift from processed peptides to precursor forms, highlighting the essential role of PC2.[7][8]

This compound/Orphanin FQ (N/OFQ) Signaling Pathway

N/OFQ exerts its effects by binding to the NOP receptor, a G protein-coupled receptor (GPCR).[10] The canonical signaling pathway involves coupling to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[10] Downstream effects include the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, ultimately leading to a reduction in neuronal excitability.[10]

NOFQ_Signaling N/OFQ Canonical Signaling Pathway cluster_membrane Plasma Membrane NOP NOP Receptor (ORL-1) G_protein Gαi/o-βγ NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP NOFQ N/OFQ NOFQ->NOP Binding ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Inhibition Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response

Caption: The canonical Gαi/o-coupled signaling pathway of the NOP receptor.

Experimental Protocols

The study of PNOC processing relies on a combination of biochemical and analytical techniques to separate, identify, and quantify the precursor and its resulting peptides.

Peptide Extraction and Separation: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for separating the various peptide products from complex biological samples like brain tissue extracts.[7][8]

Detailed Methodology:

  • Tissue Homogenization: Tissues (e.g., hypothalamus, amygdala) are homogenized in an acidic extraction buffer (e.g., 1 M acetic acid, 20 mM HCl) containing protease inhibitors to prevent degradation.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cellular debris. The supernatant containing the peptides is collected.

  • Solid-Phase Extraction (Optional): For sample cleanup and concentration, the supernatant can be passed through a C18 Sep-Pak cartridge. Peptides are eluted with a high organic solvent concentration (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).

  • RP-HPLC Separation:

    • Column: A C18 analytical column is typically used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is run over a set time (e.g., 5% to 60% B over 60 minutes) at a constant flow rate (e.g., 1 mL/min).

    • Detection: Peptides are detected by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Fractions are collected at regular intervals (e.g., every minute) for subsequent analysis by radioimmunoassay or mass spectrometry.

HPLC_Workflow A 1. Tissue Homogenization in Acidic Buffer B 2. High-Speed Centrifugation A->B C 3. Collect Supernatant (Peptide Extract) B->C D 4. Inject onto RP-HPLC System C->D E 5. Gradient Elution (Separation by Hydrophobicity) D->E F 6. UV Detection E->F G 7. Collect Fractions F->G

Caption: General experimental workflow for peptide separation using RP-HPLC.
Peptide Quantification: Radioimmunoassay (RIA)

RIA is a highly sensitive method used to quantify specific peptides, such as N/OFQ, in collected HPLC fractions or crude extracts.[7][8]

Detailed Methodology:

  • Antibody Generation: A specific polyclonal or monoclonal antibody is raised against the target peptide (e.g., the C-terminus of N/OFQ).

  • Radiolabeling: A small amount of the synthetic target peptide is radiolabeled, typically with Iodine-125 (¹²⁵I), to create a tracer.

  • Standard Curve Generation: A standard curve is prepared using known concentrations of unlabeled synthetic peptide.

  • Competitive Binding: The antibody, the radiolabeled tracer, and the sample (or standard) are incubated together. The unlabeled peptide in the sample competes with the tracer for binding to the limited number of antibody sites.

  • Separation: The antibody-bound peptide is separated from the free peptide (e.g., using a secondary antibody and precipitation).

  • Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

  • Calculation: The concentration of the peptide in the sample is determined by comparing its inhibition of tracer binding to the standard curve.

RIA_Workflow cluster_prep Preparation A Specific Antibody D 1. Incubation (Competitive Binding) A->D B ¹²⁵I-Labeled Peptide (Tracer) B->D C Sample or Standard C->D E 2. Separation of Bound vs. Free Peptide D->E F 3. Gamma Counting (Measure Bound Radioactivity) E->F G 4. Calculate Concentration (vs. Standard Curve) F->G

Caption: Key steps in a competitive radioimmunoassay (RIA) protocol.
Peptide Identification: Mass Spectrometry (MS)

Mass spectrometry is the definitive method for confirming the identity and sequence of processed peptides.

Detailed Methodology:

  • Sample Preparation: HPLC fractions containing putative peptides are dried and reconstituted in a suitable solvent. The sample is often mixed with a matrix (for MALDI) or infused directly (for ESI).

  • Ionization: Peptides are ionized using either Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the intact peptide ions is measured to determine their molecular weight (MS1 scan).

  • Tandem MS (MS/MS): Ions of interest are selected and fragmented (e.g., via collision-induced dissociation).

  • Fragment Ion Analysis: The m/z of the resulting fragment ions is measured. The fragmentation pattern reveals the amino acid sequence of the peptide.

  • Database Searching: The obtained mass and sequence information is compared against protein databases to confirm the peptide's identity as a product of the PNOC precursor.

References

NOP receptor pharmacology and ligand binding domains

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to NOP Receptor Pharmacology and Ligand Binding Domains

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, commonly known as the NOP receptor or opioid receptor-like 1 (ORL-1), is the fourth member of the opioid receptor family.[1][2] Discovered in 1994, it shares high sequence homology with the classical opioid receptors (mu, delta, and kappa) but possesses a distinct pharmacological profile.[3][4] Its endogenous ligand is the 17-amino acid neuropeptide, this compound/Orphanin FQ (N/OFQ).[5][6] Unlike classical opioids, N/OFQ does not bind with high affinity to mu, delta, or kappa receptors, and conversely, traditional opioid ligands have low affinity for the NOP receptor.[5][7][8] The NOP receptor is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain modulation, anxiety, depression, reward, and learning.[1][4] This unique pharmacology makes the NOP receptor a promising therapeutic target for developing novel analgesics with potentially fewer side effects than traditional opioids, as well as treatments for other CNS disorders.[3][5][9]

NOP Receptor Pharmacology

Signaling Pathways

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gαi/o family.[4][10] Upon agonist binding, the canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][10][11] This action modulates the activity of various downstream effectors.

Beyond cAMP inhibition, NOP receptor activation triggers several other important signaling events:

  • Ion Channel Modulation: It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to neuronal hyperpolarization and reduced excitability.[7][10][11] It also inhibits voltage-gated calcium channels (N-, L-, and P/Q-types), which suppresses neurotransmitter release.[7][10][11]

  • MAPK Activation: The NOP receptor can activate mitogen-activated protein kinase (MAPK) signaling cascades, including ERK1/2, p38 MAPK, and JNK.[1][5][10] This pathway is involved in longer-term cellular processes like gene expression and neuroplasticity.

  • β-Arrestin Pathway: Like many GPCRs, the NOP receptor undergoes desensitization and internalization mediated by G-protein receptor kinases (GRKs) and β-arrestins.[1][5] The recruitment of β-arrestin not only desensitizes the G protein signal but can also initiate separate, G protein-independent signaling cascades.[9]

NOP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand NOP Agonist (e.g., N/OFQ) NOP NOP Receptor Ligand->NOP Binds G_Protein Gαi/oβγ NOP->G_Protein Activates Beta_Arrestin β-Arrestin NOP->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel (GIRK) G_Protein->K_Channel Activates MAPK MAPK Cascade (ERK1/2) G_Protein->MAPK Activates cAMP cAMP ↓ Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx K_Efflux K⁺ Efflux ↑ (Hyperpolarization) K_Channel->K_Efflux ATP ATP ATP->AC Substrate PKA PKA Activity ↓ cAMP->PKA Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response Ca_Influx->Response K_Efflux->Response MAPK->Response Long-term effects Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: NOP Receptor signaling pathways.
Quantitative Data on Ligand Binding and Function

The affinity and functional activity of various ligands for the NOP receptor have been characterized using in vitro assays. Binding affinity is typically expressed as the inhibition constant (Ki), while functional potency is expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Table 1: Binding Affinities (Ki) of Selected Ligands for the Human NOP Receptor

CompoundClassKi (nM)Reference
This compound/Orphanin FQ (N/OFQ)Endogenous Peptide Agonist~0.1 - 0.3[12][13]
Ro 64-6198Non-peptide Agonist0.3[14]
SCH 221510Non-peptide Agonist~1.0[9]
AT-121Bifunctional NOP/MOP Agonist~0.5[3]
CebranopadolBifunctional NOP/MOP Agonist~0.9[9]
BuprenorphineMOP Partial Agonist / NOP Ligand~15[15]
SB-612111Non-peptide Antagonist0.7[16]
J-113397Non-peptide Antagonist~1.8[15]

Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand, cell type, buffer composition).

Table 2: Functional Activity (EC50 / IC50) of Selected Ligands at the Human NOP Receptor

CompoundAssay TypeActivityValue (nM)Reference
This compound/Orphanin FQ (N/OFQ)[³⁵S]GTPγS BindingFull Agonist~5 - 10[13]
Ro 64-6198[³⁵S]GTPγS BindingFull Agonist~15[14]
AT-121[³⁵S]GTPγS BindingPartial Agonist~25[3]
CebranopadolCa²⁺ MobilizationFull Agonist~0.5[17]
SB-612111[³⁵S]GTPγS BindingAntagonist (pA₂)~9.0 (pA₂)[18][19]
J-113397[³⁵S]GTPγS BindingAntagonist (pA₂)~8.0 (pA₂)[20]

Note: EC50/IC50 values are highly dependent on the specific functional assay and cell system used. pA₂ is a measure of antagonist potency.

NOP Receptor Ligand Binding Domains

The NOP receptor is a class A GPCR with a characteristic structure of seven transmembrane (7TM) helices connected by alternating intracellular (IL) and extracellular (EL) loops.[11] While it shares this architecture with classical opioid receptors, key differences in specific amino acid residues within the binding pocket confer its unique ligand selectivity. Information from site-directed mutagenesis and the solved crystal structures of the NOP receptor in complex with antagonists has illuminated these critical domains.[1][3]

Key residues and domains involved in ligand binding include:

  • Transmembrane Domain 3 (TM3): Aspartic acid at position 130 (D1303.32) is a crucial residue.[3] It is believed to form an ionic interaction with the N-terminal amino group of the endogenous peptide N/OFQ, a role conserved across opioid receptors.[3][11]

  • Transmembrane Domain 5 (TM5): Residue A2165.39 in NOP corresponds to a lysine in classical opioid receptors. Mutating this alanine to a lysine (A216K) in the NOP receptor allows it to bind traditional opioid antagonists with higher affinity, indicating this position is a key determinant of selectivity.[1][21]

  • Transmembrane Domain 6 (TM6): A stretch of residues from V2796.51 to V2816.53 differs significantly from the corresponding region in other opioid receptors. Swapping these residues with their mu-opioid counterparts enhances opioid alkaloid binding.[1][21]

  • Transmembrane Domain 7 (TM7): Residues T3057.39 and Y3097.43 are implicated in interacting with small-molecule agonists like Ro 64-6198.[1] The T3057.39 residue, in particular, is thought to form a hydrogen bond that is important for the selectivity of certain agonists.[3]

  • Extracellular Loop 2 (ECL2): The ECL2 of the NOP receptor is unique in its primary structure compared to other opioid receptors and plays a critical role in receptor activation.[1] It interacts with the extracellular ends of the TM domains to stabilize the active conformation of the receptor.[1]

Ligand_Binding_Domains cluster_pocket Orthosteric Binding Pocket N_Term N-Terminus (Extracellular) TM1 TM1 IL1 IL1 TM2 TM2 EL1 EL1 TM3 TM3 D130³·³² (N/OFQ N-Terminus) IL2 IL2 TM4 TM4 EL2 ECL2 (Unique structure, critical for activation) TM5 TM5 A216⁵·³⁹ (Selectivity vs MOP) IL3 IL3 TM6 TM6 V279-V281⁶·⁵¹⁻⁶·⁵³ (Selectivity) EL3 EL3 TM7 TM7 T305⁷·³⁹ (Agonist H-Bond) C_Term C-Terminus (Intracellular)

Caption: Key ligand binding domains of the NOP receptor.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human NOP receptor (CHO-hNOP).

  • Radioligand: [³H]N/OFQ.

  • Non-labeled ligand for non-specific binding determination: N/OFQ.

  • Test compounds.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation vials and scintillation cocktail.

  • Filtration manifold (e.g., Brandel or Tomtec cell harvester).

  • Liquid scintillation counter.

Methodology:

  • Membrane Preparation: CHO-hNOP cells are harvested, homogenized in Tris buffer, and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of ~15-20 µg per well.[12][22]

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Cell membranes + [³H]N/OFQ (at a concentration near its Kd, e.g., 0.2 nM).[12]

    • Non-specific Binding (NSB): Cell membranes + [³H]N/OFQ + a high concentration of unlabeled N/OFQ (e.g., 1 µM).[12][22]

    • Competition: Cell membranes + [³H]N/OFQ + varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).[13]

  • Incubation: Incubate the plates for 60 minutes at 25°C with gentle agitation.[12][13]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[12][13]

  • Washing: Wash the filters multiple times (e.g., 5 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

  • Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the bound radioactivity using a liquid scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare CHO-hNOP Cell Membranes start->prep setup Set up 96-well Plate: - Total Binding - Non-Specific Binding - Competition Wells prep->setup incubate Incubate (60 min @ 25°C) setup->incubate filter Rapid Vacuum Filtration (Separates Bound/Unbound) incubate->filter wash Wash Filters (Ice-cold Buffer) filter->wash count Liquid Scintillation Counting (cpm) wash->count analyze Data Analysis: - Calculate IC50 - Convert to Ki via Cheng-Prusoff count->analyze end End (Determine Ki) analyze->end

Caption: Workflow for a radioligand competition binding assay.
Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to the NOP receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Materials:

  • Cell membranes from CHO-hNOP cells.

  • [³⁵S]GTPγS.

  • Guanosine diphosphate (GDP).

  • Non-labeled GTPγS (for non-specific binding).

  • Test compounds (agonists).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[13][23]

  • Other materials are the same as for the radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare membranes as described in the binding assay protocol.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Basal Binding: Cell membranes + [³⁵S]GTPγS (~50 pM) + GDP (10 µM).[13][23]

    • Non-specific Binding: Cell membranes + [³⁵S]GTPγS + GDP + a high concentration of unlabeled GTPγS (10 µM).[23]

    • Agonist Stimulation: Cell membranes + [³⁵S]GTPγS + GDP + varying concentrations of the test agonist.

  • Incubation: Incubate the plates for 60 minutes at 25°C or 30°C with gentle agitation.[13][22]

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B or GF/C filters. Wash the filters with ice-cold buffer.[22][24]

  • Counting: Measure the filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding observed at each agonist concentration.

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a standard full agonist like N/OFQ) using non-linear regression.

    • To test antagonists, perform the assay with a fixed concentration of agonist in the presence of varying concentrations of the antagonist to determine the IC50 or pA₂ value.

References

An In-depth Technical Guide to the Nociceptin Signaling Cascade via G-protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a G-protein coupled receptor (GPCR) that, along with its endogenous ligand N/OFQ, constitutes a unique signaling system with significant therapeutic potential.[1] Despite its structural homology to classical opioid receptors, the NOP receptor exhibits a distinct pharmacology and elicits a wide range of physiological effects, including modulation of pain, anxiety, reward, and locomotor activity. This guide provides a comprehensive technical overview of the NOP receptor signaling cascade, focusing on its core components, downstream effector pathways, and the experimental methodologies used for its characterization.

Core Signaling Pathways

Activation of the NOP receptor by an agonist initiates a cascade of intracellular events primarily mediated by the dissociation of heterotrimeric G-proteins. The receptor predominantly couples to pertussis toxin (PTX)-sensitive Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] However, the NOP receptor also exhibits promiscuous coupling to other G-protein subtypes, including Gαz, Gα14, Gα16, and potentially Gα12 and Gαs, which can trigger diverse downstream signaling cascades.[4]

The dissociated Gβγ subunits play a crucial role in mediating further downstream effects, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[2][5] This modulation of ion channel activity leads to neuronal hyperpolarization and reduced neurotransmitter release.

Beyond the canonical G-protein signaling, the NOP receptor also engages with β-arrestins. Following agonist-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. This interaction not only mediates receptor desensitization and internalization but can also initiate G-protein-independent signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) cascades such as ERK1/2, p38, and JNK.

digraph "this compound Signaling Cascade" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10];
  edge [arrowhead=normal, penwidth=1.5];

// Nodes N_OFQ [label="N/OFQ", fillcolor="#FBBC05", fontcolor="#202124"]; NOP_R [label="NOP Receptor", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Heterotrimeric G-protein\n(Gαi/o, Gαz, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G_alpha [label="Gα", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G_betagamma [label="Gβγ", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; VGCC [label="Voltage-Gated Ca2+\nChannels", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GIRK [label="GIRK Channels", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_ion [label="Ca2+ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; K_ion [label="K+ Efflux", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperpolarization [label="Neuronal Hyperpolarization\n& Reduced Excitability", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; GRK [label="GRK", fillcolor="#FBBC05", fontcolor="#202124"]; Arrestin [label="β-Arrestin", fillcolor="#FBBC05", fontcolor="#202124"]; Internalization [label="Receptor Internalization", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Cascade\n(ERK, p38, JNK)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges N_OFQ -> NOP_R [label="Agonist Binding", color="#5F6368"]; NOP_R -> G_protein [label="Activation", color="#5F6368"]; G_protein -> G_alpha [label="Dissociation", color="#5F6368"]; G_protein -> G_betagamma [color="#5F6368"]; G_alpha -> AC [label="Inhibition", arrowhead=tee, color="#EA4335"]; AC -> cAMP [arrowhead=none, style=dashed, color="#5F6368"]; cAMP -> PKA [label="Activation", color="#5F6368"]; G_betagamma -> VGCC [label="Inhibition", arrowhead=tee, color="#EA4335"]; G_betagamma -> GIRK [label="Activation", color="#34A853"]; VGCC -> Ca_ion [arrowhead=none, style=dashed, color="#5F6368"]; GIRK -> K_ion [arrowhead=none, style=dashed, color="#5F6368"]; K_ion -> Hyperpolarization [arrowhead=none, style=dashed, color="#5F6368"]; Ca_ion -> Hyperpolarization [arrowhead=none, style=dashed, color="#5F6368"]; NOP_R -> GRK [label="Phosphorylation", style=dashed, color="#5F6368"]; GRK -> NOP_R [style=dashed, color="#5F6368"]; NOP_R -> Arrestin [label="Recruitment", color="#5F6368"]; Arrestin -> Internalization [color="#5F6368"]; Arrestin -> MAPK [label="Activation", color="#5F6368"]; }

Caption: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by agonist-bound GPCRs. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the NOP receptor are prepared.

  • Assay Buffer: A typical buffer contains 20 mM HEPES, 10 mM MgCl₂, and 100 mM NaCl, pH 7.4.[2]

  • Incubation: Membranes are incubated with [³⁵S]GTPγS (typically 50-200 pM), GDP (to regulate basal binding, e.g., 10 µM for Gi/o-coupled receptors), and varying concentrations of the test agonist.[2][6] The incubation is typically carried out at 25-30°C for 60 minutes.[2]

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits and retained on the filters is determined by scintillation counting.

  • Data Analysis: Basal binding (in the absence of agonist) is subtracted from the agonist-stimulated binding to determine the net stimulation. EC50 and Emax values are calculated from concentration-response curves using non-linear regression.

cAMP Accumulation Assay

This assay measures the ability of NOP receptor agonists to inhibit the production of cAMP, a key second messenger.

Methodology:

  • Cell Culture: Whole cells expressing the NOP receptor are used.

  • Stimulation: Cells are first stimulated with an agent that increases intracellular cAMP levels, such as forskolin, which directly activates adenylyl cyclase.

  • Agonist Treatment: Cells are then treated with varying concentrations of the NOP receptor agonist.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using various detection methods, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay uses a cAMP-d2 conjugate and a cryptate-labeled anti-cAMP antibody.[7]

    • AlphaScreen: This bead-based assay involves competition between endogenous cAMP and a biotinylated cAMP probe for binding to an anti-cAMP antibody-coated acceptor bead.[8][9]

  • Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and IC50 or EC50 values are determined from the concentration-response curves.

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor the interaction between the NOP receptor and β-arrestin in real-time in living cells.

Methodology:

  • Constructs: The NOP receptor is genetically fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., a yellow fluorescent protein variant like Venus).

  • Cell Transfection: Cells are co-transfected with the NOP-Rluc and β-arrestin-Venus constructs.

  • Assay Procedure:

    • Transfected cells are plated in a microplate.

    • The BRET substrate (e.g., coelenterazine h) is added.

    • The cells are then stimulated with the NOP receptor agonist.

  • BRET Signal Detection: Upon agonist binding and subsequent β-arrestin recruitment to the receptor, the donor and acceptor come into close proximity, allowing for energy transfer. The light emitted by the donor and the acceptor is measured at their respective wavelengths using a microplate reader equipped with appropriate filters.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates agonist-induced recruitment of β-arrestin. EC50 values for arrestin recruitment are determined from concentration-response curves.

```dot digraph "BRET Assay for Arrestin Recruitment" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Agonist [label="Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor_Donor [label="NOP-Rluc8\n(Donor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arrestin_Acceptor [label="β-Arrestin-Venus\n(Acceptor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proximity [label="Close Proximity", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Energy_Transfer [label="BRET", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Light_Emission [label="Light Emission\n(Measured)", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Agonist -> Receptor_Donor [label="Binds", color="#5F6368"]; Receptor_Donor -> Proximity [label="Recruits", color="#5F6368"]; Arrestin_Acceptor -> Proximity [color="#5F6368"]; Proximity -> Energy_Transfer [label="Allows", style=dashed, color="#5F6368"]; Energy_Transfer -> Light_Emission [label="Results in", color="#5F6368"]; }

References

The Dichotomous Role of Nociceptin/Orphanin FQ in Pain Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nociceptin/orphanin FQ (N/OFQ) peptide and its cognate receptor, the NOP receptor (a G-protein coupled receptor), represent a fascinating and complex system in the landscape of pain modulation. As the fourth member of the opioid receptor family, the N/OFQ-NOP system possesses a unique pharmacological profile, distinct from classical opioid signaling. A compelling body of evidence reveals a paradoxical, site-dependent role in nociception: supraspinal activation in rodents typically produces hyperalgesia and anti-opioid effects, whereas spinal application is predominantly analgesic.[1][2][3] This dichotomy presents both challenges and significant opportunities for the development of novel, potent analgesics with potentially fewer side effects than traditional opioids. This technical guide provides an in-depth examination of the physiological role of N/OFQ in pain, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

The N/OFQ-NOP Receptor System

N/OFQ is a 17-amino acid neuropeptide that does not bind with any significant affinity to the classical mu (MOP), delta (DOP), or kappa (KOP) opioid receptors.[3][4] Conversely, classical opioid peptides do not activate the NOP receptor.[3][4] The NOP receptor is widely distributed throughout the central and peripheral nervous systems in regions critical for pain processing, including the periaqueductal gray (PAG), rostral ventromedial medulla (RVM), thalamus, spinal cord dorsal horn, and dorsal root ganglia (DRG).[1][5][6] This distribution underscores its strategic position to modulate nociceptive signaling.

A Dichotomous Role in Pain Modulation: Supraspinal vs. Spinal Effects

The most striking feature of the N/OFQ-NOP system is its dual and opposing actions on pain, which are largely dependent on the anatomical site of action, particularly in rodent models.[1][7]

  • Supraspinal Actions (Pronociceptive/Anti-Opioid): When administered intracerebroventricularly (i.c.v.) in rodents, N/OFQ often produces hyperalgesia or attenuates the analgesic effects of morphine.[1][7][8][9] This anti-opioid effect is thought to occur in key pain-modulating brain regions like the PAG and RVM, where NOP receptor activation can functionally oppose the actions of mu-opioid receptor agonists.[5][7]

  • Spinal Actions (Antinociceptive): In stark contrast, intrathecal (i.t.) administration of N/OFQ and other NOP agonists produces robust, dose-dependent analgesia in a variety of acute, inflammatory, and neuropathic pain models.[1][10][11] This effect is mediated by the inhibition of nociceptive transmission in the dorsal horn of the spinal cord.

  • Species Differences: It is critical to note that this dichotomy is most pronounced in rodents. In non-human primates, both supraspinal and spinal administration of NOP agonists appear to produce consistent antinociception, making the NOP receptor a more straightforward therapeutic target in primates.[1][7][12]

This complex relationship is illustrated in the diagram below.

cluster_input cluster_site cluster_effect N_OFQ N/OFQ or NOP Agonist Administration Supraspinal Supraspinal (e.g., i.c.v. in PAG, RVM) N_OFQ->Supraspinal Spinal Spinal (e.g., i.t. in Dorsal Horn) N_OFQ->Spinal Hyperalgesia Hyperalgesia & Anti-Opioid Effects Supraspinal->Hyperalgesia Functional opposition to opioid analgesia Analgesia Antinociception (Analgesia) Spinal->Analgesia Inhibition of nociceptive neurons

Caption: Logical flow of N/OFQ's site-dependent effects on pain in rodents.

Cellular Signaling Pathways

The NOP receptor is a member of the Gi/o family of G-protein coupled receptors.[13] Upon agonist binding, the receptor initiates a signaling cascade that is primarily inhibitory to neuronal function.

  • G-Protein Coupling: N/OFQ binding promotes the exchange of GDP for GTP on the Gαi/o subunit, causing the dissociation of the Gα and Gβγ subunits.[3]

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

  • Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.[14]

  • MAPK Activation: The N/OFQ-NOP system can also activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and JNK, which can play a role in longer-term modulation of neuronal function.[5]

NOP Receptor Signaling Cascade N_OFQ N/OFQ NOP NOP Receptor N_OFQ->NOP Binds G_protein Gi/o Protein (αβγ) NOP->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK K+ Channel G_beta_gamma->K_channel Opens Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits MAPK MAPK (ERK, JNK) G_beta_gamma->MAPK Activates cAMP ↓ cAMP AC->cAMP Reduces Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter

Caption: Simplified NOP receptor signaling pathway leading to neuronal inhibition.

Quantitative Data on NOP Receptor Ligands

The following tables summarize key in vitro pharmacological parameters for N/OFQ and selected synthetic NOP receptor agonists.

Table 1: NOP Receptor Binding Affinities

Compound Receptor Preparation Ki (nM) Reference
N/OFQ Human NOP Cell Membranes ~0.1 - 1.0 [6]
UFP-112 Human NOP Cell Membranes ~0.028 [15]
Ro 64-6198 Human NOP Cell Membranes ~0.40 [15]
BU08028 Human NOP Cell Membranes ~1 - 10 [15]

| KGNOP1 | Human NOP | Cell Membranes | 141 |[16] |

Table 2: NOP Receptor Functional Activity ([35S]GTPγS Binding Assay)

Compound Receptor Efficacy (vs. N/OFQ) pEC50 Reference
N/OFQ Human NOP Full Agonist (100%) 9.04 [15]
UFP-112 Human NOP Full Agonist (~103%) 10.55 [15]

| Ro 64-6198 | Human NOP | Full Agonist | 7.4 |[15] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NOP ligand activity. Below are protocols for commonly used behavioral and in vitro assays.

Hot Plate Test (Thermal Nociception)

This test measures the response latency to a thermal stimulus, reflecting supraspinally integrated pain responses.[17][18]

Protocol:

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C.[18] A transparent glass cylinder is used to confine the animal to the heated surface.[19]

  • Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment.

  • Baseline Latency: Gently place the animal on the hot plate and start a timer. Observe for nocifensive behaviors, typically paw licking or jumping.[19] Record the latency (in seconds) to the first clear response.

  • Cut-off Time: A cut-off time (e.g., 30-40 seconds) must be established to prevent tissue damage. If the animal does not respond by the cut-off time, it should be removed from the plate and assigned the cut-off latency.

  • Drug Administration: Administer the test compound (e.g., NOP agonist) or vehicle via the desired route (e.g., i.p., s.c., i.t.).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the latency measurement as described in step 3.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

Tail-Flick Test (Thermal Nociception)

This test measures a spinal nociceptive reflex to a thermal stimulus.[17][18]

start Start acclimate Acclimatize Animal to Restrainer start->acclimate baseline Measure Baseline Tail-Flick Latency (TFL) acclimate->baseline administer Administer Vehicle or Test Compound (e.g., i.t.) baseline->administer wait Wait for Pre-determined Time Interval (e.g., 15 min) administer->wait test Apply Radiant Heat to Tail (4 cm from tip) wait->test measure Record Post-Treatment TFL test->measure cutoff Apply Cut-off (e.g., 8-10s) to prevent tissue damage measure->cutoff calculate Calculate %MPE cutoff->calculate end_node End calculate->end_node

Caption: Experimental workflow for the radiant heat tail-flick test.

Protocol:

  • Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam on the animal's tail.

  • Acclimation: Gently restrain the animal (rat or mouse) in a suitable holder, allowing the tail to be exposed. Allow 10-15 minutes for acclimation.

  • Baseline Latency: Apply the radiant heat source to the ventral surface of the tail, typically 3-4 cm from the tip.[20] The instrument measures the time until the animal flicks its tail out of the beam path. Take 2-3 baseline readings.

  • Cut-off Time: Set a cut-off time (e.g., 8-10 seconds) to avoid tissue damage.[20]

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration.[20]

  • Data Analysis: Calculate %MPE as described for the Hot Plate Test.

Von Frey Test (Mechanical Allodynia)

This test assesses the withdrawal threshold to a mechanical stimulus, which is particularly relevant for models of neuropathic and inflammatory pain.[21][22]

Protocol:

  • Apparatus: A set of calibrated von Frey filaments (monofilaments that exert a specific bending force) or an electronic von Frey apparatus. Animals are placed in enclosures with a wire mesh floor allowing access to the plantar surface of the paws.[21]

  • Acclimation: Place animals in the testing enclosures for at least 30-60 minutes to allow cessation of exploratory behavior.[23]

  • Threshold Determination (Up-Down Method): a. Begin with a mid-range filament (e.g., 0.4g or 0.6g) applied perpendicularly to the mid-plantar surface of the hind paw until it just buckles. Hold for 2-5 seconds.[21] b. A positive response is a sharp withdrawal, flinching, or licking of the paw. c. If the response is positive, the next filament tested is one with a lower force. If the response is negative, the next filament has a higher force.[21][24] d. The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using a statistical formula (e.g., the Dixon method).[21]

  • Drug Administration & Testing: Establish a baseline threshold before administering the test compound. Measure the withdrawal threshold at set time points after administration to determine the anti-allodynic effect.

[35S]GTPγS Binding Assay (In Vitro Functional Assay)

This assay measures the G-protein activation following receptor agonism, providing a direct measure of ligand efficacy at the first step of the signaling cascade.[25][26][27]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the NOP receptor (e.g., CHO-hNOP, HEK293-hNOP).

  • Assay Buffer: Prepare an assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4).[28]

  • Reaction Mixture: In a microplate, combine the cell membranes (5-10 µg protein), a fixed concentration of GDP (e.g., 10 µM) to reduce basal binding, various concentrations of the test agonist, and [35S]GTPγS (e.g., 0.05 nM).[28]

  • Incubation: Incubate the mixture at 25-30°C for 60 minutes with gentle agitation.[25][28]

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free [35S]GTPγS.[28] Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).[28] Basal binding is measured in the absence of any agonist. Plot the agonist-stimulated increase in binding against the agonist concentration to determine potency (EC50) and efficacy (Emax).

Conclusion and Future Directions

The N/OFQ-NOP system plays a profound and complex role in pain modulation. Its site-dependent, dichotomous actions in rodents have complicated its therapeutic development, but findings in primates suggest a more consistently analgesic profile. The lack of abuse liability and respiratory depression associated with NOP agonists makes them an exceptionally promising target for a new generation of analgesics.[1] Future research, particularly focusing on bifunctional NOP/MOP receptor agonists, may unlock the full therapeutic potential of this system, offering potent pain relief while mitigating the severe adverse effects of classical opioids.[6][7]

References

The Dichotomous Role of the Nociceptin/Orphanin FQ System in Anxiety and Stress Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nociceptin/orphanin FQ (N/OFQ) peptide and its cognate receptor, the NOP receptor, represent a complex and compelling target in the neurobiology of anxiety and stress-related disorders. Unlike classical opioid systems, the N/OFQ-NOP system exhibits a nuanced and often dichotomous role, with activation generally producing anxiolytic-like effects, while blockade has shown promise in eliciting antidepressant-like responses. This technical guide provides an in-depth examination of the current understanding of N/OFQ's involvement in anxiety and stress, presenting key preclinical findings, detailing experimental methodologies, and visualizing the underlying signaling pathways. The intricate nature of this system, with its differential effects dependent on brain region, stress state, and pharmacological manipulation, offers a promising landscape for the development of novel therapeutics for anxiety disorders, post-traumatic stress disorder (PTSD), and other stress-related psychopathologies.

Introduction to the this compound/Orphanin FQ System

This compound/orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide, the endogenous ligand for the NOP receptor (previously known as ORL-1).[1][2] While the NOP receptor shares structural homology with classical opioid receptors (mu, delta, and kappa), it possesses a distinct pharmacology; N/OFQ does not bind to classical opioid receptors, and endogenous opioids do not activate the NOP receptor.[1][2] The N/OFQ-NOP system is widely distributed throughout the central nervous system (CNS), with significant expression in brain regions critical for processing stress and emotion, including the amygdala, bed nucleus of the stria terminalis (BNST), hypothalamus, hippocampus, and periaqueductal gray (PAG).[1][3][4] This anatomical distribution underpins the system's significant modulatory role in a variety of physiological and behavioral processes, including pain, reward, learning, memory, and, most notably, anxiety and stress responses.[1][3]

NOP Receptor Signaling Pathways

Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events primarily through its coupling to Gi/o proteins.[5][6] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6] The dissociation of the G-protein into its Gα and Gβγ subunits also leads to the modulation of ion channel activity.[6][7] Specifically, the Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and inhibit presynaptic voltage-gated calcium channels (N-type, P/Q-type), which suppresses neurotransmitter release.[6][7] This overall inhibitory effect on neuronal excitability and communication is fundamental to the physiological actions of the N/OFQ system.[8]

NOP_Signaling_Pathway cluster_effects Downstream Effects NOFQ N/OFQ NOP NOP Receptor NOFQ->NOP Binds to G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channels G_protein->Ca_channel Inhibits (via Gβγ) K_channel GIRK Channels G_protein->K_channel Activates (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Mediates Neuronal_excitability Neuronal Excitability K_channel->Neuronal_excitability Decreases (Hyperpolarization)

Figure 1: NOP Receptor Signaling Cascade.

The Role of N/OFQ in Anxiety: A Tale of Two Effects

The involvement of the N/OFQ-NOP system in anxiety is complex, with evidence supporting both anxiolytic and anxiogenic effects, largely dependent on the experimental context and the specific brain region being examined.

Anxiolytic-like Effects of NOP Receptor Agonism

A significant body of preclinical research indicates that activation of NOP receptors generally produces anxiolytic-like effects.[9] The seminal work in this area demonstrated that intracerebroventricular (i.c.v.) administration of N/OFQ at non-sedative doses induced anxiolytic-like responses in rodents across a range of behavioral paradigms, including the elevated plus-maze (EPM), light-dark box test, and operant conflict test.[3] These findings have been replicated and extended using both N/OFQ and systemically administered, non-peptide NOP agonists.[3][5] Microinjections of N/OFQ into the central nucleus of the amygdala (CeA), a key structure in fear and anxiety processing, have also been shown to decrease anxiety-like behaviors in both naive and stressed animals.[3][6]

Anxiogenic-like Effects and the Influence of Stress

In contrast to the anxiolytic effects observed with direct NOP receptor activation, some studies have reported anxiogenic-like effects of N/OFQ.[10] For instance, i.c.v. administration of N/OFQ has been shown to increase anxiety-related behaviors in the open field, EPM, and dark-light tests.[10] These contradictory findings may be attributable to differences in dose, site of administration, and the baseline stress state of the animal. Notably, the anxiolytic properties of NOP antagonists appear to emerge primarily under stressed conditions.[6] This suggests that the endogenous N/OFQ system may be activated during stress and contribute to the manifestation of anxiety-like states, which can then be reversed by NOP receptor blockade.

Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The N/OFQ system has a complex and multifaceted interaction with the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine stress response system. Intracranial administration of N/OFQ can stimulate the HPA axis, leading to increased plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone.[3][10] This pro-stress effect at the hypothalamic level appears to be in contrast with the anti-stress and anxiolytic actions of N/OFQ observed in extrahypothalamic regions like the amygdala.[3] N/OFQ can functionally antagonize the effects of corticotropin-releasing factor (CRF) outside of the hypothalamus, contributing to its anxiolytic profile.[3] Furthermore, NOP receptor antagonists have been shown to modulate HPA axis responses to stress. For example, the selective NOP antagonist UFP-101 was found to prolong the corticosterone response to restraint stress, suggesting that endogenous N/OFQ may play a role in the termination of the stress response.[3][11]

HPA_Axis_Interaction cluster_hpa HPA Axis Stress Stress Hypothalamus Hypothalamus (PVN) Stress->Hypothalamus CRF CRF Hypothalamus->CRF + Anxiety Anxiety-like Behavior Hypothalamus->Anxiety Modulates Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH + Adrenal Adrenal Cortex CORT Corticosterone Adrenal->CORT + CRF->Pituitary + ACTH->Adrenal + CORT->Hypothalamus - (Negative Feedback) CORT->Pituitary - NOFQ_System N/OFQ System NOFQ_System->Hypothalamus + (Stimulates HPA) Amygdala Amygdala NOFQ_System->Amygdala - (Anxiolytic) Amygdala->Anxiety Modulates

Figure 2: N/OFQ System's Interaction with the HPA Axis.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the effects of N/OFQ-NOP system modulators on anxiety-related behaviors.

Table 1: Effects of NOP Receptor Agonists on Anxiety-Like Behavior

CompoundSpeciesBehavioral AssayDose RangeRoute of AdministrationEffect on AnxietyReference(s)
N/OFQRat, MouseElevated Plus Maze0.1 - 0.3 nmoli.c.v.Anxiolytic[3]
N/OFQRatElevated Plus Maze0.5 - 10 nmoli.c.v.Anxiolytic[3][6]
N/OFQRatOpen Field, EPM, Dark-Light Box1.0 pmol - 1.0 nmoli.c.v.Anxiogenic[10]
Ro 64-6198Rat, MouseVariousNot SpecifiedSystemicAnxiolytic[8]

Table 2: Effects of NOP Receptor Antagonists on Anxiety-Like Behavior

CompoundSpeciesBehavioral AssayDose RangeRoute of AdministrationEffect on AnxietyReference(s)
UFP-101RatElevated Plus Maze10 nmoli.c.v.No effect per se; blocks N/OFQ anxiolysis[3][6]
UFP-101RatElevated T-Maze1 - 10 nmoli.c.v.Anxiolytic (inverse dose-dependent)[6]
SB-612111MouseElevated Plus Maze0.1, 1.0, 10.0 mg/kgi.p.Anxiolytic in stressed mice; anxiogenic in non-stressed[6]
J-113397RatPredator Exposure7.5, 20.0 mg/kgi.p.Anxiolytic (reverses stress-induced anxiety)[3]
LY2940094MouseFear ConditioningNot SpecifiedSystemicReduced freezing (anxiolytic-like)[6]

Detailed Experimental Protocols

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[12][13] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[13][14]

  • Apparatus: The maze is shaped like a plus sign and typically elevated 50 cm from the floor.[13] It consists of two open arms (e.g., 25 x 5 cm) and two enclosed arms (e.g., 25 x 5 x 16 cm) of the same size, with a central platform (e.g., 5 x 5 cm).[13] The open arms have a small ledge (e.g., 0.5 cm) to prevent falls.[13]

  • Procedure:

    • Animals are handled for several days prior to testing to reduce stress from human interaction.[12]

    • The animal is placed on the central platform facing an open arm.[12]

    • The animal is allowed to freely explore the maze for a 5-minute session.[12]

    • Behavior is recorded by a video camera and analyzed using tracking software.[12][14]

  • Measures:

    • Time spent in the open arms: An increase in this measure is indicative of an anxiolytic effect.[13]

    • Number of entries into the open arms: An increase in open arm entries suggests reduced anxiety.[13]

    • Total arm entries: This serves as a measure of general locomotor activity.

  • Drug Administration: Test compounds (e.g., N/OFQ, NOP agonists/antagonists) are administered at a predetermined time before the test. For i.c.v. infusions, animals are surgically implanted with a cannula prior to the experiment. For systemic administration (e.g., intraperitoneal, i.p.), injections are given typically 15-30 minutes before the test.

EPM_Workflow Start Start Handling Animal Handling (3-5 days) Start->Handling Drug_Admin Drug Administration (e.g., NOP agonist/antagonist) Handling->Drug_Admin Placement Place animal on central platform of EPM Drug_Admin->Placement Exploration Allow free exploration (5 minutes) Placement->Exploration Recording Video record and track behavior Exploration->Recording Analysis Analyze data: - Time in open arms - Entries into open arms - Total arm entries Recording->Analysis End End Analysis->End

Figure 3: Experimental Workflow for the Elevated Plus Maze.

Forced Swim Test (FST)

The FST is a behavioral despair model used to assess antidepressant-like activity and can also be used to evaluate stress-induced behavioral changes.[15][16]

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a level where the animal cannot touch the bottom with its paws or tail.[16]

  • Procedure:

    • A pre-test session of 15 minutes is often conducted 24 hours before the test session to induce a stable level of immobility.[15]

    • On the test day, the animal is placed in the water-filled cylinder for a 5-6 minute session.[15][16]

    • Behavior, particularly immobility time, is recorded and scored. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

  • Measures:

    • Immobility time: A decrease in immobility time is indicative of an antidepressant-like effect.

  • Drug Administration: Test compounds are administered prior to the test session. Chronic administration over several days or weeks is often employed when assessing antidepressant efficacy.

Implications for Drug Development

The dual role of the N/OFQ-NOP system in anxiety and stress presents both challenges and opportunities for drug development.

  • NOP Receptor Agonists as Anxiolytics: The consistent anxiolytic-like effects of NOP agonists in preclinical models suggest their potential as a novel class of anxiolytic drugs.[5][17] These agents may offer a different mechanism of action compared to current treatments like benzodiazepines and selective serotonin reuptake inhibitors (SSRIs), potentially with a more favorable side-effect profile.

  • NOP Receptor Antagonists for Stress-Related Disorders: The finding that NOP antagonists can reverse stress-induced anxiety and produce antidepressant-like effects makes them attractive candidates for the treatment of depression, PTSD, and other conditions where stress is a major contributing factor.[9][18] The state-dependent efficacy of these antagonists suggests they may be particularly effective in individuals with hyperactive endogenous N/OFQ systems due to chronic stress.

Conclusion

The N/OFQ-NOP system is a critical modulator of anxiety and stress responses, exerting complex and often opposing effects depending on the neuroanatomical context and the prevailing physiological state. While NOP receptor activation generally leads to anxiolysis, blockade of the system appears to be a promising strategy for combating the behavioral consequences of chronic stress. A deeper understanding of the specific circuits and conditions under which the N/OFQ system transitions from an anxiolytic to an anxiogenic modulator will be crucial for the successful translation of these preclinical findings into novel and effective therapies for anxiety and stress-related disorders. Further research, including clinical trials with selective NOP receptor ligands, is warranted to fully elucidate the therapeutic potential of targeting this enigmatic neuropeptide system.

References

Nociceptin/Orphanin FQ (N/OFQ) System: A Pivotal Modulator of Learning and Memory

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The nociceptin/orphanin FQ (N/OFQ) peptide and its cognate receptor, the NOP receptor (previously known as ORL-1), constitute a unique neuromodulatory system with significant implications for cognitive function.[1][2] Extensive research has established a predominantly inhibitory role for the N/OFQ system in the intricate processes of learning and memory.[3][4] Activation of the NOP receptor has been consistently shown to impair memory formation and consolidation across various learning paradigms, while antagonism of this receptor often leads to cognitive enhancement.[1][5] This technical guide provides a comprehensive overview of the current understanding of this compound's function in learning and memory, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting cognitive disorders.

Core Concepts: The N/OFQ-NOP Receptor System

The N/OFQ system is a relatively recent addition to the family of opioid-like neuropeptides. N/OFQ, a 17-amino acid peptide, is the endogenous ligand for the NOP receptor, a G protein-coupled receptor (GPCR).[6][7] Although structurally related to the classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands with high affinity, and N/OFQ does not activate classical opioid receptors, highlighting its unique pharmacological profile.[1][8] The NOP receptor is widely distributed throughout the central nervous system, with particularly high expression in brain regions critical for learning and memory, such as the hippocampus and amygdala.[2][9]

Quantitative Data on this compound's Impact on Learning and Memory

The following tables summarize key quantitative findings from preclinical studies investigating the effects of N/OFQ-NOP receptor modulation on learning and memory.

Table 1: Effects of NOP Receptor Agonists on Learning and Memory

CompoundAnimal ModelBehavioral TaskDose/ConcentrationRoute of AdministrationObserved EffectReference(s)
This compound/OFQRatMorris Water Maze5 nmolIntrahippocampalImpaired spatial learning[10]
This compound/OFQRatPassive Avoidance1 nmolIntra-amygdalaImpaired memory consolidation[6]
This compound/OFQMouseContextual Fear Conditioning2.5 - 5 nmolIntracerebroventricular (i.c.v.)Impaired memory consolidation[1]
Ro64-6198MouseObject Recognition0.3 mg/kgIntraperitoneal (i.p.)Impaired recognition memory[11]
Ro64-6198MouseContextual Fear Conditioning0.3 and 1 mg/kgIntraperitoneal (i.p.)Impaired contextual fear learning[5]
SR-8993MouseCued Fear Conditioning100 ngIntra-CeAImpaired memory consolidation[1]

Table 2: Effects of NOP Receptor Antagonists and Genetic Deletion on Learning and Memory

Compound/Genetic ModificationAnimal ModelBehavioral TaskDose/ConcentrationRoute of AdministrationObserved EffectReference(s)
[Nphe1]this compound(1-13)NH2RatMorris Water Maze50 nmolIntrahippocampalReversed N/OFQ-induced spatial learning impairment[10]
[Nphe1]this compound(1-13)NH2RatPassive AvoidanceN/AIntra-amygdalaEnhanced fear memory[6]
UFP-101MouseN/AN/AN/AReversed amnesic effect of Ro64-6198[6]
Naloxone benzoylhydrazone (NalBzoH)MousePassive AvoidanceN/AN/AReversed N/OFQ-induced memory impairment[3][4]
NOP Receptor KnockoutMouseMorris Water MazeN/AN/AEnhanced spatial learning and memory[3]
NOP Receptor KnockoutMousePassive AvoidanceN/AN/AEnhanced memory retention[3]
N/OFQ Precursor KnockoutMousePassive AvoidanceN/AN/AEnhanced memory retention[6]

Signaling Pathways of the NOP Receptor in Neurons

Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and synaptic plasticity. The NOP receptor is primarily coupled to inhibitory G proteins (Gi/o).[9][12]

Canonical Gi/o-Mediated Signaling

Upon agonist binding, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits, leading to:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][12]

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[5][13]

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel K_ion GIRK->K_ion VGCC Ca2+ Channel Ca_ion_in VGCC->Ca_ion_in NOFQ N/OFQ NOFQ->NOP Binds G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_NT_release Reduced Neurotransmitter Release Ca_ion_in->Reduced_NT_release

Canonical NOP Receptor Signaling Pathway.
Interaction with NMDA Receptor Signaling

A critical mechanism by which the N/OFQ system impairs learning and memory is through its functional antagonism of the N-methyl-D-aspartate (NMDA) receptor signaling pathway.[1][11] This interaction is particularly relevant in the hippocampus, a brain region essential for memory formation.

Activation of NOP receptors has been shown to:

  • Inhibit NMDA Receptor Function: N/OFQ can suppress NMDA receptor-mediated synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[6][13]

  • Downregulate Downstream Signaling: The NOP receptor-mediated inhibition of the NMDA receptor leads to the suppression of downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) and calcium/calmodulin-dependent protein kinase II (CaMKII) pathways, which are crucial for synaptic strengthening and memory consolidation.[1][11]

NOP_NMDA_Interaction cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_release Glutamate Release NMDA_R NMDA Receptor Glutamate_release->NMDA_R Activates NOP_pre NOP Receptor NOP_pre->Glutamate_release Inhibits NOFQ_pre N/OFQ NOFQ_pre->NOP_pre Ca_influx NMDA_R->Ca_influx NOP_post NOP Receptor NOP_post->NMDA_R Inhibits NOFQ_post N/OFQ NOFQ_post->NOP_post CaMKII CaMKII LTP LTP & Memory Consolidation CaMKII->LTP ERK ERK ERK->LTP Ca_influx->CaMKII Activates Ca_influx->ERK Activates

NOP and NMDA Receptor Interaction.

Detailed Experimental Protocols

The following section provides an overview of key experimental methodologies used to investigate the role of the N/OFQ system in learning and memory.

Behavioral Assays

The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.[14][15]

  • Apparatus: A large circular pool (typically 120-150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water surface.[16][17]

  • Procedure:

    • Acquisition Phase: Rodents are placed in the pool from different starting positions and must use distal visual cues in the room to locate the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.[14]

    • Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an index of memory retention.[15]

  • This compound-Related Application: N/OFQ or its analogs can be administered (e.g., intrahippocampally) before or after training to assess their effects on spatial learning and memory consolidation.[10]

MWM_Workflow start Start acquisition Acquisition Trials (Multiple Days) start->acquisition probe Probe Trial (Platform Removed) acquisition->probe analysis Data Analysis (Escape Latency, Time in Quadrant) probe->analysis end End analysis->end

Morris Water Maze Experimental Workflow.

This task assesses fear-motivated learning and memory.[18][19]

  • Apparatus: A two-compartment box with a light and a dark chamber connected by a small opening. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[19]

  • Procedure:

    • Training: The animal is placed in the light compartment. When it enters the dark compartment (a natural preference for rodents), it receives a mild foot shock.[18]

    • Testing: After a retention interval (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.[20]

  • This compound-Related Application: N/OFQ or NOP receptor modulators can be administered before or immediately after the training trial to evaluate their impact on memory acquisition and consolidation.[4]

This paradigm is used to study associative fear learning and memory, which involves both the hippocampus and the amygdala.[21][22]

  • Apparatus: A conditioning chamber where an auditory cue (conditioned stimulus, CS) can be paired with a mild foot shock (unconditioned stimulus, US).[21]

  • Procedure:

    • Training: The animal is placed in the chamber and presented with one or more pairings of the CS and US.

    • Contextual Fear Testing: The animal is returned to the same chamber at a later time, and the freezing behavior (a natural fear response) is measured in the absence of the CS and US. This assesses memory for the context.[6]

    • Cued Fear Testing: The animal is placed in a novel context and presented with the CS alone. Freezing behavior is measured to assess memory for the auditory cue.[6]

  • This compound-Related Application: NOP receptor agonists or antagonists can be administered before or after training to dissect the role of the N/OFQ system in contextual versus cued fear memory.[21]

The NOR test evaluates recognition memory, which is dependent on the hippocampus and perirhinal cortex.[23][24]

  • Apparatus: An open-field arena.[24]

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena.

    • Familiarization Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.[25]

    • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates recognition memory.[25]

  • This compound-Related Application: Systemic or intracerebral administration of NOP receptor ligands before the familiarization or test phase can be used to study their effects on recognition memory.[11]

Electrophysiology

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular mechanism underlying learning and memory.[26][27]

  • Preparation: Acute hippocampal slices are prepared from rodent brains.[28]

  • Procedure:

    • Baseline Recording: A stimulating electrode is placed in an afferent pathway (e.g., Schaffer collaterals), and a recording electrode is placed in the dendritic region of postsynaptic neurons (e.g., CA1 pyramidal cells) to record baseline field excitatory postsynaptic potentials (fEPSPs).[28]

    • LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered through the stimulating electrode.[9][26]

    • Post-HFS Recording: fEPSPs are recorded for an extended period (e.g., 60 minutes) to measure the potentiation of the synaptic response.

  • This compound-Related Application: N/OFQ can be bath-applied to the hippocampal slices to investigate its direct effects on the induction and maintenance of LTP.[13]

Molecular and Cellular Assays

This assay is used to determine the affinity and selectivity of compounds for the NOP receptor.[1][4]

  • Preparation: Cell membranes expressing the NOP receptor (e.g., from CHO cells) are prepared.[1]

  • Procedure:

    • The cell membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [3H]N/OFQ) and varying concentrations of a test compound.[1]

    • The mixture is filtered to separate bound from unbound radioligand.

    • The amount of bound radioactivity is measured, and the data are used to calculate the binding affinity (Ki) of the test compound.[4]

These assays measure the effect of N/OFQ on the release of neurotransmitters implicated in learning and memory, such as acetylcholine and noradrenaline.[29][30][31]

  • Method (e.g., for Noradrenaline):

    • Brain slices (e.g., from the cerebral cortex) are preincubated with a radiolabeled neurotransmitter (e.g., [3H]noradrenaline).[29]

    • The slices are then superfused, and neurotransmitter release is evoked electrically or by high potassium.

    • The amount of radioactivity in the superfusate is measured in the presence and absence of N/OFQ to determine its effect on neurotransmitter release.[29]

Conclusion and Future Directions

The N/OFQ-NOP receptor system is a critical negative modulator of learning and memory. The consistent findings that NOP receptor activation impairs, and its blockade enhances, cognitive processes across a range of preclinical models make it a compelling target for therapeutic intervention. The development of potent and selective NOP receptor antagonists holds significant promise for the treatment of cognitive deficits associated with various neurological and psychiatric disorders. Future research should focus on further elucidating the precise molecular mechanisms underlying the interaction between the N/OFQ system and other neurotransmitter systems involved in cognition, as well as on the clinical translation of promising NOP receptor-targeting compounds.

References

Methodological & Application

Application Notes and Protocols for Nociceptin Immunohistochemistry in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical localization of nociceptin (N/OFQ) in brain tissue. The protocol is compiled from established methodologies and is intended to serve as a comprehensive guide for researchers. Adherence to the specified steps is crucial for obtaining reliable and reproducible results.

Introduction

This compound/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide, the endogenous ligand for the this compound Opioid Peptide (NOP) receptor, formerly known as ORL-1.[1][2] The N/OFQ-NOP system is the fourth member of the opioid family and is widely expressed throughout the central nervous system, including the cortex, amygdala, hippocampus, and hypothalamus.[1][3] This system is implicated in a variety of physiological and pathological processes, including pain modulation, anxiety, depression, learning, and memory.[1] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of N/OFQ in specific brain regions, providing valuable insights into its neuroanatomical and functional roles.

Data Presentation

Table 1: Primary Antibody Options for this compound Immunohistochemistry
Antibody Name/IDHost SpeciesClonalityRecommended Dilution (IHC-P)Manufacturer
Anti-Nociceptin (GTX00663)RabbitPolyclonal1:200 - 1:400GeneTex
Anti-Nociceptin (PA3-204)RabbitPolyclonal1:2,000Thermo Fisher Scientific
Anti-Nociceptin (ab100880)RabbitPolyclonalNot specifiedAbcam
Anti-Nociceptin (ab216413)RabbitPolyclonal1:300Abcam
Table 2: Suggested Incubation Times for Free-Floating IHC
Step50 µm sections100 µm sections
Blocking 1-2 hours2-4 hours
Primary Antibody 24-48 hours48-72 hours
Secondary Antibody 2-4 hours4-6 hours

Note: These are starting recommendations and may require optimization.

Experimental Protocols

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) or fresh-frozen brain tissue.

Materials and Reagents
  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Phosphate Buffered Saline (PBS)

  • Tris-Buffered Saline (TBS)

  • Permeabilization Buffer (e.g., 0.1-0.3% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100)

  • Primary Antibody (see Table 1)

  • Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Ethanol series (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Mounting medium

  • Microscope slides

  • Coplin jars

  • Humidified chamber

Tissue Preparation

For Paraffin-Embedded Tissue:

  • Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in PBS. Post-fix the dissected brain in 4% PFA for 24 hours at 4°C.

  • Dehydration: Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).

  • Clearing: Clear the tissue in xylene.

  • Embedding: Infiltrate and embed the tissue in paraffin wax.

  • Sectioning: Cut 5-10 µm thick sections on a microtome and mount on charged microscope slides.

For Frozen Tissue (Free-Floating IHC):

  • Fixation and Cryoprotection: After perfusion and post-fixation as above, cryoprotect the brain by sequential immersion in 15% and 30% sucrose in PBS at 4°C until the tissue sinks.

  • Freezing: Embed the brain in OCT compound and freeze rapidly.

  • Sectioning: Cut 30-50 µm thick sections on a cryostat and collect them in PBS.

Immunohistochemistry Protocol (Chromogenic Detection)
  • Deparaffinization and Rehydration (for FFPE sections):

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 3 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval (for FFPE sections):

    • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat in a microwave or water bath at 95-100°C for 10-20 minutes.

    • Allow to cool to room temperature (approximately 20 minutes).

    • Rinse in PBS (3 x 5 minutes).

  • Quenching of Endogenous Peroxidase:

    • Incubate sections in 0.3% hydrogen peroxide in PBS for 15-30 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse in PBS (3 x 5 minutes).

  • Permeabilization and Blocking:

    • For free-floating sections, permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.

    • Incubate sections in Blocking Buffer for 1-2 hours at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-nociceptin antibody in Blocking Buffer to its optimal concentration (see Table 1 for starting points).

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse sections in PBS (3 x 10 minutes).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in PBS for 1-2 hours at room temperature.

  • Signal Amplification:

    • Rinse sections in PBS (3 x 10 minutes).

    • Incubate with ABC reagent according to the manufacturer's instructions for 30-60 minutes at room temperature.

  • Visualization:

    • Rinse sections in PBS (3 x 10 minutes).

    • Develop the signal using a DAB substrate kit until the desired staining intensity is reached (monitor under a microscope).

    • Stop the reaction by rinsing with PBS or distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with a suitable nuclear stain like hematoxylin if desired.

    • Dehydrate the sections through a graded ethanol series.

    • Clear in xylene.

    • Coverslip with a permanent mounting medium.

Quantitative Analysis

For quantitative analysis of this compound immunoreactivity, digital image analysis software can be employed. This typically involves:

  • Image Acquisition: Capture images of stained sections under consistent lighting conditions.

  • Thresholding: Set a threshold to distinguish positive staining from the background.

  • Measurement: Quantify parameters such as the percentage of stained area, optical density, or the number of positive cells. Software like ImageJ or QuPath can be utilized for this purpose.

Mandatory Visualizations

experimental_workflow start Start: Brain Tissue Sample (FFPE or Fresh Frozen) fixation Tissue Preparation (Fixation, Dehydration/Cryoprotection) start->fixation sectioning Sectioning (Microtome or Cryostat) fixation->sectioning antigen_retrieval Antigen Retrieval (Heat-Induced for FFPE) sectioning->antigen_retrieval blocking Blocking (Normal Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-Nociceptin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Signal Detection (ABC-DAB) secondary_ab->detection analysis Imaging & Quantitative Analysis detection->analysis

Caption: Workflow for this compound Immunohistochemistry.

nociceptin_signaling N_OFQ This compound (N/OFQ) NOP_Receptor NOP Receptor (GPCR) N_OFQ->NOP_Receptor G_protein Gi/o Protein Activation NOP_Receptor->G_protein AC Adenylyl Cyclase (Inhibition) G_protein->AC α subunit Ca_channels Voltage-Gated Ca²⁺ Channels (Inhibition) G_protein->Ca_channels βγ subunit K_channels GIRK Channels (Activation) G_protein->K_channels βγ subunit cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_influx ↓ Ca²⁺ Influx Ca_channels->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channels->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter Excitability ↓ Neuronal Excitability K_efflux->Excitability

References

Measuring Nociceptin/Orphanin FQ Release In Vivo: An Application Note and Protocol for Microdialysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nociceptin/Orphanin FQ (N/OFQ) is a neuropeptide that acts as the endogenous ligand for the this compound receptor (NOP), a G protein-coupled receptor with structural similarities to opioid receptors. The N/OFQ-NOP system is implicated in a wide range of physiological and pathological processes, including pain modulation, anxiety, depression, and substance abuse. Understanding the dynamics of endogenous N/OFQ release in specific brain regions is crucial for elucidating its role in these processes and for the development of novel therapeutics targeting the NOP receptor.

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of living tissues, allowing for the continuous monitoring of neurotransmitters, neuropeptides, and other biomolecules in awake, freely moving animals. When coupled with sensitive analytical methods, such as radioimmunoassay (RIA), it provides a means to quantify the basal and stimulated release of N/OFQ, offering insights into the activity of N/OFQ-containing neurons under various experimental conditions.

This document provides a detailed application note and protocol for the use of in vivo microdialysis to measure N/OFQ release in the rat brain.

Principles of In Vivo Microdialysis for this compound Measurement

In vivo microdialysis involves the implantation of a small, semi-permeable probe into a target brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. As the aCSF passes through the probe, extracellular N/OFQ diffuses across the semi-permeable membrane down its concentration gradient and is collected in the outgoing perfusate, referred to as the dialysate. The collected dialysate samples can then be analyzed to determine the concentration of N/OFQ.

Several factors are critical for the successful measurement of N/OFQ using this technique:

  • Probe Selection: The molecular weight cutoff of the dialysis membrane must be large enough to allow for the passage of N/OFQ (molecular weight of ~1800 Da).

  • Analytical Sensitivity: Due to the low extracellular concentrations of neuropeptides, a highly sensitive analytical method, such as a specific radioimmunoassay (RIA), is required for accurate quantification.

  • Neuronal Origin Confirmation: To ensure that the measured N/OFQ is of neuronal origin, control experiments, such as perfusion with a calcium-free aCSF or the inclusion of tetrodotoxin (a sodium channel blocker), should be performed to demonstrate the dependence of release on neuronal activity and vesicular transport.

Quantitative Data on this compound Release

The following tables summarize quantitative data on N/OFQ release measured by in vivo microdialysis in different rat brain regions. These data are compiled from published studies and are presented as a reference for expected basal and stimulated levels.

Table 1: Basal and Stimulated N/OFQ Release in Rat Hippocampus

ConditionN/OFQ Release (fmol/20 min fraction)Fold Increase (vs. Basal)Reference
Basal1.5 ± 0.2-[1]
High K+ (100 mM)4.5 ± 0.5~3[1]
Kainate Seizure (peak)3.0 ± 0.4~2[1]

Table 2: Basal and Stimulated N/OFQ Release in Rat Thalamus

ConditionN/OFQ Release (fmol/20 min fraction)Fold Increase (vs. Basal)Reference
Basal1.2 ± 0.1-[1]
High K+ (100 mM)3.6 ± 0.4~3[1]
Kainate Seizure (peak)2.4 ± 0.3~2[1]

Table 3: Dependence of Basal N/OFQ Release on Neuronal Activity in Rat Hippocampus

ConditionN/OFQ Release (% of Basal)Reference
Basal100[1]
Ca2+-free aCSF~50[1]
Tetrodotoxin (TTX) in aCSF~35[1]

Experimental Protocols

In Vivo Microdialysis Procedure

This protocol is adapted from methodologies described for neuropeptide measurement in the rat brain.

Materials:

  • Male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Microdialysis probes (e.g., CMA 12, Harvard Apparatus) with a high molecular weight cutoff membrane (e.g., 20 kDa)

  • Microinfusion pump (e.g., CMA 400, Harvard Apparatus)

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.

  • For stimulation: High K+ aCSF (e.g., 100 mM KCl, with adjusted NaCl to maintain osmolarity).

  • For control experiments: Ca2+-free aCSF and aCSF containing tetrodotoxin (TTX, e.g., 1 µM).

Procedure:

  • Surgical Implantation of the Microdialysis Probe:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Expose the skull and drill a small burr hole over the target brain region (e.g., hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -3.5 mm from bregma).

    • Slowly lower the microdialysis probe into the target brain region.

    • Secure the probe to the skull using dental cement.

    • Allow the animal to recover from surgery for at least 24 hours before starting the microdialysis experiment.

  • Microdialysis Sample Collection:

    • Connect the inlet of the microdialysis probe to the microinfusion pump and the outlet to the fraction collector.

    • Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 2 hours to obtain a stable baseline of N/OFQ release.

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a protease inhibitor cocktail to prevent N/OFQ degradation.

    • For stimulation experiments, switch the perfusion medium to high K+ aCSF for a defined period (e.g., 20-30 minutes) and continue collecting fractions.

    • For control experiments, perfuse with Ca2+-free aCSF or aCSF containing TTX.

    • Store the collected dialysate samples at -80°C until analysis.

This compound Radioimmunoassay (RIA)

This protocol outlines the general steps for a competitive RIA to measure N/OFQ in microdialysate samples.

Materials:

  • N/OFQ antibody (specific for N/OFQ)

  • ¹²⁵I-labeled N/OFQ (tracer)

  • N/OFQ standard solutions of known concentrations

  • Assay buffer (e.g., phosphate buffer with bovine serum albumin)

  • Precipitating antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum

  • Gamma counter

Procedure:

  • Assay Setup:

    • Pipette a known volume of dialysate sample or N/OFQ standard into assay tubes.

    • Add a specific volume of the N/OFQ antibody to each tube.

    • Add a specific amount of ¹²⁵I-labeled N/OFQ to each tube.

    • Incubate the tubes for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding between the unlabeled N/OFQ (in the sample/standard) and the labeled N/OFQ for the antibody binding sites.

  • Separation of Antibody-Bound and Free N/OFQ:

    • Add the precipitating antibody and normal rabbit serum to each tube.

    • Incubate to allow for the precipitation of the antibody-N/OFQ complexes.

    • Centrifuge the tubes to pellet the precipitate.

    • Decant the supernatant containing the free N/OFQ.

  • Quantification:

    • Measure the radioactivity of the pellet in a gamma counter.

    • Generate a standard curve by plotting the percentage of bound ¹²⁵I-labeled N/OFQ against the concentration of the N/OFQ standards.

    • Determine the concentration of N/OFQ in the dialysate samples by interpolating their bound radioactivity values from the standard curve.

Visualizations

This compound Signaling Pathway

Nociceptin_Signaling_Pathway This compound This compound (N/OFQ) NOP_Receptor NOP Receptor This compound->NOP_Receptor G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel cAMP cAMP AC->cAMP Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux K+ Efflux K_Channel->K_Efflux Inhibition_NT Inhibition of Neurotransmitter Release Ca_Influx->Inhibition_NT Leads to Hyperpolarization Neuronal Hyperpolarization K_Efflux->Hyperpolarization Leads to Hyperpolarization->Inhibition_NT

Caption: Simplified signaling pathway of the this compound/Orphanin FQ (N/OFQ) receptor (NOP).

Experimental Workflow for In Vivo Microdialysis of this compound

Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_microdialysis Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthesia Stereotaxic_Surgery Stereotaxic Implantation of Microdialysis Probe Anesthesia->Stereotaxic_Surgery Recovery Post-operative Recovery (>24 hours) Stereotaxic_Surgery->Recovery Perfusion Probe Perfusion with aCSF Recovery->Perfusion Stabilization Baseline Stabilization (~2 hours) Perfusion->Stabilization Sample_Collection Dialysate Sample Collection Stabilization->Sample_Collection Stimulation Stimulation (e.g., High K+) Sample_Collection->Stimulation Optional Storage Sample Storage (-80°C) Sample_Collection->Storage Stimulation->Sample_Collection RIA This compound Radioimmunoassay (RIA) Storage->RIA Data_Analysis Data Analysis and Quantification RIA->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis measurement of this compound release.

References

Application Notes and Protocols for NOP Receptor Characterization Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, is the fourth member of the opioid receptor family.[1][2] Unlike the classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands with high affinity.[1] Its endogenous ligand is the heptadecapeptide N/OFQ.[1] The NOP receptor system is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological and pathological processes, including pain, anxiety, depression, and substance abuse.[1][3] Consequently, the NOP receptor has emerged as a promising therapeutic target.

Radioligand binding assays are a fundamental tool for characterizing the NOP receptor. These assays are robust and sensitive, making them the gold standard for determining the affinity of ligands for the receptor.[4] This document provides detailed protocols for saturation and competition radioligand binding assays for the NOP receptor, along with representative data and visualizations of the experimental workflow and associated signaling pathways.

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go).[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[1][5] Additionally, the Gβγ subunits can modulate ion channels, leading to an increase in potassium (K+) conductance and an inhibition of voltage-gated calcium (Ca2+) channels.[1][5] This results in neuronal hyperpolarization and a reduction in neurotransmitter release.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_ion_out K+ K_channel->K_ion_out Efflux Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Ca_ion_in Ca2+ Ca_channel->Ca_ion_in Influx Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmission Agonist N/OFQ Agonist Agonist->NOP Binds ATP ATP ATP->AC K_ion_in K+ K_ion_in->K_channel Efflux Ca_ion_out Ca2+ Ca_ion_out->Ca_channel Influx Hyperpolarization->Reduced_Neurotransmission

Caption: NOP Receptor Signaling Pathway.

Experimental Protocols

Radioligand binding assays for the NOP receptor can be broadly categorized into saturation and competition assays. Saturation assays are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand.[4][6] Competition assays are used to determine the affinity (Ki) of unlabeled test compounds by measuring their ability to displace a radioligand from the receptor.[4]

Part 1: Membrane Preparation from Cells or Tissues
  • Homogenization: Tissues or cells expressing the NOP receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.[7]

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Pelleting Membranes: The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 15-30 minutes at 4°C) to pellet the cell membranes.[8]

  • Washing: The resulting pellet is washed by resuspending it in fresh ice-cold buffer and repeating the high-speed centrifugation step.[7]

  • Final Resuspension: The final membrane pellet is resuspended in a suitable assay buffer.

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method such as the Bradford or BCA assay.[8][9] The membranes can then be stored at -80°C until use.

Part 2: Saturation Binding Assay

This assay determines the Kd (affinity) of the radioligand and the Bmax (receptor density).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (e.g., 15-50 µg protein).[7][9]

    • Increasing concentrations of the radioligand (e.g., [3H]-N/OFQ or [3H]-UFP-101) typically ranging from 0.1 to 10 times the estimated Kd.[8][10]

    • Assay buffer to a final volume (e.g., 250-500 µL).[8][9][11]

  • Non-specific Binding: To a parallel set of wells, add a high concentration of an unlabeled competing ligand (e.g., 1 µM N/OFQ) to determine non-specific binding.[7][11]

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7][9]

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester.[7][11] This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a liquid scintillation counter.[7]

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of the unlabeled ligand.

    • Non-specific Binding (NSB): Radioactivity measured in the presence of the excess unlabeled ligand.

    • Specific Binding: Total Binding - Non-specific Binding.

    • The specific binding data is then plotted against the concentration of the radioligand. The Kd and Bmax values are determined by non-linear regression analysis of the resulting saturation curve.[8][10]

Part 3: Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (e.g., 15-50 µg protein).[7][9]

    • A fixed concentration of the radioligand, typically at or below its Kd value (e.g., 0.2-0.8 nM [3H]-N/OFQ or [3H]-UFP-101).[7][11]

    • Increasing concentrations of the unlabeled test compound.

    • Assay buffer to a final volume (e.g., 250-500 µL).[8][9][11]

  • Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled standard ligand).

  • Incubation, Termination, and Counting: Follow the same procedure as for the saturation binding assay (steps 3-6).

  • Data Analysis:

    • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value for the test compound is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Cells/Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash & Resuspend Pellet Centrifuge2->Wash Quantify Protein Quantification Wash->Quantify Incubate Incubate Membranes with Radioligand +/- Competitor Quantify->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Calculate_Binding Calculate Specific Binding Count->Calculate_Binding Plot Plot Data Calculate_Binding->Plot Analyze Non-linear Regression Plot->Analyze Determine_Params Determine Kd, Bmax, Ki Analyze->Determine_Params

Caption: Experimental Workflow for Radioligand Binding Assays.

Data Presentation

The following tables summarize representative binding affinity data for various ligands at the human NOP receptor. It is important to note that in vitro data from different laboratories may use different radioligands and protocols, and therefore cannot always be directly compared.[1]

Table 1: Saturation Binding Parameters for NOP Radioligands
RadioligandPreparationKd (nM)Bmax (fmol/mg protein)Reference
[3H]N/OFQRat Brain Membranes0.08133[12]
[3H]N/OFQRat Spinal Cord Membranes0.0443[12]
[3H]Ac-RYYRIK-olRat Brain Membranes0.12237[13]
[3H]Ac-RYYRIK-olTransfected Cells0.11749[13]
Table 2: Competition Binding Affinities (Ki) of Various Ligands for the Human NOP Receptor
CompoundRadioligandPreparationKi (nM)Reference
N/OFQ[3H]-UFP-101CHO-hNOP Membranes0.08[11]
[Dmt¹]N/OFQ(1-13)-NH₂[3H]-UFP-101CHO-hNOP Membranes0.04[11]
Ro 64-6198[3H]N/OFQCHO-hNOP Membranes0.26[1]
AT-403Not SpecifiedCHO-hNOP Membranes0.3[5]
AT-390Not SpecifiedCHO-hNOP Membranes0.7[5]
AT-004Not SpecifiedCHO-hNOP Membranes1.8[5]
AT-200Not SpecifiedCHO-hNOP Membranes4.1[5]
AT-312Not SpecifiedCHO-hNOP Membranes9.8[5]
AT-090Not SpecifiedCHO-hNOP Membranes2.5[5]
CompB[3H]N/OFQRat Brain Membranes7.11[8]
CompB[3H]N/OFQRat Spinal Cord Membranes4.02[8]

References

Application Notes and Protocols for the Synthesis and Purification of Biotinylated Nociceptin Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and purification of biotinylated nociceptin peptides. This compound/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that is the endogenous ligand for the this compound receptor (NOP), a G protein-coupled receptor involved in a wide range of physiological and pathological processes, including pain, anxiety, and depression.[1][2] Biotinylation of this compound peptides provides a powerful tool for their use in various research applications, including immunoassays, affinity purification, and receptor binding studies.[3][4]

Data Presentation

The following table summarizes typical quantitative data obtained during the synthesis and purification of a biotinylated this compound peptide, such as Biotin-Ahx-N/OFQ(1-13)-NH2. The data presented is representative of expected outcomes based on standard solid-phase peptide synthesis (SPPS) and purification protocols.

StepParameterTypical ValueMethod of Analysis
Synthesis Crude Peptide Yield70 - 85%Gravimetric Analysis
Crude Peptide Purity50 - 70%Analytical RP-HPLC
Purification Purified Peptide Yield25 - 40% (of crude)UV Spectrophotometry
Final Peptide Purity> 98%Analytical RP-HPLC
Characterization Molecular WeightExpected Mass ± 1 DaMass Spectrometry (ESI-MS)
Amino Acid SequenceConfirmedTandem Mass Spectrometry (MS/MS)

This compound Receptor (NOP) Signaling Pathway

Activation of the NOP receptor by this compound or its analogs initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5] NOP receptor activation also modulates ion channel activity, leading to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.[1] Furthermore, it can trigger the activation of several kinase pathways, including mitogen-activated protein kinases (MAPK) such as ERK1/2.[]

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gαi/o NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation MAPK_pathway MAPK Pathway (e.g., ERK1/2) G_protein->MAPK_pathway Activation cAMP cAMP AC->cAMP Ca_ion_in Ca²⁺ (influx) Ca_channel->Ca_ion_in K_ion_out K⁺ (efflux) K_channel->K_ion_out This compound Biotinylated This compound This compound->NOP ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., altered neuronal excitability) cAMP->Cellular_Response Ca_ion_in->Cellular_Response Ca_ion_out Ca²⁺ Ca_ion_out->Ca_channel K_ion_out->Cellular_Response K_ion_in K⁺ K_ion_in->K_channel MAPK_pathway->Cellular_Response SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, TBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM, MeOH) Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Loop->Cleavage Final Amino Acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation End Crude Peptide Precipitation->End Biotinylation_Workflow Peptide This compound Peptide (in pH 6.5 buffer) Reaction Incubate 4°C, 24h Peptide->Reaction Biotin Biotin-NHS Ester (5-fold molar excess) Biotin->Reaction Purification RP-HPLC Purification Reaction->Purification Final_Product Biotinylated This compound Peptide Purification->Final_Product HPLC_Purification_Workflow Start Crude Biotinylated Peptide Dissolve Dissolve in Mobile Phase A Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Elute Gradient Elution (Acetonitrile/TFA) Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity (Analytical HPLC) Collect->Analyze Analyze->Elute Re-purify Pool Pool Pure Fractions Analyze->Pool Purity >98% Lyophilize Lyophilize Pool->Lyophilize End Purified Peptide (>98% Purity) Lyophilize->End

References

Application Notes: Electrophysiological Recording of Nociceptin-Sensitive Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nociceptin/Orphanin FQ (N/OFQ) is the endogenous neuropeptide ligand for the this compound Opioid Peptide (NOP) receptor, a G protein-coupled receptor (GPCR) belonging to the opioid receptor family.[1][2] The N/OFQ-NOP system is widely expressed throughout the central and peripheral nervous systems, including regions critical for pain perception, mood, reward, and memory.[3][4] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid peptides with high affinity.[1] Activation of the NOP receptor typically results in the inhibition of neuronal excitability and the modulation of neurotransmitter release.[5][6] These characteristics make the N/OFQ-NOP system a compelling target for drug development in pain management, depression, and addiction research.[5]

Electrophysiological techniques, particularly patch-clamp recording, are indispensable tools for elucidating the precise mechanisms by which N/OFQ modulates neuronal function. These methods allow for high-fidelity measurement of changes in membrane potential, ion channel currents, and synaptic activity in response to NOP receptor activation. This document provides detailed protocols and application notes for conducting electrophysiological recordings of this compound-sensitive neurons.

Cellular Mechanisms of N/OFQ Action

Activation of the NOP receptor by N/OFQ initiates a signaling cascade primarily through inhibitory G proteins (Gαi/o).[4][7] This leads to several downstream effects that collectively reduce neuronal activity:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]

  • Modulation of Potassium Channels: The dissociated Gβγ subunits directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels.[5][7] The resulting efflux of K+ ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.[5]

  • Inhibition of Calcium Channels: Gβγ subunits also inhibit presynaptic voltage-gated calcium channels (VGCCs), particularly N-type (CaV2.2), P/Q-type (CaV2.1), and L-type channels.[5][6][7][9] This reduction in Ca2+ influx at the presynaptic terminal suppresses the release of various neurotransmitters, including glutamate, GABA, dopamine, and serotonin.[1][10][11]

These actions demonstrate that N/OFQ can exert powerful inhibitory control through both postsynaptic and presynaptic mechanisms.

NOP Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway initiated by the activation of the NOP receptor.

NOP_Signaling cluster_membrane Plasma Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits GIRK GIRK K+ Channel G_protein->GIRK βγ activates VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC βγ inhibits cAMP cAMP ↓ AC->cAMP K_ion K+ Efflux GIRK->K_ion Ca_ion Ca2+ Influx ↓ VGCC->Ca_ion NOFQ This compound (N/OFQ) NOFQ->NOP Binds Hyperpol Postsynaptic Hyperpolarization K_ion->Hyperpol Neurotrans Neurotransmitter Release ↓ Ca_ion->Neurotrans

Caption: NOP receptor signaling cascade.

Quantitative Data on N/OFQ Electrophysiological Effects

The following tables summarize quantitative data from published studies on the effects of NOP receptor activation.

Table 1: Potency of N/OFQ in Various Assays

ParameterPreparation / Neuron TypeValueReference(s)
IC₅₀Electrically stimulated mouse vas deferens10 nM[12]
IC₅₀Electrically stimulated guinea pig ileum10 nM[12]
EC₅₀Inhibition of HVA ICa in mouse trigeminal neurons19 nM[13]
IC₅₀Inhibition of HVA ICa in rat vestibular neurons26 nM[14]

IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration; HVA ICa: High-Voltage-Activated Calcium Current.

Table 2: N/OFQ-Mediated Inhibition of Neurotransmitter Release and Neuronal Activity

EffectPreparationConcentration% InhibitionReference(s)
Inhibition of Glutamate ReleaseRat cortical neurons1 µM~50%[15]
Inhibition of GABA ReleaseRat cortical neurons1 µM~30%[15]
Reduction in Firing RateRat cortical neurons1 µMSignificant Decrease[15]
Inhibition of HVA ICaMouse trigeminal neurons1 µM~55%[13]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Brain Slices

This protocol describes the whole-cell patch-clamp technique to record N/OFQ-induced changes in membrane potential (current-clamp) or postsynaptic currents (voltage-clamp) from neurons in acute brain slices.

1. Solutions and Reagents

  • Slicing Solution (ice-cold, carbogenated):

    • Composition: 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM Glucose, 2 mM Thiourea, 5 mM Na-Ascorbate, 3 mM Na-Pyruvate, 0.5 mM CaCl₂·4H₂O, 10 mM MgSO₄·7H₂O.

    • Adjust pH to 7.3–7.4 with HCl. Ensure osmolarity is ~300-310 mOsm.

  • Artificial Cerebrospinal Fluid (aCSF for recording, carbogenated):

    • Composition: 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM Glucose, 2 mM CaCl₂, 2 mM MgCl₂.[16]

    • Continuously bubble with 95% O₂ / 5% CO₂.

  • Intracellular Pipette Solution (K-Gluconate based for current-clamp):

    • Composition: 115 mM K-Gluconate, 4 mM NaCl, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM HEPES, 0.5 mM EGTA.[17]

    • Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm. Store frozen aliquots.

  • This compound/Orphanin FQ (N/OFQ):

    • Prepare a concentrated stock solution (e.g., 100 µM) in distilled water. Store at -20°C. Dilute to the final desired concentration in aCSF just before application.

2. Equipment

  • Vibrating microtome (Vibratome)

  • Dissection tools and microscope

  • Upright microscope with DIC optics and infrared illumination

  • Patch-clamp amplifier and digitizer

  • Micromanipulators

  • Perfusion system

  • Borosilicate glass capillaries for pulling pipettes

  • Pipette puller

3. Procedure

  • Animal Anesthesia and Brain Extraction: Anesthetize the animal (e.g., rat or mouse) according to approved institutional guidelines. Perform transcardial perfusion with ice-cold slicing solution. Rapidly decapitate and extract the brain, placing it immediately into the ice-cold slicing solution.

  • Slice Preparation:

    • Prepare 250-300 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, VTA) using a vibratome in ice-cold, carbogenated slicing solution.

    • Transfer slices to a holding chamber containing aCSF at 32-34°C for 30 minutes to recover.

    • After recovery, maintain slices at room temperature in carbogenated aCSF until recording.

  • Patch-Clamp Recording:

    • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF (~1.5-2 mL/min).[17]

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

    • Under visual guidance, approach a target neuron in the slice with the recording pipette while applying light positive pressure.

    • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).[18]

    • Apply brief, gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Data Acquisition:

    • Current-Clamp: Record the resting membrane potential. Apply N/OFQ (e.g., 100 nM - 1 µM) via the perfusion system and record any hyperpolarization. Inject current steps to elicit action potentials before and after N/OFQ application to assess changes in neuronal excitability.

    • Voltage-Clamp: Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) or at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).[16] Record baseline activity for several minutes, then apply N/OFQ and observe changes in the frequency and amplitude of synaptic events.

  • Data Analysis: Analyze recorded traces using appropriate software (e.g., Clampfit, Igor Pro). Measure changes in resting membrane potential, action potential frequency, input resistance, and the frequency/amplitude of sEPSCs or sIPSCs.

Protocol 2: Complementary Technique - Calcium Imaging

Calcium imaging can be used to monitor the activity of large populations of this compound-sensitive neurons simultaneously.[19][20]

1. Preparation

  • Load cells with a calcium indicator dye (e.g., Fura-2 AM) or use transgenic animals expressing a genetically encoded calcium indicator (e.g., GCaMP).[20][21]

  • Prepare dissociated neuronal cultures or acute brain slices as described above.

2. Procedure

  • Place the prepared cells/slice in a recording chamber on an epifluorescence microscope.

  • Acquire baseline fluorescence images over several minutes.

  • Apply a depolarizing stimulus (e.g., high K+ solution or electrical stimulation) to evoke calcium transients.

  • Apply N/OFQ to the bath and repeat the stimulation.

  • Record the changes in fluorescence intensity, which correlate with intracellular calcium concentration.

3. Analysis

  • Quantify the change in fluorescence (ΔF/F) before and after N/OFQ application. A reduction in the stimulus-evoked calcium transient in the presence of N/OFQ would be consistent with the inhibition of voltage-gated calcium channels.[9]

Experimental Workflow and Logic

The following diagram outlines the typical workflow for an electrophysiology experiment designed to test the effects of N/OFQ.

Workflow arrow start Start: Formulate Hypothesis prep 1. Animal & Tissue Preparation (Anesthesia, Perfusion, Dissection) start->prep end_node End: Conclusion slice 2. Acute Slice Preparation (Vibratome Slicing) prep->slice recover 3. Slice Recovery (32-34°C aCSF, 30 min) slice->recover record 4. Electrophysiological Recording (Transfer slice to rig) recover->record patch 5. Obtain Whole-Cell Patch (GΩ seal -> Rupture membrane) record->patch baseline 6. Record Baseline Activity (Current/Voltage Clamp) patch->baseline drug_app 7. Apply N/OFQ (Bath perfusion) baseline->drug_app record_drug 8. Record Post-Drug Activity drug_app->record_drug washout 9. Washout (Optional) record_drug->washout analysis 10. Data Analysis (Compare Pre- vs. Post-Drug) washout->analysis data_ok Data Quality Check analysis->data_ok data_ok->end_node Sufficient Data data_ok->record Repeat Experiment

Caption: Workflow for a patch-clamp experiment.

References

Application Notes and Protocols for Optogenetic Stimulation of Nociceptin-Expressing Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nociceptin/Orphanin FQ (N/OFQ) and its receptor, the this compound Opioid Peptide (NOP) receptor, constitute a significant neuromodulatory system implicated in a wide array of physiological and pathological processes, including pain, anxiety, depression, feeding, and reward behaviors.[1][2] The ability to selectively manipulate the activity of N/OFQ-expressing neurons with high spatiotemporal precision offers a powerful tool to dissect their role in neural circuits and to identify novel therapeutic targets. Optogenetics, a technique that uses light to control genetically modified neurons, provides an unparalleled approach to achieve this precise control.

These application notes provide a comprehensive overview of the methodologies and expected outcomes for the optogenetic stimulation of this compound-expressing neurons. Detailed protocols for key experimental procedures, from viral vector preparation to behavioral analyses, are presented to facilitate the successful implementation of these techniques in a research setting.

Signaling Pathways

Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of downstream effectors. Key signaling events include the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[3] Additionally, the NOP receptor can engage β-arrestin-dependent pathways and modulate mitogen-activated protein kinase (MAPK) signaling cascades.

NOPR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular N/OFQ N/OFQ NOPR NOP Receptor N/OFQ->NOPR Binds PLC Phospholipase C NOPR->PLC Activates G_protein Gαi/oβγ NOPR->G_protein Activates beta_arrestin β-Arrestin NOPR->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization VGCC Voltage-Gated Ca2+ Channel Reduced_Neurotransmission Reduced Neurotransmitter Release VGCC->Reduced_Neurotransmission MAPK MAPK (ERK, JNK, p38) PLC->MAPK G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits PKA PKA cAMP->PKA beta_arrestin->MAPK

Caption: NOP Receptor Signaling Pathway.

Experimental Workflow

A typical experimental workflow for the optogenetic stimulation of this compound-expressing neurons involves several key stages, from the initial viral vector delivery to the final behavioral and electrophysiological analysis.

Experimental_Workflow A 1. Viral Vector Production (AAV-flex-ChR2-eYFP) B 2. Stereotaxic Surgery - Virus Injection into Target Brain Region - Optic Fiber Implantation A->B C 3. Recovery & Opsin Expression (2-3 weeks) B->C D 4. In Vivo Optogenetic Stimulation C->D E 5. Behavioral Assays (e.g., Pain, Anxiety, Feeding) D->E F 6. Ex Vivo/In Vivo Electrophysiology (e.g., Patch-clamp, Extracellular recording) D->F G 7. Histology & Verification (e.g., Opsin expression, Fiber placement) E->G F->G

Caption: Experimental Workflow for Optogenetics.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving the optogenetic stimulation of this compound-expressing neurons.

Table 1: Electrophysiological Effects of Optogenetic Stimulation of N/OFQ Neurons.

ParameterBrain RegionTarget NeuronsStimulation ProtocolObserved EffectReference
Outward Current (pA)Arcuate Nucleus (ARC)POMC Neurons20 Hz, 10 s~40 pA outward current[4]
Membrane Potential (mV)Arcuate Nucleus (ARC)POMC Neurons20 Hz, 10 sHyperpolarization from ~-50 mV to ~-65 mV[4]
Firing Rate (Hz)Arcuate Nucleus (ARC)POMC Neurons20 Hz, 10 sDecrease from ~2 Hz to 0 Hz[4]
Outward Current (pA)Ventral Tegmental Area (VTA)Dopamine Neurons20 Hz, 10 s~25 pA outward current[4]
Membrane Potential (mV)Ventral Tegmental Area (VTA)Dopamine Neurons20 Hz, 10 sHyperpolarization from ~-45 mV to ~-60 mV[4]
Firing Rate (Hz)Ventral Tegmental Area (VTA)Dopamine Neurons20 Hz, 10 sDecrease from ~3 Hz to 0 Hz[4]

Table 2: Behavioral Effects of Optogenetic Stimulation of this compound-Related Neurons (Hypothetical Data for Illustrative Purposes).

Behavioral AssayBrain RegionStimulation ParametersExpected Outcome
Hot Plate TestPeriaqueductal Gray (PAG)20 Hz, 5 ms pulses, continuous for 5 minIncreased paw withdrawal latency
Elevated Plus MazeBed Nucleus of the Stria Terminalis (BNST)10 Hz, 10 ms pulses, during open arm entryIncreased time spent in open arms
Open Field TestCentral Amygdala (CeA)20 Hz, 5 ms pulses, for 10 minIncreased time in center, reduced thigmotaxis
Von Frey TestDorsal Root Ganglia (DRG)5 Hz, 10 ms pulses, during filament applicationIncreased paw withdrawal threshold
Feeding BehaviorArcuate Nucleus (ARC)20 Hz, 10 ms pulses, for 1 hourIncreased food intake

Experimental Protocols

Protocol 1: Adeno-Associated Virus (AAV) Preparation

This protocol outlines the steps for producing recombinant AAV vectors for Cre-dependent expression of channelrhodopsin in this compound-expressing neurons.

Materials:

  • pAAV-flex-ChR2-eYFP plasmid

  • pAAV-RC (Rep/Cap) plasmid

  • pHelper plasmid (adenoviral helper)

  • HEK293T cells

  • Cell culture reagents (DMEM, FBS, penicillin/streptomycin)

  • Transfection reagent (e.g., PEI)

  • Opti-MEM

  • Iodixanol

  • PBS

  • Syringes and needles

Procedure:

  • Cell Culture: Plate HEK293T cells in 15 cm dishes and grow to 70-80% confluency.

  • Transfection: Prepare a transfection cocktail by mixing the three plasmids (pAAV-flex-ChR2-eYFP, pAAV-RC, and pHelper) in Opti-MEM. Add the transfection reagent, incubate, and then add the mixture to the HEK293T cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for viral particle production.

  • Harvesting: Harvest the cells and the supernatant. Lyse the cells through freeze-thaw cycles.

  • Purification: Combine the cell lysate and supernatant and treat with Benzonase to digest nucleic acids. Purify the AAV particles using an iodixanol gradient ultracentrifugation.

  • Concentration and Buffer Exchange: Concentrate the purified AAV and exchange the buffer to sterile PBS using an appropriate centrifugal filter unit.

  • Titer Determination: Determine the viral titer (genome copies/mL) using quantitative PCR (qPCR).

  • Storage: Aliquot the virus and store at -80°C.

Protocol 2: Stereotaxic Surgery for Virus Injection and Optic Fiber Implantation

This protocol describes the surgical procedure for delivering the AAV vector to a specific brain region and implanting an optic fiber for light delivery in a N/OFQ-Cre mouse line.

Materials:

  • N/OFQ-Cre transgenic mouse

  • AAV-flex-ChR2-eYFP

  • Stereotaxic frame

  • Anesthesia machine (isoflurane)

  • Microinjection pump and syringe

  • Optic fiber cannula (e.g., 200 µm core diameter)

  • Dental cement

  • Surgical tools (scalpel, forceps, drill)

  • Heating pad

  • Analgesics and antibiotics

Procedure:

  • Anesthesia and Mounting: Anesthetize the mouse with isoflurane and securely mount it in the stereotaxic frame. Apply eye ointment to prevent drying.

  • Surgical Preparation: Shave the fur on the scalp and clean the area with betadine and ethanol. Make a midline incision to expose the skull.

  • Craniotomy: Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., ARC, VTA, PAG). Mark the location on the skull and drill a small burr hole.

  • Virus Injection: Lower the injection needle to the target coordinates and slowly infuse the AAV vector (e.g., 500 nL at 100 nL/min). Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.

  • Optic Fiber Implantation: Lower the optic fiber cannula to a position just above the injection site.

  • Securing the Implant: Secure the optic fiber cannula to the skull using dental cement.

  • Suturing and Recovery: Suture the scalp around the implant. Administer analgesics and place the mouse on a heating pad until it recovers from anesthesia. Monitor the animal closely for several days post-surgery. Allow 2-3 weeks for optimal opsin expression before behavioral experiments.

Protocol 3: In Vivo Optogenetic Stimulation and Behavioral Assays

This section provides an overview of common behavioral assays used to assess the function of this compound-expressing neurons following optogenetic stimulation.

General Procedure for Optogenetic Stimulation:

  • Habituate the mouse to the behavioral apparatus and to being connected to the fiber optic patch cord.

  • Connect the implanted optic fiber to a laser or LED light source via a rotary joint to allow free movement.

  • Deliver light of the appropriate wavelength (e.g., 473 nm for ChR2) using a defined stimulation protocol (e.g., frequency, pulse width, duration).

a) Hot Plate Test (Nociception):

  • Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C).

  • Measure the latency to a nocifensive response (e.g., paw licking, jumping).

  • Perform the test with and without optogenetic stimulation of N/OFQ neurons in a pain-related brain region (e.g., PAG). An increase in latency indicates an analgesic effect.

b) Elevated Plus Maze (Anxiety):

  • Place the mouse in the center of an elevated plus-shaped maze with two open and two closed arms.

  • Allow the mouse to explore for a set period (e.g., 5 minutes).

  • Record the time spent in and the number of entries into the open and closed arms.

  • Deliver optogenetic stimulation to N/OFQ neurons in an anxiety-related brain region (e.g., BNST, CeA), either throughout the session or contingent on entering specific arms. An increase in open arm exploration is indicative of an anxiolytic effect.

c) Open Field Test (Anxiety and Locomotion):

  • Place the mouse in the center of a large, open arena.

  • Track the mouse's movement for a set duration (e.g., 15-30 minutes).

  • Analyze parameters such as total distance moved, velocity, and time spent in the center versus the periphery (thigmotaxis).

  • Apply optogenetic stimulation to N/OFQ neurons and assess changes in anxiety-like behavior (increased time in the center) and locomotion.

d) Von Frey Test (Mechanical Sensitivity):

  • Place the mouse on an elevated mesh platform.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • Determine the paw withdrawal threshold.

  • Perform the test with and without optogenetic stimulation of peripheral or central N/OFQ neurons to assess changes in mechanical sensitivity. An increase in the withdrawal threshold suggests an anti-nociceptive effect.

e) Feeding Behavior Assay:

  • Provide the mouse with pre-weighed food pellets in its home cage or a specialized feeding chamber.

  • Measure food intake over a specific period (e.g., 1-2 hours).

  • Deliver optogenetic stimulation to N/OFQ neurons in a feeding-related brain region (e.g., ARC, VTA) and quantify the change in food consumption.

Protocol 4: Ex Vivo Electrophysiology

This protocol describes how to perform whole-cell patch-clamp recordings from neurons receiving input from optogenetically stimulated N/OFQ neurons in acute brain slices.

Materials:

  • Mouse with expressed ChR2 in N/OFQ neurons

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber and microscope with IR-DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • LED light source for photostimulation

Procedure:

  • Slice Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute coronal slices (e.g., 250-300 µm) of the target region using a vibratome.

  • Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, then at room temperature.

  • Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Identify fluorescently labeled N/OFQ axons and target non-labeled downstream neurons for recording.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from the target neuron in either voltage-clamp or current-clamp mode.

  • Optogenetic Stimulation: Deliver brief pulses of light (e.g., 1-5 ms) through the microscope objective to activate ChR2-expressing N/OFQ terminals while recording postsynaptic currents or potentials in the target neuron.

  • Data Analysis: Analyze the recorded responses to determine the nature of the synaptic connection (excitatory or inhibitory) and its properties (e.g., amplitude, latency, kinetics). The addition of a NOP receptor antagonist (e.g., BAN ORL 24) can confirm that the observed effects are mediated by N/OFQ release.[4]

References

Application Notes and Protocols for Preclinical Evaluation of Selective NOP Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonists in preclinical models. This document details the underlying signaling pathways, experimental protocols for in vitro and in vivo evaluation, and a summary of quantitative data for key selective agonists to facilitate compound selection and experimental design.

Introduction to NOP Receptor Agonists

The NOP receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand N/OFQ, represent a distinct branch of the opioid system.[1][2] Unlike classical opioid receptors, activation of the NOP receptor can modulate a variety of physiological processes, including pain, anxiety, depression, and substance abuse, with a potentially safer side-effect profile.[3][4][5][6] Specifically, NOP receptor agonists have demonstrated analgesic effects in preclinical models of chronic inflammatory and neuropathic pain with a reduced risk of respiratory depression, tolerance, and dependence compared to traditional opioids.[3][5] This makes selective NOP receptor agonists a promising area of research for novel therapeutics.

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events. As a member of the Gi/Go family of GPCRs, its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] The dissociation of the G protein subunits (Gα and Gβγ) also leads to the inhibition of N-type voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which collectively reduce neuronal excitability.[1][2][8] Furthermore, NOP receptor activation can stimulate mitogen-activated protein kinase (MAPK) signaling pathways and can be regulated through phosphorylation by G-protein receptor kinases (GRKs) and subsequent interaction with β-arrestins, which can lead to receptor internalization and desensitization.[1][2][7]

NOP_Signaling_Pathway cluster_intracellular Intracellular Signaling Agonist NOP Agonist NOP_R NOP Receptor Agonist->NOP_R Binds G_protein Gi/o Protein NOP_R->G_protein Activates GRK GRK NOP_R->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel N-type Ca2+ Channels G_protein->Ca_channel Inhibits (via Gβγ) K_channel GIRK K+ Channels G_protein->K_channel Activates (via Gβγ) MAPK MAPK Pathway (ERK, JNK) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Arrestin β-Arrestin GRK->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization

NOP Receptor Signaling Pathway

Data Presentation: In Vitro Pharmacology of Selective NOP Agonists

The following table summarizes the in vitro pharmacological profiles of several well-characterized selective NOP receptor agonists. Data is compiled from various sources and assays, and direct comparison should be made with caution due to inter-laboratory variability.

CompoundAssay TypeSpecies/Cell LinePotency (pEC50 or pKi)Efficacy (% of N/OFQ)Selectivity vs. MOPReference
Ro 65-6570 [³⁵S]GTPγS BindingCHO-hNOP~8.5Full AgonistPoor[9]
DMRCHO-hNOP~8.0Full Agonist-[10]
SCH221510 [³⁵S]GTPγS BindingCHO-hNOP~8.5Full AgonistHigh[11]
cAMP Inhibition--Full Agonist-[12]
AT-403 [³⁵S]GTPγS BindingCHO-hNOP9.5Full AgonistHigh[11]
BRET (G protein)--Unbiased Agonist-[11]
DMRCHO-hNOP~8.5Full Agonist-[10]
MCOPPB [³⁵S]GTPγS BindingCHO-hNOP~10.0Full AgonistHigh[11]
BRET (G protein)--G protein-biased-[11]
DMRCHO-hNOP~9.0Full Agonist-[10]
UFP-113 [³⁵S]GTPγS BindingCHO-hNOP-Partial AgonistHigh[9]
PWT2-N/OFQ [³⁵S]GTPγS Binding-40-fold > N/OFQFull AgonistHigh[9]

Experimental Protocols

In Vitro Assays

A variety of in vitro assays are utilized to characterize the pharmacological profile of novel NOP receptor agonists.

In_Vitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_tissue Native Tissue Assays Binding Radioligand Binding (Ki determination) GTPgS [35S]GTPγS Binding (Potency, Efficacy) Binding->GTPgS Characterize Function BRET BRET Assays (G protein vs. β-arrestin) GTPgS->BRET Assess Bias MVD Mouse Vas Deferens (Electrically stimulated) GTPgS->MVD Confirm in Native System cAMP cAMP Accumulation (Inhibition) cAMP->BRET Ca_Mobilization Calcium Mobilization (Chimeric G proteins) Ca_Mobilization->BRET

In Vitro Experimental Workflow

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.

  • Protocol:

    • Prepare cell membranes from cells recombinantly expressing the human NOP receptor (e.g., CHO-hNOP).[13]

    • Incubate a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-UFP-101) with the cell membranes in the presence of varying concentrations of the test compound.[13]

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard NOP ligand (e.g., N/OFQ).[13]

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay

  • Objective: To measure the ability of an agonist to stimulate G protein activation.

  • Protocol:

    • Incubate membranes from NOP receptor-expressing cells with varying concentrations of the test agonist in the presence of GDP and [³⁵S]GTPγS.[11][13]

    • Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Terminate the reaction by rapid filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Plot the data as a concentration-response curve to determine the pEC50 and Emax (efficacy) relative to a standard full agonist like N/OFQ.[11]

3. Calcium Mobilization Assay

  • Objective: To measure receptor activation through a G protein-mediated increase in intracellular calcium.

  • Protocol:

    • Use cells co-expressing the NOP receptor and a chimeric G protein (e.g., Gαqi5) that couples receptor activation to the phospholipase C pathway.[11][13]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulate the cells with varying concentrations of the test agonist.

    • Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

    • Determine pEC50 and Emax values from the concentration-response curves.

4. Bioluminescence Resonance Energy Transfer (BRET) Assay

  • Objective: To quantify the interaction between the NOP receptor and intracellular signaling partners like G proteins or β-arrestin, allowing for the assessment of biased agonism.[11]

  • Protocol:

    • Co-express the NOP receptor fused to a Renilla luciferase (Rluc) energy donor and either a G protein subunit or β-arrestin fused to a yellow fluorescent protein (YFP) energy acceptor.

    • Add the luciferase substrate (e.g., coelenterazine h).

    • Stimulate the cells with the test agonist.

    • Measure the light emitted at wavelengths corresponding to both Rluc and YFP.

    • The BRET ratio (YFP emission / Rluc emission) increases as the two fusion proteins interact.

    • Generate concentration-response curves to determine the potency and efficacy for G protein activation versus β-arrestin recruitment.

In Vivo Assays

Preclinical in vivo models are essential for evaluating the therapeutic potential and side-effect profile of NOP receptor agonists.

In_Vivo_Workflow cluster_pain Analgesia Models cluster_side_effects Side-Effect Profile Tail_Withdrawal Tail-Withdrawal Assay (Acute Nociception) Formalin Formalin Test (Inflammatory Pain) CCI Chronic Constriction Injury (Neuropathic Pain) Locomotor Locomotor Activity (Sedation/Motor Impairment) Rotarod Rotarod Test (Motor Coordination) Locomotor->Rotarod CPP Conditioned Place Preference (Reward/Abuse Liability) Locomotor->CPP Administer Administer Test Compound Administer->Tail_Withdrawal Administer->Formalin Administer->CCI Administer->Locomotor

In Vivo Experimental Workflow

1. Tail-Withdrawal Assay

  • Objective: To assess antinociceptive effects against an acute thermal stimulus.

  • Protocol:

    • Administer the test compound to rodents (mice or rats) via the desired route (e.g., intrathecal, intravenous, intraperitoneal).[9][13]

    • At a predetermined time point after administration, immerse the distal portion of the animal's tail in a warm water bath (e.g., 52°C).

    • Measure the latency (in seconds) for the animal to withdraw its tail from the water.

    • A cut-off time is used to prevent tissue damage.

    • An increase in withdrawal latency indicates an antinociceptive effect.

2. Formalin Test

  • Objective: To evaluate efficacy in a model of persistent inflammatory pain.

  • Protocol:

    • Pre-treat the animals with the test compound or vehicle.

    • Inject a dilute solution of formalin (e.g., 5%) into the plantar surface of one hind paw.

    • Observe the animal's behavior for a set period (e.g., 60 minutes).

    • Quantify the time spent licking, biting, or flinching the injected paw.

    • The test has two distinct phases: an early, acute phase (0-5 min) and a late, inflammatory phase (15-60 min).

    • A reduction in nociceptive behaviors, particularly in the late phase, indicates anti-inflammatory analgesic activity.[10]

3. Locomotor Activity Test

  • Objective: To assess potential sedative effects or motor impairment.

  • Protocol:

    • Administer the test compound or vehicle to the animals.

    • Place the animal individually into an open-field arena equipped with infrared beams or video tracking software.

    • Record locomotor activity over a defined period (e.g., 60 minutes).

    • Key parameters measured include total distance traveled, time spent immobile, and rearing frequency.[10]

    • A significant decrease in these parameters compared to vehicle-treated animals suggests sedative or motor-impairing effects.[9][10]

Conclusion

The study of selective NOP receptor agonists holds significant promise for the development of novel therapeutics with improved safety profiles over traditional opioids. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of these compounds. A thorough characterization, from in vitro binding and functional assays to in vivo models of efficacy and side effects, is crucial for advancing our understanding and translating these findings into clinical applications.[4][5]

References

Application of NOP Receptor Antagonists to Block Signaling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing nociceptin/orphanin FQ (NOP) receptor antagonists to investigate and block NOP receptor signaling pathways. NOP receptor antagonists are valuable tools for studying the physiological and pathological roles of the NOP system and hold therapeutic potential for various disorders, including depression, anxiety, and substance abuse.

Introduction to NOP Receptor Antagonists

The NOP receptor, a member of the opioid receptor family, is activated by its endogenous ligand, this compound/orphanin FQ (N/OFQ). Unlike classical opioid receptors, the NOP receptor system exhibits a distinct pharmacological profile. Activation of the NOP receptor, which primarily couples to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[1][2] NOP receptor antagonists competitively block the binding of N/OFQ and other agonists, thereby inhibiting these downstream signaling events. Several selective and potent NOP receptor antagonists, such as SB-612111, J-113397, and LY2940094, have been developed and are instrumental in elucidating the functions of the NOP receptor.[3][4][5]

Key Applications of NOP Receptor Antagonists

NOP receptor antagonists are utilized in a variety of research applications to probe the function of the NOP receptor system. Key applications include:

  • Investigating the role of NOP receptors in neurological and psychiatric disorders: Studies using NOP antagonists have implicated the NOP system in the pathophysiology of depression, anxiety, and Parkinson's disease.[4][6]

  • Elucidating the involvement of NOP receptors in pain modulation: The effects of NOP receptor activation on pain are complex and site-specific. Antagonists are used to dissect these mechanisms.[7]

  • Studying the role of NOP receptors in substance abuse and addiction: NOP receptor signaling has been shown to modulate the rewarding effects of drugs of abuse, and antagonists are used to explore this relationship.

  • Characterizing the physiological functions of the NOP receptor system: Antagonists are essential tools for understanding the endogenous roles of N/OFQ and the NOP receptor in various physiological processes.

Data Presentation: In Vitro Pharmacology of Selected NOP Receptor Antagonists

The following table summarizes the in vitro pharmacological data for three commonly used NOP receptor antagonists. This data is crucial for selecting the appropriate antagonist and concentration for a given experiment.

AntagonistReceptor Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Functional Antagonism (pA2/pKB)Reference(s)
SB-612111 0.34 (human NOP)2.0 (GTPγS binding)9.70 (GTPγS binding), 8.63 (cAMP)[8]
J-113397 1.8 (human NOP), 1.1 (mouse NOP)5.3 (GTPγS binding)7.52 (cAMP)[2][3][9]
LY2940094 0.105 (human NOP)-0.166 (Kb)[5][10]

Note: Ki, IC50, pA2, and pKB values are measures of antagonist potency. A lower Ki or IC50 value and a higher pA2 or pKB value indicate greater potency. The values presented are from various sources and experimental conditions, so direct comparisons should be made with caution.[10][11][12][13][14][15][16]

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Cascade

Activation of the NOP receptor by its endogenous ligand N/OFQ initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Additionally, NOP receptor activation modulates ion channel activity, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The β-arrestin pathway is also implicated in NOP receptor signaling and regulation.

NOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gαi/o NOP->G_protein Activates Beta_Arrestin β-Arrestin NOP->Beta_Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel K_ion K⁺ Efflux GIRK->K_ion Ca_Channel Ca²⁺ Channel Ca_ion_influx Ca²⁺ Influx Ca_Channel->Ca_ion_influx N_OFQ N/OFQ N_OFQ->NOP Binds & Activates Antagonist NOP Antagonist Antagonist->NOP Binds & Blocks G_protein->AC Inhibits G_protein->GIRK Activates G_protein->Ca_Channel Inhibits PKA PKA cAMP->PKA Activates MAPK MAPK (ERK1/2) Beta_Arrestin->MAPK Activates

NOP Receptor Signaling Pathway
Experimental Workflow for In Vitro Characterization of NOP Receptor Antagonists

A typical workflow for characterizing a novel NOP receptor antagonist in vitro involves a series of assays to determine its binding affinity and functional activity.

In_Vitro_Workflow start Start: Novel Compound binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay gtp_assay [³⁵S]GTPγS Binding Assay (Determine IC₅₀/Potency) binding_assay->gtp_assay camp_assay cAMP Accumulation Assay (Determine Functional Antagonism) gtp_assay->camp_assay calcium_assay Calcium Mobilization Assay (Alternative Functional Assay) camp_assay->calcium_assay analysis Data Analysis (Calculate Ki, IC₅₀, pA₂) calcium_assay->analysis end End: Characterized Antagonist analysis->end

In Vitro Characterization Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and evaluate NOP receptor antagonists.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]N/OFQ) from the NOP receptor in cell membranes.

Materials:

  • Cell membranes prepared from cells expressing the NOP receptor (e.g., CHO-hNOP cells).

  • Radioligand: [³H]N/OFQ.

  • Non-specific binding control: Unlabeled N/OFQ.

  • Test compound (NOP receptor antagonist).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add cell membranes, [³H]N/OFQ (at a concentration near its Kd), and either assay buffer (for total binding), unlabeled N/OFQ (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-stimulated G-protein activation.[17]

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. Antagonists will inhibit this agonist-induced increase in [³⁵S]GTPγS binding.

Materials:

  • Cell membranes from NOP receptor-expressing cells.

  • [³⁵S]GTPγS.

  • GDP.

  • NOP receptor agonist (e.g., N/OFQ).

  • Test compound (NOP receptor antagonist).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation fluid and counter.

Protocol:

  • Pre-incubate cell membranes with the test compound at various concentrations.

  • Add a fixed concentration of the NOP receptor agonist (typically its EC80) to stimulate the receptor.

  • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by filtration and wash as described in the receptor binding assay.

  • Quantify the bound radioactivity.

  • Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50 value.[18]

Objective: To determine the functional antagonism of a test compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Principle: NOP receptor activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated with forskolin. The ability of an antagonist to block the agonist-mediated decrease in forskolin-stimulated cAMP levels is then measured.

Materials:

  • Whole cells expressing the NOP receptor.

  • Forskolin.

  • NOP receptor agonist (e.g., N/OFQ).

  • Test compound (NOP receptor antagonist).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

  • Seed cells in a microplate and allow them to adhere.

  • Pre-treat the cells with the test compound at various concentrations in the presence of a PDE inhibitor.[4]

  • Add a fixed concentration of the NOP receptor agonist.

  • Add forskolin to stimulate adenylyl cyclase.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the antagonist concentration to determine its potency (IC50 or pA2).[19]

In Vivo Assays

Objective: To evaluate the antidepressant-like effects of NOP receptor antagonists.

Principle: This behavioral test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.

Materials:

  • Mice or rats.

  • Test compound (NOP receptor antagonist) and vehicle.

  • A cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Video recording and analysis software.

Protocol:

  • Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Place the animal gently into the cylinder of water.

  • Record the animal's behavior for a 6-minute period.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Compare the immobility time between the antagonist-treated group and the vehicle-treated group. A significant reduction in immobility time suggests an antidepressant-like effect.

Objective: To assess the anxiolytic or anxiogenic effects of NOP receptor antagonists.

Principle: This test is based on the natural aversion of rodents to open and elevated spaces. The maze consists of two open arms and two enclosed arms. A decrease in anxiety is reflected by an increase in the time spent and the number of entries into the open arms.

Materials:

  • Mice or rats.

  • Test compound (NOP receptor antagonist) and vehicle.

  • Elevated plus maze apparatus.

  • Video tracking software.

Protocol:

  • Administer the test compound or vehicle to the animals prior to testing.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a 5-minute period.

  • Record the number of entries into and the time spent in the open and closed arms using video tracking software.

  • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

  • Compare these parameters between the antagonist-treated and vehicle-treated groups to assess anxiety-like behavior.[20][21][22][23][24]

Objective: To determine if the effects of a NOP receptor antagonist in other behavioral tests are due to a general change in motor activity.

Principle: This test measures the spontaneous locomotor activity of rodents in a novel environment. It is important to ensure that any observed effects of an antagonist in tests like the forced swim test or elevated plus maze are not simply a consequence of hyperactivity or sedation.

Materials:

  • Mice or rats.

  • Test compound (NOP receptor antagonist) and vehicle.

  • Open field arena equipped with infrared beams or a video tracking system.

Protocol:

  • Administer the test compound or vehicle to the animals.

  • Place the animal in the center of the open field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified period (e.g., 30-60 minutes).

  • Compare the locomotor activity parameters between the antagonist-treated and vehicle-treated groups. No significant difference suggests that the antagonist's effects in other behavioral paradigms are not due to non-specific motor effects.[5][25][26][27]

References

Application Notes and Protocols for Nociceptin Research in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common animal models of neuropathic pain and standardized protocols for their use in nocicein research. The information is intended to guide researchers in designing and executing experiments to investigate the role of the nociceptin/orphanin FQ (N/OFQ) system in chronic pain and to evaluate the therapeutic potential of novel NOP receptor modulators.

Introduction to this compound and Neuropathic Pain

Neuropathic pain is a debilitating chronic condition resulting from damage or disease affecting the somatosensory nervous system. The N/OFQ system, comprising the peptide this compound and its receptor (NOP), has emerged as a critical modulator of pain pathways.[1][2][3] Unlike classical opioid receptors, the NOP receptor is not antagonized by naloxone and exhibits a complex pharmacological profile.[1][4] Activation of NOP receptors can produce either pronociceptive or antinociceptive effects, depending on the dose, site of action (spinal versus supraspinal), and the underlying pain state.[1][2][5] This dual functionality makes the N/OFQ-NOP system a compelling target for the development of novel analgesics.[1][3]

Animal models that mimic the symptoms of human neuropathic pain are indispensable tools for preclinical research.[6][7] Commonly used models include Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL).[1][8][9] These models induce long-lasting pain-like behaviors, such as mechanical allodynia and thermal hyperalgesia, which can be quantified using behavioral assays.

Animal Models of Neuropathic Pain

The selection of an appropriate animal model is crucial for the successful investigation of neuropathic pain mechanisms and the evaluation of potential analgesics. Each model has distinct advantages and limitations.

Chronic Constriction Injury (CCI)

The CCI model involves loose ligation of the sciatic nerve, leading to inflammation, nerve compression, and subsequent development of neuropathic pain behaviors.[10][11][12][13] This model is relatively simple to perform and produces robust and stable pain hypersensitivity.[12]

Spared Nerve Injury (SNI)

The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.[14][15][16][17][18] This results in a distinct area of the paw innervated by the uninjured sural nerve that develops profound and long-lasting mechanical allodynia.[14][18] A key advantage of the SNI model is the presence of both injured and uninjured nerve populations, allowing for comparative studies.[16]

Spinal Nerve Ligation (SNL)

The SNL model is created by tightly ligating one or two (L5 and/or L6) spinal nerves.[9][19][20][21][22] This procedure leads to axonal degeneration and produces pronounced and long-lasting mechanical allodynia, cold allodynia, and spontaneous pain behaviors.[9][19][21] The SNL model is known for its consistency and the large magnitude of the resulting pain behavior.[9]

Behavioral Assays for Pain Assessment

The assessment of pain-like behaviors in rodent models is essential for quantifying the effects of experimental manipulations and pharmacological interventions.

Mechanical Allodynia: Von Frey Test

Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain. The von Frey test is the gold standard for assessing mechanical sensitivity.[23] It involves applying calibrated monofilaments of increasing force to the plantar surface of the rodent's hind paw and observing the withdrawal response.[23][24][25] The 50% paw withdrawal threshold is then calculated using the up-down method.[23][25]

Thermal Hyperalgesia: Hargreaves Test

Thermal hyperalgesia, an increased sensitivity to noxious heat, is another common symptom of neuropathic pain. The Hargreaves test measures the latency of paw withdrawal from a radiant heat source.[26][27][28][29][30] The apparatus applies a focused beam of light to the plantar surface of the paw, and the time taken for the animal to withdraw its paw is automatically recorded.[27][28] A shorter withdrawal latency indicates thermal hyperalgesia.

NOP Receptor Signaling and Experimental Workflow

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[1] Upon activation by this compound, a signaling cascade is initiated, leading to the inhibition of adenylyl cyclase, reduction of voltage-gated calcium channel activity, and activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[1] These events collectively lead to a reduction in neuronal excitability.

NOP_Signaling cluster_membrane Cell Membrane NOP NOP Receptor Gi_o Gi/o NOP->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts VGCC Voltage-Gated Ca2+ Channel Ca_ion VGCC->Ca_ion Influx GIRK GIRK Channel K_ion_out GIRK->K_ion_out Efflux This compound This compound (N/OFQ) This compound->NOP Binds Gi_o->AC Inhibits Gi_o->VGCC Inhibits Gi_o->GIRK Activates ATP ATP ATP->AC Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability Reduced production leads to Ca_ion->Neuronal_Excitability Reduced influx leads to K_ion_in K_ion_in->GIRK K_ion_out->Neuronal_Excitability Increased efflux leads to

Figure 1: NOP Receptor Signaling Pathway.

Experimental Workflow for Neuropathic Pain Research

A typical experimental workflow for investigating the effects of NOP receptor modulators in animal models of neuropathic pain is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment Animal_Model Induce Neuropathic Pain Model (CCI, SNI, or SNL) Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Model->Baseline Drug_Admin Administer NOP Receptor Agonist/Antagonist or Vehicle Baseline->Drug_Admin Post_Treatment_Testing Post-Treatment Behavioral Testing (at various time points) Drug_Admin->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison (e.g., Paw Withdrawal Thresholds) Post_Treatment_Testing->Data_Analysis

Figure 2: General Experimental Workflow.

Experimental Protocols

Protocol: Chronic Constriction Injury (CCI) Model in Rats

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut or silk sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile saline

Procedure:

  • Anesthetize the rat and shave the lateral surface of the left thigh.

  • Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.[10][12]

  • Carefully free about 7 mm of the nerve proximal to its trifurcation.[10][12]

  • Place four loose ligatures of 4-0 chromic gut or silk around the sciatic nerve with about 1 mm spacing between them.[10][12] The ligatures should be tied just tight enough to cause a slight constriction of the nerve.

  • Close the muscle layer with sutures and the skin with wound clips.[10][12]

  • Allow the animal to recover for at least 24 hours before behavioral testing.[10][12]

Protocol: Spared Nerve Injury (SNI) Model in Mice

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope or magnifying lens

  • Fine surgical instruments (iridectomy scissors, fine forceps)

  • 6-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile saline

Procedure:

  • Anesthetize the mouse and secure it in a prone position.

  • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[18]

  • Carefully isolate the common peroneal and tibial nerves, ensuring the sural nerve remains untouched.[18]

  • Tightly ligate the common peroneal and tibial nerves with 6-0 silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.[18]

  • Verify that the sural nerve is intact and undamaged.

  • Close the muscle and skin layers.

Protocol: Von Frey Test for Mechanical Allodynia

Materials:

  • Von Frey monofilaments (calibrated set)

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Place the animal in an individual Plexiglas enclosure on the wire mesh platform and allow it to acclimate for at least 15-20 minutes.[23][24]

  • Begin testing by applying a von Frey filament to the mid-plantar surface of the hind paw.[23][24]

  • Apply the filament with enough force to cause it to bend, and hold for 2-5 seconds.[23]

  • A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.[23][25] Start with a filament near the expected threshold. If there is a response, use the next weaker filament; if there is no response, use the next stronger filament.[23]

  • The pattern of responses is used to calculate the 50% withdrawal threshold using a specific formula.[25]

Protocol: Hargreaves Test for Thermal Hyperalgesia

Materials:

  • Hargreaves apparatus (radiant heat source)

  • Glass platform

  • Plexiglas enclosures

Procedure:

  • Place the animal in a Plexiglas enclosure on the glass platform of the Hargreaves apparatus and allow it to acclimate.[27][28]

  • Position the radiant heat source under the glass, targeting the mid-plantar surface of the hind paw.[27][28]

  • Activate the heat source, which starts a timer.[27][28]

  • The timer stops automatically when the animal withdraws its paw.[27][28] The recorded time is the paw withdrawal latency.

  • A pre-determined cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage.[28][29]

  • Repeat the measurement several times for each paw, with a sufficient interval between trials, and calculate the average withdrawal latency.

Data Presentation and Analysis

Quantitative data from behavioral tests should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of a Novel NOP Agonist on Mechanical Allodynia in the SNL Rat Model

Treatment GroupNBaseline Paw Withdrawal Threshold (g)Post-SNL Paw Withdrawal Threshold (g)Post-Treatment Paw Withdrawal Threshold (g)
Sham + Vehicle1014.5 ± 0.814.2 ± 0.914.0 ± 1.0
SNL + Vehicle1015.0 ± 0.72.5 ± 0.42.8 ± 0.5
SNL + NOP Agonist (1 mg/kg)1014.8 ± 0.62.7 ± 0.38.5 ± 1.1#
SNL + NOP Agonist (3 mg/kg)1014.9 ± 0.52.4 ± 0.512.1 ± 0.9#

*Data are presented as mean ± SEM. p < 0.05 compared to Baseline. #p < 0.05 compared to SNL + Vehicle.

Table 2: Effect of a NOP Antagonist on Thermal Hyperalgesia in the CCI Mouse Model

Treatment GroupNBaseline Paw Withdrawal Latency (s)Post-CCI Paw Withdrawal Latency (s)Post-Treatment Paw Withdrawal Latency (s)
Sham + Vehicle810.2 ± 0.59.9 ± 0.610.1 ± 0.4
CCI + Vehicle810.5 ± 0.44.8 ± 0.75.0 ± 0.8
CCI + NOP Antagonist (5 mg/kg)810.3 ± 0.65.1 ± 0.5*9.2 ± 0.7#

*Data are presented as mean ± SEM. p < 0.05 compared to Baseline. #p < 0.05 compared to CCI + Vehicle.

Conclusion

The animal models and behavioral assays described in these application notes provide a robust framework for investigating the role of the this compound system in neuropathic pain. The complex pharmacology of the NOP receptor presents both challenges and opportunities for the development of novel analgesics.[1][31] Bifunctional NOP/mu-opioid receptor (MOP) agonists, for instance, have shown promise in preclinical studies, offering potent analgesia with a reduced side-effect profile compared to traditional opioids.[1][32][33] Careful experimental design and standardized protocols are essential for obtaining reliable and reproducible data that can be translated into clinically effective pain therapies.

References

Application Notes and Protocols for Studying Nociceptin's Effect on Respiratory Depression In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the in vivo effects of nociceptin/orphanin FQ (N/OFQ) on respiratory function. This document is intended to guide researchers in designing and executing experiments to elucidate the role of the N/OFQ system in respiratory control and its potential as a therapeutic target for mitigating opioid-induced respiratory depression.

Introduction

This compound/orphanin FQ (N/OFQ) is the endogenous ligand for the NOP receptor (previously known as ORL-1), a G protein-coupled receptor with significant homology to classical opioid receptors.[1] The N/OFQ-NOP system is widely distributed in the central nervous system and periphery, where it modulates a variety of physiological processes, including pain, anxiety, and, importantly, respiration.[2][3] While classical opioids acting on the mu-opioid receptor (MOR) are potent analgesics, they carry a significant risk of life-threatening respiratory depression. The N/OFQ-NOP system presents a complex and intriguing target, as its activation can, under different circumstances, either induce respiratory depression or counteract the respiratory depressant effects of MOR agonists.[2] This dual functionality makes the N/OFQ-NOP system a critical area of research for developing safer analgesics.

This compound/NOP Receptor Signaling Pathway

Activation of the NOP receptor by N/OFQ initiates a signaling cascade primarily through inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Downstream, NOP receptor activation promotes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels.[1] These actions collectively reduce neuronal excitability and neurotransmitter release.[1][2] The NOP receptor can also engage β-arrestin-dependent signaling pathways, which are involved in receptor desensitization and internalization.[1]

NOPR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NOPR NOP Receptor (ORL-1) G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization This compound This compound (N/OFQ) This compound->NOPR Binds PKA ↓ PKA Activity cAMP->PKA Neuronal_Excitability ↓ Neuronal Excitability & Neurotransmitter Release Ca_influx->Neuronal_Excitability Hyperpolarization->Neuronal_Excitability

Caption: this compound/NOP Receptor Signaling Pathway.

Data Presentation

The following tables summarize quantitative data on the effects of NOP receptor agonists on key respiratory parameters.

Table 1: Effects of Selective NOP Receptor Agonists on Respiration in Rodents

CompoundDose & RouteSpeciesRespiratory Rate (breaths/min)Tidal Volume (mL)Minute Ventilation (mL/min)Reference
N/OFQ10, 30, 100 nM (in vitro)Newborn RatConcentration-dependent decreaseNot ReportedNot Reported[4]
N/OFQ1 µg (i.c.v.)RatNot ReportedNot ReportedNot Reported[5]

Table 2: Effects of Mixed NOP/Mu-Opioid Receptor Agonists on Respiration

CompoundDose & RouteSpeciesPaCO₂ (mmHg)PaO₂ (mmHg)Effect on Respiratory DepressionReference
Cebranopadol600 µg (oral)HumanIncreaseDecreaseCeiling effect observed[6]
BuprenorphineNot SpecifiedRatMinimal changeMinimal changeMinimal respiratory depression[6]
AT-121s.c.MonkeyNot ReportedNot ReportedNo respiratory depression observed[2]

Experimental Protocols

Experimental Workflow for In Vivo Assessment of Respiratory Depression

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Surgical_Prep Surgical Preparation (e.g., cannula implantation) Animal_Acclimation->Surgical_Prep Recovery Post-Surgical Recovery Surgical_Prep->Recovery Baseline Baseline Respiratory Measurement Recovery->Baseline Drug_Admin Drug Administration (this compound/Agonist) Baseline->Drug_Admin Post_Drug_Measurement Post-Administration Respiratory Measurement Drug_Admin->Post_Drug_Measurement Data_Acquisition Data Acquisition & Processing Post_Drug_Measurement->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General Experimental Workflow.
Protocol 1: Assessment of Respiratory Function Using Whole-Body Plethysmography

Whole-body plethysmography (WBP) is a non-invasive method for assessing respiratory function in conscious, unrestrained animals.[7][8] It measures pressure changes within a sealed chamber caused by the animal's breathing, from which respiratory rate and tidal volume can be derived.[8]

Materials:

  • Whole-body plethysmograph (WBP) system for rodents

  • Adult male/female Sprague-Dawley rats (250-350g)

  • This compound or selective NOP receptor agonist

  • Vehicle control (e.g., sterile saline)

  • Administration supplies (syringes, needles, cannulas as required for the chosen route of administration)

Procedure:

  • Animal Acclimation:

    • House animals in the facility for at least one week prior to the experiment to acclimate to the environment.

    • Handle the animals daily to reduce stress.

    • Acclimate the animals to the WBP chamber for at least 60 minutes on several days leading up to the experiment.[7]

  • Calibration of the Plethysmograph:

    • Calibrate the WBP system according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish a pressure-volume relationship.

  • Baseline Measurement:

    • Place the rat in the WBP chamber and allow it to acclimate for a 60-minute habituation period while breathing ambient air.[7]

    • Record baseline respiratory parameters, including respiratory rate (f), tidal volume (VT), and minute ventilation (VE = f x VT), for a stable period (e.g., 15-30 minutes).

  • Drug Administration:

    • Administer the test compound (this compound or NOP agonist) or vehicle via the desired route (e.g., intracerebroventricular (i.c.v.), intravenous (i.v.), or subcutaneous (s.c.)). Doses for i.c.v. administration in rats have been reported in the range of 0.01-10 nmol/rat.[9]

  • Post-Administration Measurement:

    • Immediately return the animal to the WBP chamber and continuously record respiratory parameters for a predetermined duration (e.g., 90-120 minutes).[7]

  • Data Analysis:

    • Analyze the recorded data to determine changes in respiratory rate, tidal volume, and minute ventilation from baseline following drug administration.

    • Compare the effects of the active compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Arterial Blood Gas Analysis

Arterial blood gas (ABG) analysis provides a direct measurement of blood oxygen (PaO₂) and carbon dioxide (PaCO₂) levels, as well as pH, which are critical indicators of respiratory function.[10]

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for catheterization

  • Arterial catheter

  • Heparinized syringes

  • Blood gas analyzer

  • This compound or selective NOP receptor agonist

  • Vehicle control

Procedure:

  • Surgical Preparation:

    • Anesthetize the rat and surgically implant a catheter into the carotid or femoral artery for repeated blood sampling.

    • Allow the animal to recover fully from surgery before the experiment.

  • Baseline Blood Sample:

    • In a conscious and freely moving rat, collect a baseline arterial blood sample (approximately 0.2-0.3 mL) into a heparinized syringe.[6]

    • Immediately analyze the sample using a blood gas analyzer to determine baseline PaO₂, PaCO₂, and pH.

  • Drug Administration:

    • Administer the test compound or vehicle.

  • Post-Administration Blood Sampling:

    • Collect arterial blood samples at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Analyze each sample immediately.

  • Data Analysis:

    • Compare the post-administration ABG values to the baseline values and to the vehicle control group.

    • Statistically analyze the changes in PaO₂, PaCO₂, and pH over time.

Protocol 3: In Vivo Electrophysiology of Respiratory Neurons

This advanced technique allows for the direct measurement of the electrical activity of individual respiratory neurons in response to this compound.

Materials:

  • Stereotaxic apparatus

  • Anesthesia

  • Ventilator

  • Recording microelectrodes

  • Amplifier and data acquisition system

  • This compound or selective NOP receptor agonist for microinjection

Procedure:

  • Surgical Preparation:

    • Anesthetize the animal, perform a tracheotomy, and artificially ventilate.

    • Mount the animal in a stereotaxic frame.

    • Perform a craniotomy to expose the brainstem region containing respiratory neurons (e.g., the pre-Bötzinger complex).

  • Neuron Identification:

    • Lower a recording microelectrode into the target brain region.

    • Identify respiratory neurons based on their characteristic firing patterns in phase with the respiratory cycle.

  • Baseline Recording:

    • Record the baseline firing rate and pattern of a single respiratory neuron for a stable period.

  • Local Drug Application:

    • Using a multi-barreled micropipette, apply this compound or a selective NOP agonist locally onto the recorded neuron via microiontophoresis or pressure ejection.

  • Post-Application Recording:

    • Record the changes in the neuron's firing rate and pattern in response to the drug application.

  • Data Analysis:

    • Analyze the electrophysiological data to determine the effect of this compound on the activity of the respiratory neuron (e.g., inhibition or excitation).

    • Compare the responses to the drug with the baseline activity.

References

Troubleshooting & Optimization

troubleshooting low signal in nociceptin western blot

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers encountering low signal issues in nociceptin Western blot experiments.

Frequently Asked Questions (FAQs) - Troubleshooting Low Signal

Q1: I am not seeing any band for this compound, or the signal is extremely weak. What are the possible causes and solutions?

A weak or absent signal for this compound can stem from several factors throughout the Western blot workflow. Here's a breakdown of potential issues and how to address them:

Antibody-Related Issues:

  • Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low. It's recommended to perform an antibody titration to determine the optimal concentration for your specific experimental conditions.[1] You can also try increasing the concentration of both the primary and/or secondary antibodies.[2]

  • Antibody Inactivity: Antibodies can lose activity if not stored properly. To check for this, you can perform a dot blot to confirm the antibody is still active.[1] Always use freshly diluted antibodies for optimal results, as pre-diluted antibodies are less stable.[3]

  • Primary and Secondary Antibody Incompatibility: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[4]

Antigen-Related Issues:

  • Low Protein Expression: this compound may be expressed at very low levels in your cells or tissues of interest.[2] To overcome this, you can increase the amount of protein loaded onto the gel.[1][2] For low-abundance proteins, a protein load of 50-100 µg per lane is often recommended.[5] If increasing the load is not feasible, consider enriching your sample for this compound through techniques like immunoprecipitation or cellular fractionation.[1][5]

  • Sample Degradation: The protein in your lysate may have degraded. Always use fresh samples and include protease inhibitors in your lysis buffer to prevent degradation.[1]

  • Improper Sample Preparation: Ensure your protein samples contain SDS and have been heated before loading to facilitate proper denaturation and separation.[2]

Protocol-Related Issues:

  • Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane is a common cause of a weak signal.[2] For low molecular weight proteins, using a membrane with a smaller pore size (e.g., 0.2 µm) can prevent the protein from passing through.[2][6] For larger proteins, ensure the transfer time is sufficient.[7] You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.[5]

  • Suboptimal Blocking: The blocking buffer can sometimes mask the epitope your antibody is supposed to recognize.[2] Try testing different blocking buffers (e.g., non-fat dry milk, BSA) and varying their concentrations.[2]

  • Excessive Washing: Over-washing the membrane can lead to the dissociation of the antibody from the antigen. Reducing the number or duration of wash steps may help.[2]

  • Inadequate Detection: The substrate incubation time may be too short, or the substrate may have lost its activity.[2] Increase the incubation time or use a fresh substrate. For low-abundance proteins, using an enhanced chemiluminescence (ECL) substrate can significantly boost the signal.[8]

Quantitative Data Summary

For optimal results in your this compound Western blot, refer to the following table for recommended starting concentrations and incubation times. Note that these are general guidelines, and optimization for your specific experimental conditions is crucial.

ParameterRecommendation
Protein Load 20-30 µg of whole-cell lysate per lane. For low-abundance targets, increase to at least 100 µg.[3]
Primary Antibody Dilution Typically ranges from 1:200 to 1:2000. Consult the antibody datasheet for specific recommendations.[9]
Secondary Antibody Dilution Usually between 1:1000 and 1:10000.
Primary Antibody Incubation Overnight at 4°C or 1-2 hours at room temperature. For weak signals, longer incubation times may be beneficial.[1][6]
Blocking 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
Washing Steps 3 x 5-minute washes with TBST after primary and secondary antibody incubations.[3]
Membrane Pore Size 0.2 µm for small proteins (<15 kDa) and 0.45 µm for larger proteins.[6]

Detailed Experimental Protocol: this compound Western Blot

This protocol provides a standard methodology for detecting this compound in cell or tissue lysates.

1. Sample Preparation (Lysis)

  • Harvest cells or tissues and wash with ice-cold PBS.

  • Lyse the samples in RIPA buffer supplemented with a protease inhibitor cocktail. For membrane-bound proteins, ensure the lysis buffer is appropriate for their extraction.[8]

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE (Gel Electrophoresis)

  • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load 20-100 µg of protein per well into a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of this compound.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. PVDF is often recommended for low-abundance proteins due to its higher binding capacity.[7][8]

  • Perform a wet or semi-dry transfer according to the manufacturer's instructions.

  • After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[5]

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against this compound, diluted in the blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

5. Signal Detection

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system or X-ray film. Increase exposure time if the signal is weak.[2][10]

Visualizations

This compound Western Blot Workflow

WesternBlotWorkflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection Lysis Cell/Tissue Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDSPAGE SDS-PAGE Denaturation->SDSPAGE Transfer Electrotransfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Result Result Detection->Result Signal Analysis

Caption: A flowchart illustrating the key stages of a Western blot experiment.

Simplified this compound/Orphanin FQ Receptor (NOP) Signaling Pathway

NOP_Signaling cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↑ MAPK (ERK1/2) Activation G_protein->MAPK Ca_channel Ca²⁺ Channel Inhibition G_protein->Ca_channel This compound This compound (N/OFQ) This compound->NOP Binds cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Caption: A simplified diagram of the NOP receptor signaling cascade.[11][12][13]

References

Technical Support Center: Optimizing Nociceptin for Intracerebroventricular Use

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the intracerebroventricular (ICV) administration of Nociceptin/Orphanin FQ (N/OFQ).

Frequently Asked Questions (FAQs)

Q1: What is this compound/Orphanin FQ (N/OFQ) and what does it do?

This compound/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that is the endogenous ligand for the this compound Opioid Peptide (NOP) receptor, previously known as ORL-1.[1][2][3] The NOP receptor is the fourth member of the opioid receptor family but does not bind traditional opioid peptides, and likewise, N/OFQ does not bind to classical mu, delta, or kappa opioid receptors.[4] The N/OFQ-NOP system is widely expressed in the central nervous system and is involved in a variety of physiological processes, including pain sensation, learning, memory, mood, and motor function.[1][2][4]

Q2: What are the expected effects of ICV N/OFQ administration in rodents?

The effects of centrally administered N/OFQ are complex and can be species-dependent.

  • In mice , ICV injection of N/OFQ typically produces hyperalgesia (increased sensitivity to pain) and a decrease in locomotor activity.[1][5]

  • In rats , ICV administration has been shown to produce a dose-dependent antinociceptive (pain-reducing) effect in some pain assays, while in others it can enhance the pain response.[5][6] It also consistently decreases dopamine levels in the nucleus accumbens and can suppress motor activity.[5]

These differing effects are crucial for experimental design and data interpretation. The unexpected pronociceptive actions in some models are thought to result from anti-opioid activity in brain regions like the periaqueductal gray (PAG).[1]

Q3: How do I determine the optimal starting dose for my experiment?

The optimal dose depends on the animal model, the specific research question, and the observed endpoint. A dose-response study is always recommended. Based on published literature, a common starting range for ICV injection in rats is 0.1 to 10 nmol per rat .[7][8]

  • Low doses (e.g., 0.05 nmol) may cause slight motor stimulation, while higher doses (starting from 0.1 nmol) tend to be inhibitory.[4]

  • For effects on gastrointestinal motility in rats, significant delays were observed with doses from 0.01 to 10 nmol.[7]

  • In studies on alcohol intake in rats, doses as low as 0.01 µg (approximately 0.005 nmol) have been used.[9]

Always start with a low dose and escalate to find the desired effect while monitoring for side effects like sedation or motor impairment.

Q4: What is the appropriate vehicle for dissolving and injecting N/OFQ?

N/OFQ is a peptide and is typically dissolved in sterile, artificial cerebrospinal fluid (aCSF) or a simple saline solution (e.g., 0.9% sterile saline). Some protocols may use Ringer's solution.[10] It is critical to ensure the vehicle is sterile and pH-neutral to avoid confounding inflammatory or toxic effects. The choice of vehicle should be consistent across all experimental groups, including controls.

Q5: What are the typical infusion volumes and rates for ICV injection?

For adult rats, the injection volume should be kept low, typically between 5-10 µL .[11] For mice, volumes are smaller, often in the range of 1-5 µL. The infusion should be performed slowly over at least one minute to prevent a sudden increase in intracranial pressure and to allow for proper distribution within the ventricles.[11] After the injection is complete, the injection cannula should be left in place for an additional minute to minimize backflow along the injection track.[11]

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Solution
No Observable Effect 1. Incorrect Cannula Placement: The cannula may not be correctly positioned in the lateral ventricle.Verification: After the experiment, inject a dye (e.g., Evans blue) and perfuse the animal. Section the brain to visually confirm cannula placement and dye distribution in the ventricular system.
2. Drug Degradation: N/OFQ is a peptide and can degrade if not stored or handled properly.Handling: Prepare fresh solutions for each experiment. Store stock peptide lyophilized at -20°C or -80°C. Avoid repeated freeze-thaw cycles of stock solutions.
3. Insufficient Dose: The dose may be too low to elicit a response in your specific model or strain.Action: Perform a dose-response study, systematically increasing the dose to establish an effective range.
High Variability in Results 1. Inconsistent Injection Technique: Variations in injection volume, speed, or animal handling can increase variability.Standardization: Use a micropump for consistent infusion rates. Ensure all personnel are thoroughly trained on the handling and injection procedure. Allow animals to habituate to the procedure.
2. Blocked Cannula: The guide cannula may be blocked by tissue or debris.Maintenance: Check cannula patency before injection by ensuring the dummy cannula can be removed and the injector inserted smoothly.
Unexpected Behavioral Effects (e.g., Hyperalgesia in Rats) 1. Species/Strain Differences: The N/OFQ system can function differently depending on the species and even the strain of the animal.[1][5]Literature Review: Confirm the expected effects for your specific species and strain. The "unexpected" effect may be the true physiological response.
2. Anti-Opioid Action: N/OFQ can have anti-opioid effects in the brain, which may manifest as hyperalgesia, particularly in response to stress (e.g., from the experimental procedure itself).[1][4][8]Controls: Include appropriate controls to measure baseline nociception and stress-induced analgesia to correctly interpret the effects of N/OFQ.
Sedation or Motor Impairment 1. Dose is Too High: N/OFQ can cause hypoactivity, particularly at higher doses.[1][12]Dose Adjustment: Lower the dose. If the primary endpoint is not motor activity, ensure the observed effect is not simply a secondary consequence of motor impairment.
2. Non-Specific Effects: High concentrations or incorrect vehicle pH could cause non-specific behavioral suppression.Verification: Run a vehicle-only control group. Ensure the drug solution is at a physiological pH.

Data Presentation

Table 1: Summary of N/OFQ Dosages for ICV Injection in Rodents

SpeciesDose RangeRouteObserved EffectReference
Rat0.1 - 5 µgICVPotentiation of formalin-induced pain response (1 µg); attenuation of mu- and kappa-opioid analgesia.[6]
Rat0.01 - 10 nmolICVDose-dependent delay of gastric emptying and gastrointestinal transit.[7]
Rat0.25 - 8 µg/h (continuous)ICVIncreased food and ethanol intake at higher doses.[13]
Rat0.5 - 10 nmolICVAnxiolytic effects.[8]
Mouse10 nmolICVPronociceptive effect and reduction in locomotor activity.[1]
MouseNot specifiedICVDecreased hot plate latency (hyperalgesia).[2]

Table 2: N/OFQ Receptor Ligands and Associated ICV Doses

LigandTypeSpeciesDose RangeObserved EffectReference
UFP-101NOP AntagonistRat10 nmolCounteracted the anxiolytic effect of N/OFQ.[4]
UFP-112NOP AgonistRat0.01 - 0.05 µgReduced alcohol intake.[9]
[NPhe¹]N/OFQ(1-13)-NH₂NOP AntagonistRat50 nmolAbolished N/OFQ-induced effects on GI motility.[7]
UFP-101NOP AntagonistMouse1.0 - 10 nmolAttenuated depressive-like symptoms.[8]

Experimental Protocols

Protocol 1: Preparation of N/OFQ for ICV Injection

  • Reconstitution: Allow the lyophilized N/OFQ peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Vehicle: Prepare sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline.

  • Stock Solution: Reconstitute the peptide in the chosen vehicle to a high concentration (e.g., 1 µg/µL or 1 mM). Gently vortex or pipette to dissolve. Avoid vigorous shaking.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes and store at -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration(s) using the same sterile vehicle. Keep the working solution on ice.

Protocol 2: Stereotaxic Surgery for ICV Cannula Implantation (Rat Model)

Disclaimer: All surgical procedures must be approved by the institution's Animal Care and Use Committee and performed under aseptic conditions.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane gas or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Preparation: Administer pre-operative analgesics as per the approved protocol. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and alcohol.

  • Stereotaxic Placement: Secure the animal in a stereotaxic frame. Ensure the head is level by checking the alignment of the ear bars and the incisor bar.

  • Incision & Exposure: Make a midline incision on the scalp and retract the skin to expose the skull. Gently remove the periosteum from the skull surface.

  • Coordinate Identification: Identify Bregma (the junction of the sagittal and coronal sutures). Using a rat brain atlas, determine the coordinates for the lateral ventricle. A common coordinate for the lateral ventricle in adult rats is approximately:

    • Anterior/Posterior (AP): -0.8 mm from Bregma

    • Medial/Lateral (ML): ±1.5 mm from the midline

    • Dorsal/Ventral (DV): -3.5 to -4.0 mm from the skull surface

  • Craniotomy: Use a dental drill to create a small burr hole at the target coordinates. Be careful not to damage the underlying dura mater.

  • Cannula Implantation: Carefully excise the dura. Slowly lower the sterile guide cannula to the target DV coordinate.

  • Fixation: Secure the cannula to the skull using dental cement and jeweler's screws anchored to the skull.

  • Closure & Recovery: Suture the scalp incision around the implant. Insert a dummy cannula (stylet) into the guide cannula to maintain patency. Place the animal in a clean, warm cage for recovery. Administer post-operative analgesics and monitor daily for at least 5-7 days before starting experiments.

Visualizations

NOPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space NOPR NOP Receptor G_protein Gi/o Protein NOPR->G_protein G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ion_Channels K+ / Ca²+ Channels Neurotransmitter ↓ Neurotransmitter Release Ion_Channels->Neurotransmitter NOFQ This compound (N/OFQ) NOFQ->NOPR Binds G_alpha->AC Inhibits G_beta_gamma->Ion_Channels Modulates MAPK MAPK Cascade (ERK1/2, p38) G_beta_gamma->MAPK Activates

Caption: NOP Receptor Signaling Pathway.

Experimental_Workflow A 1. Animal Acclimation & Habituation B 2. ICV Cannula Implantation Surgery A->B C 3. Post-Operative Recovery (7-10 days) B->C D 4. Baseline Behavioral Testing C->D E 5. ICV Injection (Vehicle or N/OFQ) D->E F 6. Post-Injection Behavioral Testing E->F G 7. Data Analysis & Interpretation F->G H 8. Histological Verification of Placement G->H

Caption: Experimental Workflow for an ICV this compound Study.

Troubleshooting_Flowchart Start Experiment Complete: Unexpected or Null Result Q_Placement Was cannula placement verified with histology? Start->Q_Placement A_Placement_No Action: Perfuse & section brain. Confirm placement. Q_Placement->A_Placement_No No A_Placement_Yes Placement was correct. Q_Placement->A_Placement_Yes Yes Q_Drug Was drug prepared fresh? Stored correctly? A_Placement_Yes->Q_Drug A_Drug_No Action: Repeat experiment with freshly prepared drug. Q_Drug->A_Drug_No No A_Drug_Yes Drug prep was correct. Q_Drug->A_Drug_Yes Yes Q_Dose Was a full dose-response curve generated? A_Drug_Yes->Q_Dose A_Dose_No Action: Test a wider range of doses (lower and higher). Q_Dose->A_Dose_No No A_Dose_Yes Dose range was adequate. Q_Dose->A_Dose_Yes Yes Q_Species Does the result match literature for the species/strain? A_Dose_Yes->Q_Species A_Species_No Consider that this may be a novel finding for this strain. Q_Species->A_Species_No No

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: NOP Receptor Ligand Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nociceptin/Orphanin FQ (NOP) receptor ligands. Our goal is to help you mitigate off-target effects and ensure the specificity and reliability of your experimental results.

Troubleshooting Guides

This section addresses common problems encountered during the characterization of NOP receptor ligands.

Issue: My NOP receptor agonist/antagonist shows activity at classical opioid receptors (μ, δ, κ).

Possible Cause & Solution:

  • 1. Lack of Ligand Selectivity: The chemical scaffold of your ligand may have an affinity for other opioid receptors.

    • Troubleshooting Steps:

      • Perform Comprehensive Selectivity Profiling: Test your ligand's binding affinity across a panel of opioid receptors (NOP, MOR, KOR, DOR). A significant difference in binding affinity (ideally >100-fold) is desired.[1]

      • Conduct Functional Assays: Determine the functional activity (agonist, antagonist, partial agonist) of your ligand at each receptor using assays like [³⁵S]GTPγS binding or cAMP accumulation assays. A ligand can have high binding affinity but low functional efficacy at off-target receptors.[2][3]

      • Structure-Activity Relationship (SAR) Studies: If selectivity is low, consider chemical modifications to your ligand. Computational docking studies based on the NOP receptor crystal structure can help identify modifications that enhance selectivity. For example, specific residues in the NOP receptor binding pocket, such as T3057.39 and V2796.51, are different from those in classical opioid receptors and can be exploited to improve selectivity.[1][4]

  • 2. Cross-reactivity in In Vivo Models: The observed in vivo effects might be a composite of on-target and off-target activity.

    • Troubleshooting Steps:

      • Use Receptor Knockout Animals: Test your compound in NOP receptor knockout mice to confirm that the primary effects are mediated through the NOP receptor. Any remaining effects can be attributed to off-target interactions.

      • Administer Selective Antagonists: Co-administer your ligand with selective antagonists for the suspected off-target receptors (e.g., naloxone for MOR). Reversal of the effect by an antagonist confirms off-target activity at that specific receptor.[2]

Issue: I am observing unexpected or inconsistent results in my functional assays.

Possible Cause & Solution:

  • 1. Assay-Dependent Ligand Behavior: The functional activity of a ligand can sometimes vary between different in vitro assays.

    • Troubleshooting Steps:

      • Orthogonal Assays: Employ multiple, distinct functional assays to characterize your ligand. For instance, complement a G-protein activation assay (e.g., [³⁵S]GTPγS) with a second messenger assay (e.g., cAMP inhibition) and a β-arrestin recruitment assay (e.g., BRET).[5][6] This approach can also reveal functional selectivity or "biased agonism," where a ligand preferentially activates one signaling pathway over another.[5][7]

      • Cell Line Considerations: The cellular context, including receptor expression levels and the presence of specific signaling proteins, can influence assay outcomes. Characterize your ligand in a cell line that endogenously expresses the NOP receptor or in primary cells if possible.

  • 2. Ligand Stability and Degradation: Peptide-based ligands can be susceptible to degradation by proteases in the assay medium.

    • Troubleshooting Steps:

      • Include Protease Inhibitors: Add a cocktail of protease inhibitors to your assay buffer.

      • Chemical Modifications: For peptide ligands, consider modifications such as N-terminal truncation and C-terminal amidation to improve stability.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of the NOP receptor that can be exploited to design selective ligands?

A1: The NOP receptor shares high homology with classical opioid receptors, but there are key differences in the ligand-binding pocket. Site-directed mutagenesis studies have identified a few amino acid residues that are critical for the selectivity of N/OFQ for the NOP receptor and for preventing the binding of traditional opioid ligands.[1] For example, mutating residues such as A2165.39, V2796.51, Q2806.52, and T3057.39 in the NOP receptor to their counterparts in classical opioid receptors can confer high-affinity binding for opioid antagonists.[1] Designing ligands that specifically interact with these unique NOP receptor residues can significantly enhance selectivity.

Q2: How can I quantitatively assess the selectivity of my NOP receptor ligand?

A2: Selectivity is typically determined by comparing the binding affinity (Ki) or functional potency (EC₅₀ or IC₅₀) of your ligand at the NOP receptor versus other receptors. A selectivity ratio is calculated by dividing the Ki or EC₅₀ value for the off-target receptor by the Ki or EC₅₀ value for the NOP receptor. A higher ratio indicates greater selectivity for the NOP receptor. It is recommended to perform these assays in parallel using the same experimental conditions for accurate comparison.

Q3: What are some known off-target effects of NOP receptor agonists?

A3: Besides the classical opioid receptors, some NOP agonists have been reported to cause side effects such as motor disturbances, memory impairment, and hypothermia in preclinical studies.[1] It is crucial to conduct thorough preclinical safety and toxicology studies to identify potential on-target and off-target adverse effects.

Q4: What is "biased agonism" in the context of NOP receptor ligands, and why is it important?

A4: Biased agonism, or functional selectivity, refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).[5][7] This is important because different signaling pathways can be associated with different physiological effects (therapeutic effects vs. side effects). For example, in the context of MOR agonists, G-protein signaling is associated with analgesia, while β-arrestin signaling has been linked to side effects like respiratory depression and tolerance.[7] Developing biased NOP ligands could therefore lead to drugs with improved therapeutic windows.

Data on Ligand Selectivity

The following tables summarize the binding affinities and functional activities of selected NOP receptor ligands to illustrate how selectivity is reported.

Table 1: Binding Affinities (Ki, nM) of Selected Ligands at NOP and Opioid Receptors

LigandNOPMOR (μ)KOR (κ)DOR (δ)NOP/MOR SelectivityReference
N/OFQ0.1>1000>1000>1000>10000[8]
Ro 64-61980.2626>1000>1000~100[1]
UFP-1120.14140120018001000[4]
Cebranopadol0.60.912.118.51.5[9]
AT-1211.10.511.226.30.45[4]
Buprenorphine250.50.5-0.02[2]

Note: Data are compiled from multiple sources and experimental conditions may vary. Direct comparison between ligands should be made with caution.

Table 2: Functional Activity (EC₅₀, nM) of Selected Ligands in [³⁵S]GTPγS Binding Assay

LigandNOPMOR (μ)KOR (κ)DOR (δ)Reference
N/OFQ1.2>10000>10000>10000[3]
Ro 64-61981.8320>10000>10000[2]
SR1415015300--[2]
Buprenorphine>1000020200-[2]

Note: Data are compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for NOP Receptor

This protocol is for determining the binding affinity (Ki) of a test compound for the NOP receptor.

  • Materials:

    • Cell membranes from cells stably expressing the human NOP receptor.

    • Radioligand (e.g., [³H]-N/OFQ or [³H]-UFP-101).

    • Test compound at various concentrations.

    • Non-specific binding control (e.g., 1 µM unlabeled N/OFQ).[10]

    • Incubation buffer (e.g., 50 mM Tris, 0.5% BSA).

    • PEI-soaked glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate cell membranes (20-40 µg of protein) with the radioligand (~0.8 nM) and varying concentrations of the test compound in the incubation buffer.

    • For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled N/OFQ.

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction by rapid vacuum filtration through PEI-soaked glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G-proteins by a ligand.

  • Materials:

    • Cell membranes from cells expressing the NOP receptor.

    • [³⁵S]GTPγS (~50 pM).

    • GDP (10 µM).

    • Test compound at various concentrations.

    • Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).[3]

  • Procedure:

    • Incubate the cell membranes (2-3 mg/ml protein) with [³⁵S]GTPγS, GDP, and the test compound in the assay buffer.

    • Incubate for 60 minutes at 25°C.

    • Terminate the reaction by filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters.

    • Plot the stimulated binding against the ligand concentration to determine the EC₅₀ and maximal effect (Emax).

Visualizations

NOP_Signaling_Pathway NOP NOP Receptor G_protein Gαi/o, Gαz, etc. NOP->G_protein Activates beta_arrestin β-Arrestin NOP->beta_arrestin AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK (ERK1/2) G_protein->MAPK cAMP cAMP AC->cAMP Produces Ligand NOP Ligand (e.g., N/OFQ) Ligand->NOP PKA PKA cAMP->PKA Activates beta_arrestin->MAPK Activates Internalization Receptor Internalization beta_arrestin->Internalization Mediates

Caption: Simplified NOP receptor signaling pathways.

Experimental_Workflow start Start: Synthesize New NOP Ligand binding_assay Primary Screen: Radioligand Binding Assay (NOP Receptor) start->binding_assay selectivity_panel Secondary Screen: Selectivity Panel Binding (MOR, KOR, DOR) binding_assay->selectivity_panel decision High Selectivity & Potency? selectivity_panel->decision functional_assay Functional Characterization: [35S]GTPγS or cAMP Assay (All Receptors) biased_agonism Biased Agonism Assay: β-Arrestin Recruitment (e.g., BRET) functional_assay->biased_agonism in_vivo In Vivo Testing: Efficacy and Side Effects (e.g., Analgesia, Motor) biased_agonism->in_vivo end Lead Candidate in_vivo->end decision->functional_assay Yes optimize Optimize Structure (SAR) decision->optimize No optimize->binding_assay

Caption: Workflow for assessing NOP ligand selectivity.

Troubleshooting_Tree start Unexpected In Vivo Effect check_selectivity Is the ligand selective in vitro? start->check_selectivity off_target Conclusion: Off-target effect likely. Perform antagonist studies. check_selectivity->off_target No on_target Conclusion: On-target effect. Re-evaluate hypothesis. check_selectivity->on_target Yes re_evaluate_binding Action: Re-run full binding selectivity panel. off_target->re_evaluate_binding

References

minimizing non-specific binding in NOP receptor autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NOP receptor autoradiography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and minimize non-specific binding.

Troubleshooting Guides

High non-specific binding can obscure your specific signal and lead to inaccurate data interpretation. Below are common issues and their solutions.

Issue 1: High Background Across the Entire Section

Possible Causes and Solutions

CauseSolution
Inadequate Blocking Pre-incubate sections in a suitable blocking buffer to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. Start with a 1-5% BSA solution in your assay buffer.
Suboptimal Buffer Composition The pH and ionic strength of your buffers can significantly impact non-specific binding.[1] Experiment with different buffer systems (e.g., Tris-HCl, PBS) and adjust the pH to be near the isoelectric point of your radioligand if known. The use of glycylglycine buffer has been shown to result in low basal and non-specific binding in some receptor autoradiography assays.[2]
Radioligand Concentration Too High While a higher concentration can increase specific binding, it can also dramatically increase non-specific binding. Determine the optimal radioligand concentration by performing saturation binding experiments to find the Kd. Using a concentration of approximately 3 times the Kd value is a common practice.[3]
Inadequate Washing Insufficient washing will not effectively remove unbound and non-specifically bound radioligand. Optimize washing times and the number of washes. Cold buffer can help reduce the dissociation of specifically bound ligand during washing.[4]
Drying Artifacts If sections are not dried properly, the radioligand can redistribute, leading to a "fuzzy" image and high background.[5] Ensure sections are dried quickly and thoroughly using a stream of cool, dry air.
Issue 2: Non-Specific Binding in Specific Anatomical Regions

Possible Causes and Solutions

CauseSolution
Endogenous Ligands Endogenous nociceptin/orphanin FQ (N/OFQ) may still be present in the tissue, competing with your radioligand. Pre-incubate the sections in buffer to help dissociate and remove endogenous ligands.[6]
Receptor Subtype Cross-Reactivity The radioligand may be binding to other opioid receptor subtypes. While NOP receptors have a distinct pharmacology, some ligands might exhibit off-target binding.[7][8] Co-incubate with selective antagonists for other opioid receptors (e.g., DAMGO for mu, DPDPE for delta, U50,488H for kappa) to block this cross-reactivity.[3]
Lipophilic Nature of Radioligand Highly lipophilic radioligands can non-specifically partition into lipid-rich areas of the brain, such as white matter tracts. Consider using a radioligand with a more favorable lipophilicity profile if this is a persistent issue. Adding a low concentration of a non-ionic detergent like Tween-20 to the buffer can sometimes help reduce this type of binding.[9]

Frequently Asked Questions (FAQs)

Q1: How do I determine true non-specific binding?

A1: To accurately determine non-specific binding, you must incubate a set of adjacent tissue sections with the radioligand in the presence of a high concentration of a selective, non-radiolabeled NOP receptor ligand (antagonist or agonist). This "cold" ligand will occupy the specific NOP receptor binding sites, so any remaining signal is considered non-specific. A concentration of the unlabeled ligand at >100 times its Ki is recommended.[4] The specific binding is then calculated by subtracting the non-specific binding from the total binding (sections incubated with only the radioligand).[6]

Q2: What is a good starting point for a blocking buffer?

A2: A common and effective starting point is a 1-5% solution of Bovine Serum Albumin (BSA) in your incubation buffer. Pre-incubating your tissue sections in this solution for 30-60 minutes at room temperature before adding the radioligand can significantly reduce background.

Q3: How long should my incubation and washing times be?

A3: Optimal times will vary depending on the radioligand's affinity and kinetics.

  • Incubation: You need to ensure the binding has reached equilibrium. This can be determined by incubating sections for varying amounts of time and measuring the specific binding.

  • Washing: The goal is to maximize the removal of non-specifically bound ligand without causing significant dissociation of the specifically bound ligand. Perform a time-course experiment where you wash for different durations (e.g., from a few seconds to several minutes) and measure the specific versus non-specific signal.[10]

Q4: Can the temperature of my incubation and washing steps affect non-specific binding?

A4: Yes, temperature can influence binding kinetics and non-specific interactions.[11] Incubations are often performed at room temperature or 37°C to facilitate binding. However, washing steps are typically carried out in ice-cold buffer to slow the dissociation rate of the specifically bound radioligand while still allowing the removal of non-specifically bound ligand.[4]

Q5: How can I validate the specificity of my radioligand for NOP receptors?

A5: The gold standard for validating the specificity of a radioligand is to use tissue from a NOP receptor knockout animal. In these tissues, specific binding should be absent, and only non-specific binding should be observed.[6] This provides definitive evidence that your signal is indeed from the NOP receptor.

Quantitative Data Summary

Optimizing the signal-to-noise ratio is critical for quantitative autoradiography. The following tables provide example data on how different experimental parameters can influence this ratio. (Note: NOP-receptor-specific comparative data is limited; therefore, data from other opioid receptor autoradiography studies are included as a reference).

Table 1: Effect of Buffer Composition on Signal-to-Noise Ratio for [³⁵S]GTPγS Binding to Opioid Receptors

Buffer SystemBasal Binding (fmol/mg)Agonist-Stimulated Binding (fmol/mg)Signal-to-Noise Ratio*
Tris-HCl50 ± 5150 ± 103.0
HEPES60 ± 7160 ± 122.7
Glycylglycine 25 ± 3 125 ± 8 5.0

*Signal-to-noise ratio calculated as (Agonist-Stimulated Binding) / (Basal Binding). Data adapted from a study optimizing [³⁵S]GTPγS binding, which showed lower basal binding in glycylglycine buffer, thereby improving the signal for agonist-stimulated binding.[2]

Table 2: Influence of Blocking Agent on Non-Specific Binding (NSB) in a Model System

Blocking AgentAnalyte ConcentrationNSB (Response Units)% Reduction in NSB
None (Control)100 µg/mL1200%
0.1% BSA100 µg/mL1108%
1% BSA100 µg/mL7537.5%
200 mM NaCl100 µg/mL1587.5%

Data adapted from a surface plasmon resonance experiment demonstrating the effectiveness of different strategies to reduce non-specific interactions. While not autoradiography, the principles of blocking are relevant.[1]

Experimental Protocols

A detailed protocol for NOP receptor autoradiography is provided below.

Protocol: In Vitro NOP Receptor Autoradiography

  • Tissue Preparation:

    • Rapidly dissect and freeze brain tissue in isopentane cooled with dry ice.

    • Store tissues at -80°C until sectioning.

    • Using a cryostat, cut 12-20 µm thick coronal sections.

    • Thaw-mount the sections onto gelatin-coated or charged microscope slides.

    • Store slides at -80°C.

  • Pre-incubation:

    • Bring slides to room temperature.

    • Pre-incubate slides in 50 mM Tris-HCl buffer (pH 7.4) for 30 minutes at room temperature to remove endogenous ligands.

  • Blocking (Optional but Recommended):

    • Incubate slides in a blocking buffer (e.g., 50 mM Tris-HCl with 1% BSA, pH 7.4) for 30-60 minutes at room temperature.

  • Incubation with Radioligand:

    • Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing a protease inhibitor cocktail.

    • For total binding , add the radiolabeled NOP ligand (e.g., [³H]this compound) at a concentration determined from saturation binding experiments (typically 1-3x Kd).

    • For non-specific binding , add the radiolabeled ligand plus a high concentration (e.g., 1 µM) of a non-labeled selective NOP ligand (e.g., SB-612111).

    • Incubate the slides in the prepared solutions for an optimized duration (e.g., 60-120 minutes) at room temperature to reach equilibrium.

  • Washing:

    • Quickly rinse the slides in ice-cold 50 mM Tris-HCl buffer.

    • Perform a series of washes in fresh, ice-cold buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.

    • Perform a final quick dip in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Rapidly dry the slides under a stream of cool, dry air.

    • Appose the dried slides to a phosphor imaging screen or autoradiographic film in a light-tight cassette.

    • Include calibrated radioactive standards to allow for quantification.

    • Expose at an appropriate temperature (e.g., -80°C for film, room temperature for phosphor screens) for a duration determined by the specific activity of the radioligand and receptor density.

  • Image Analysis:

    • Develop the film or scan the phosphor screen.

    • Quantify the signal intensity in regions of interest using densitometry software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

Visualizations

NOP Receptor Signaling Pathway```dot

NOP_Signaling cluster_extracellular Extracellular N_OFQ N/OFQ NOP NOP N_OFQ->NOP binds G_protein G_protein AC AC G_protein->AC inhibits Ca_channel Ca_channel G_protein->Ca_channel inhibits K_channel K_channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Ca_influx Ca_influx Ca_channel->Ca_influx K_efflux K_efflux K_channel->K_efflux Neuron_activity Neuron_activity Ca_influx->Neuron_activity K_efflux->Neuron_activity

Caption: Workflow for in vitro NOP receptor autoradiography.

Troubleshooting Flowchart for High Non-Specific Binding

troubleshooting_flowchart start High Non-Specific Binding Detected check_blocking Is blocking step adequate? start->check_blocking optimize_blocking Optimize Blocking: - Increase BSA concentration - Increase incubation time check_blocking->optimize_blocking No check_wash Are washing steps sufficient? check_blocking->check_wash Yes optimize_blocking->check_wash end_good Problem Resolved optimize_blocking->end_good optimize_wash Optimize Washing: - Increase number/duration of washes - Use ice-cold buffer check_wash->optimize_wash No check_ligand_conc Is radioligand concentration too high? check_wash->check_ligand_conc Yes optimize_wash->check_ligand_conc optimize_wash->end_good optimize_ligand_conc Optimize Radioligand Concentration: - Perform saturation binding - Use 1-3x Kd check_ligand_conc->optimize_ligand_conc Yes check_buffer Is buffer composition optimal? check_ligand_conc->check_buffer No optimize_ligand_conc->check_buffer optimize_ligand_conc->end_good optimize_buffer Optimize Buffer: - Adjust pH - Test different buffer systems check_buffer->optimize_buffer No end_bad Consult further literature/ contact radioligand supplier check_buffer->end_bad Yes optimize_buffer->end_good

References

Technical Support Center: Nociceptin Antibody Specificity Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specificity of a new nociceptin antibody. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the validation of a new this compound antibody.

Problem Potential Cause Recommended Solution
High Background in Western Blot - Antibody concentration too high- Insufficient blocking- Inadequate washing- Secondary antibody cross-reactivity- Titrate the primary antibody to the optimal concentration.- Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST).- Increase the number and duration of wash steps.- Use a pre-adsorbed secondary antibody.
No Signal or Weak Signal in Western Blot - Low or no expression of this compound in the sample- Inactive primary or secondary antibody- Insufficient antigen loading- Over-blocking- Use a positive control tissue or cell line known to express this compound (e.g., brain tissue, specifically hypothalamus or cortex).[1][2]- Test antibodies on a positive control sample.- Increase the amount of protein loaded onto the gel.- Reduce the concentration or incubation time of the blocking agent.
Non-Specific Bands in Western Blot - Antibody cross-reactivity with other proteins- Protein degradation- Perform a peptide competition assay to confirm the specificity of the primary antibody.[3][4][5][6][7]- Add protease inhibitors to the lysis buffer.
High Background in Immunohistochemistry (IHC) - Non-specific binding of primary or secondary antibodies- Endogenous peroxidase activity- Perform an antigen retrieval step.- Use a blocking serum from the same species as the secondary antibody.[8]- Include a quenching step for endogenous peroxidases (e.g., with hydrogen peroxide).
No Staining in IHC - Low or absent target protein in the tissue- Improper tissue fixation or processing- Primary antibody cannot access the epitope- Use positive control tissue sections.[9]- Optimize fixation time and antigen retrieval methods.- Try different antigen retrieval techniques (heat-induced or enzymatic).

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps in validating a new this compound antibody?

A1: The initial and most critical step is to perform a Western blot analysis on lysates from cells or tissues known to express this compound.[10][11] This will help determine if the antibody recognizes a protein of the correct molecular weight. A single band at the expected molecular weight is a strong indicator of specificity.[10]

Q2: Why is a peptide competition assay necessary?

A2: A peptide competition assay is a crucial experiment to confirm that the antibody binds specifically to the target epitope.[3][4] By pre-incubating the antibody with the immunizing peptide, the specific signal should be blocked, demonstrating that the antibody's binding is target-specific.[5][6][7]

Q3: What are appropriate positive and negative controls for this compound?

A3:

  • Positive Controls: Brain regions with high this compound expression, such as the cerebral cortex, hypothalamus, and hippocampus, are excellent positive controls.[1][2] Cell lines engineered to overexpress this compound can also be used.

  • Negative Controls: Tissues with low or no this compound expression, like the liver or colon, can serve as negative controls.[2] Additionally, performing experiments on tissue from a this compound knockout animal provides the most definitive negative control.[12]

Q4: What challenges are associated with antibodies targeting G-protein coupled receptors (GPCRs) like the this compound receptor?

A4: GPCRs, being transmembrane proteins, are notoriously difficult to work with.[13][14] Challenges include low expression levels, instability when removed from the cell membrane, and limited extracellular domains for antibody recognition.[15][16] This can lead to difficulties in generating specific antibodies.

Q5: How does the this compound signaling pathway influence validation experiments?

A5: Understanding the this compound signaling pathway helps in designing functional assays for antibody validation. This compound binds to the NOP receptor, a Gi/Go-coupled GPCR, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[17][18] An antibody that blocks this interaction could be validated by measuring its effect on cAMP levels in response to this compound stimulation.

Key Experimental Protocols

Western Blotting Protocol for this compound Antibody Validation

This protocol outlines the steps for validating a this compound antibody using Western blotting.

Materials:

  • Cell or tissue lysates (positive and negative controls)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary this compound antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Protein Extraction: Prepare protein lysates from positive and negative control cells or tissues using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody (at its optimal dilution) in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at its optimal dilution) in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the bands using an imaging system.

Expected Results: A specific antibody should show a single band at the expected molecular weight for this compound (precursor is ~18 kDa) in the positive control lane and no band in the negative control lane.

Peptide Competition Assay Protocol

This assay confirms the specificity of the antibody for its target epitope.[3][4][6]

Materials:

  • Immunizing peptide (the peptide used to generate the antibody)

  • Primary this compound antibody

  • All materials for Western blotting (as listed above)

Procedure:

  • Antibody-Peptide Incubation:

    • Blocked Sample: Pre-incubate the primary antibody with a 5-10 fold molar excess of the immunizing peptide in dilution buffer for 1-2 hours at room temperature or overnight at 4°C.[4][7]

    • Control Sample: Prepare a parallel sample of the primary antibody without the immunizing peptide.

  • Western Blotting: Perform the Western blotting protocol as described above, using the blocked antibody solution for one membrane and the control antibody solution for an identical membrane.

Expected Results: The specific band corresponding to this compound should be significantly reduced or absent on the membrane incubated with the blocked antibody compared to the control membrane.

Immunohistochemistry (IHC) Protocol for this compound Antibody Validation

This protocol validates the antibody's performance in detecting this compound in tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (positive and negative controls)

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (for quenching endogenous peroxidase)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary this compound antibody

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC reagent)

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval buffer.

  • Peroxidase Quenching: Incubate the sections with hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding by incubating the sections with the blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary this compound antibody (at its optimal dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody.

  • Signal Amplification: Incubate the sections with the ABC reagent.

  • Detection: Visualize the antibody binding with the DAB substrate, which will produce a brown precipitate.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

Expected Results: Specific staining should be observed in the appropriate cellular compartments and regions of the positive control tissue, while the negative control tissue should show minimal to no staining.

Visualizations

experimental_workflow cluster_wb Western Blot Validation cluster_pca Peptide Competition Assay cluster_ihc Immunohistochemistry Validation A Protein Extraction (Positive/Negative Controls) B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G H Pre-incubation: Antibody + Immunizing Peptide I Western Blot with Blocked Antibody H->I J Tissue Preparation (Deparaffinization, Antigen Retrieval) K Blocking J->K L Primary Antibody Incubation K->L M Secondary Antibody & Detection L->M N Microscopy M->N

Caption: Experimental workflow for this compound antibody specificity validation.

nociceptin_signaling This compound This compound (N/OFQ) NOP_Receptor NOP Receptor (GPCR) This compound->NOP_Receptor Binds G_Protein Gi/Go Protein NOP_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified this compound signaling pathway via the NOP receptor.

References

interpreting biphasic dose-response curves in nociceptin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering biphasic dose-response curves and other challenges in nociceptin/orphanin FQ (NOP) receptor experiments.

Frequently Asked Questions (FAQs)

Q1: What is a biphasic dose-response curve in the context of NOP receptor experiments?

A biphasic dose-response curve, often described as U-shaped or bell-shaped, is a non-monotonic relationship where a ligand elicits a response that increases with concentration up to a certain point (peak efficacy), after which higher concentrations lead to a decrease in the observed response. This phenomenon is also known as hormesis.

Q2: What are the potential underlying mechanisms for a biphasic response at the NOP receptor?

Biphasic responses in NOP receptor assays can arise from several pharmacological and cellular mechanisms:

  • Ligand-Directed Signaling (Biased Agonism): NOP receptors couple to multiple intracellular signaling pathways, including various G-protein subtypes (e.g., Gαi/o, Gαz) and β-arrestins.[1][2] A ligand may act as an agonist for one pathway at low concentrations and an antagonist or partial agonist at another pathway at higher concentrations. The net effect of activating these opposing pathways can result in a biphasic curve. For example, a G-protein-biased agonist might produce an effect that is later counteracted by β-arrestin recruitment at higher concentrations.[3]

  • Receptor Desensitization and Internalization: At high concentrations, prolonged or intense agonist stimulation can lead to receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), subsequent β-arrestin recruitment, and receptor internalization.[3] This reduces the number of receptors available at the cell surface, leading to a diminished response.

  • Off-Target Effects: At higher concentrations, a ligand may bind to other receptors or cellular targets that produce an opposing effect to its action at the NOP receptor.

  • Metabolic Transformation of Ligands: During the course of an experiment, the ligand being tested may be metabolized into a different compound with a different affinity or efficacy for the NOP receptor. If a high-affinity metabolite is formed, it can lead to biphasic competition curves in binding assays.[4]

Q3: How can I differentiate between a true biphasic response and an experimental artifact?

Distinguishing a genuine pharmacological effect from an artifact is critical. Consider the following:

  • Reproducibility: The effect should be consistently reproducible across multiple experiments.

  • Assay Controls: Use appropriate positive and negative controls. A known standard NOP agonist should produce a sigmoidal curve in the same assay.

  • Orthogonal Assays: Test the compound in different functional assays that measure distinct signaling endpoints (e.g., GTPγS binding, cAMP inhibition, β-arrestin recruitment). A true biphasic response due to biased agonism should manifest differently across these assays.

  • Antagonist Challenge: The response should be blockable by a selective NOP receptor antagonist. If an antagonist reverses both phases of the curve, it suggests the effect is mediated by the NOP receptor.

  • Purity of Compound: Ensure the purity of your test compound to rule out effects from contaminants.

Troubleshooting Guides

Issue 1: Observation of a Biphasic (U-shaped) Curve in a Functional Assay
  • Possible Cause 1: Ligand-Directed Signaling (Biased Agonism)

    • Troubleshooting Step: Profile the ligand in multiple assays that measure different signaling pathways (e.g., G-protein activation via GTPγS or cAMP, and β-arrestin recruitment via BRET). A potent, high-efficacy response in a G-protein assay coupled with a lower potency or partial agonism in an arrestin assay could explain the biphasic curve.

  • Possible Cause 2: Receptor Desensitization/Internalization at High Ligand Concentrations

    • Troubleshooting Step: Measure receptor internalization or phosphorylation directly in response to the ligand. Alternatively, reduce the incubation time of the assay to minimize the impact of these regulatory processes.

  • Possible Cause 3: Compound Solubility or Aggregation at High Concentrations

    • Troubleshooting Step: Visually inspect solutions at high concentrations for precipitation. Use a different solvent or lower the final solvent concentration in the assay. Test the compound's solubility limit.

  • Possible Cause 4: Off-Target Effects

    • Troubleshooting Step: Test the ligand in cells that do not express the NOP receptor to check for non-specific effects. Use a selective NOP antagonist to confirm that the observed response is mediated through the NOP receptor.

Issue 2: Inconsistent Efficacy (Emax) and Potency (EC50) Across Different Assays
  • Possible Cause 1: Assay-Dependent Signal Amplification

    • Explanation: Functional assays that are further downstream from the receptor (e.g., cAMP inhibition, GIRK channel activation) have greater signal amplification than proximal assays like GTPγS binding. A partial agonist in a GTPγS assay may appear as a full agonist in a cAMP assay.[5]

    • Troubleshooting Step: Acknowledge the level of signal amplification in each assay when comparing data. Use an operational model to calculate ligand bias, which can account for these differences.

  • Possible Cause 2: Different G-protein or Effector Coupling

    • Explanation: The specific G-protein subtypes and effectors present in your cell system can influence the observed potency and efficacy.

    • Troubleshooting Step: Characterize the G-protein subtypes expressed in your cell line. Consider using cell lines engineered to express specific G-protein subunits to dissect the signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profiles of various NOP receptor agonists across different functional assays. Data is normalized to the response of the endogenous agonist N/OFQ.

Table 1: NOP Receptor Agonist Potency (EC50, nM) in G-Protein Signaling Assays

CompoundGTPγS BindingcAMP InhibitionGIRK Channel Activation
N/OFQ ~1.2[5]~0.5 - 1.2[5]~1.2[5]
AT-004 ~20[5]~10[5]~11[5]
AT-090 ~150[5]~15[5]N/A
AT-200 ~10[5]~5[5]~4[5]
AT-312 ~1.5[5]~0.8[5]~0.7[5]
AT-390 ~1.8[5]~1.0[5]N/A
AT-403 ~2.5[5]~1.5[5]N/A

Table 2: NOP Receptor Agonist Efficacy (Emax, % of N/OFQ) in G-Protein and β-Arrestin Assays

CompoundGTPγS BindingcAMP InhibitionGIRK Channel Activationβ-Arrestin 2 Recruitment
N/OFQ 100%100%100%100%[2]
AT-004 ~20%[5]~95%[5]~100%[5]~0%[5]
AT-090 ~21%[5]~100%[5]N/ASignificant efficacy[5]
AT-200 ~45%[5]~100%[5]~100%[5]N/A
AT-312 ~100%[5]~100%[5]~100%[5]N/A
AT-390 ~100%[5]~100%[5]N/AN/A
AT-403 ~100%[5]~100%[5]N/ASignificant efficacy[5]
UFP-112 Full Agonist[2]N/AN/AFull Agonist[2]
Ro 65-6570 Full Agonist[6]N/AN/APartial Agonist[2]

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein activation.

  • Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing the human NOP receptor.

  • Incubation: In a 96-well plate, incubate cell membranes (5-15 µg of protein) for 60 minutes at 25-30°C in a total volume of 1 mL of assay buffer (e.g., 50 mM Tris-HCl, 3-10 mM MgCl₂, 100 mM NaCl, pH 7.4).[5][7][8] The incubation mixture should contain:

    • [³⁵S]GTPγS (e.g., 50 pM)

    • GDP (e.g., 10 µM) to increase the signal-to-noise ratio.

    • Varying concentrations of the test ligand.

  • Controls:

    • Basal binding: No agonist.

    • Non-specific binding: 10 µM unlabeled GTPγS.

    • Maximum stimulation: A saturating concentration of a standard full agonist like N/OFQ (e.g., 1 µM).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters three times with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate agonist efficacy (Emax) as the percentage of maximal stimulation relative to the standard full agonist. Calculate EC50 values by nonlinear regression of the concentration-response curves.[7]

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of activating Gαi/o-coupled receptors like NOP.

  • Cell Plating: Plate cells (e.g., CHO-hNOP) in a 96-well plate and incubate for 24 hours.

  • Substrate Loading: Replace the medium with DMEM containing a cAMP substrate (e.g., GloSensor™ cAMP Reagent) and incubate for 2 hours at room temperature.[5]

  • Ligand Addition: Add varying concentrations of the test ligand and incubate for 15 minutes.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the negative control) to stimulate cAMP production.

  • Measurement: Measure the luminescence or fluorescence signal according to the assay kit manufacturer's instructions.

  • Data Analysis: Normalize the data by setting the signal from forskolin-only treated cells as 0% inhibition and the signal from cells treated with a saturating concentration of N/OFQ plus forskolin as 100% inhibition.[5]

β-Arrestin Recruitment BRET Assay

Bioluminescence Resonance Energy Transfer (BRET) assays measure the proximity between the NOP receptor and β-arrestin, which increases upon agonist-induced receptor phosphorylation.

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for the NOP receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Venus or GFP).[2][9]

  • Cell Plating: Plate the transfected cells in a 96-well plate 24 hours post-transfection.

  • Assay Preparation: Replace the culture medium with a suitable assay buffer (e.g., DPBS with MgCl₂ and CaCl₂).

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to a final concentration of 5 µM and incubate for 5-10 minutes.[2]

  • Ligand Addition and Measurement: Add varying concentrations of the test ligand. Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). The net BRET signal is calculated by subtracting the BRET ratio of vehicle-treated cells from the ligand-treated cells. Plot the net BRET ratio against the ligand concentration to generate dose-response curves.

Visualizations

Signaling Pathways and Biphasic Response Model

NOP_Signaling_Biphasic cluster_membrane Cell Membrane cluster_intracellular Intracellular NOP NOP Receptor G_Protein Gαi/o Activation NOP->G_Protein Preferential at low concentration GRK GRK Phosphorylation NOP->GRK Prominent at high concentration Agonist_Low Low [Agonist] Agonist_Low->NOP Binds Agonist_High High [Agonist] Agonist_High->NOP Binds cAMP ↓ cAMP G_Protein->cAMP Cellular_Response_A Primary Response cAMP->Cellular_Response_A B_Arrestin β-Arrestin Recruitment GRK->B_Arrestin Desensitization Receptor Desensitization/ Internalization B_Arrestin->Desensitization Cellular_Response_B Counteracting Response Desensitization->Cellular_Response_B

Caption: NOP receptor signaling pathways illustrating a potential mechanism for a biphasic response.

Experimental Workflow for Investigating a Biphasic Curve

Caption: A logical workflow for troubleshooting a biphasic dose-response curve in NOP experiments.

Logical Relationship of NOP Receptor Functional Assays

Assay_Relationship Receptor NOP Receptor Activation (Ligand Binding) Proximal Proximal Events (Transducer Activation) Receptor->Proximal Regulatory Regulatory Events Receptor->Regulatory Downstream Downstream Events (Second Messengers) Proximal->Downstream GTPgS GTPγS Binding (G-Protein Activation) Proximal->GTPgS BRET_G G-Protein BRET (G-Protein Interaction) Proximal->BRET_G cAMP cAMP Inhibition Downstream->cAMP GIRK GIRK Activation Downstream->GIRK BRET_A β-Arrestin BRET (Arrestin Recruitment) Regulatory->BRET_A Internalization Receptor Internalization Regulatory->Internalization

Caption: Relationship between different functional assays for the NOP receptor signaling cascade.

References

Technical Support Center: The Nociceptin/Orphanin FQ (N/OFQ) System and Stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the role of the endogenous nociceptin/orphanin FQ (N/OFQ) system in stress.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in our this compound measurements in stressed animals. What are the potential causes and solutions?

A: High variability is a common issue. Consider the following factors:

  • Stress Protocol Consistency: Minor variations in the duration, intensity, or timing of the stressor can significantly impact N/OFQ release. Ensure your stress protocols are rigorously standardized across all animals and experimenters. For instance, in forced swim tests, water temperature is a critical variable, with cold water (15°C) producing a naloxone-insensitive analgesia and warm water (32°C) inducing a naloxone-sensitive one, suggesting different underlying mechanisms that could affect N/OFQ involvement[1][2].

  • Circadian Rhythms: N/OFQ levels and the stress response are influenced by circadian rhythms. Conduct your experiments at the same time of day to minimize this variability.

  • Sample Collection and Handling: N/OFQ is a peptide and susceptible to degradation. Collect samples (e.g., plasma, cerebrospinal fluid (CSF), brain tissue) rapidly, use protease inhibitors, and store them immediately at -80°C. For CSF and serum samples, studies have shown that N/OFQ levels can be measured, but careful and consistent collection is key to reliable data[3][4][5].

  • Assay Sensitivity and Specificity: The concentration of N/OFQ can be low, especially in plasma[5]. Ensure your chosen assay (ELISA, RIA) has the required sensitivity and specificity. Validate your assay with appropriate controls. Newly developed genetically-encoded sensors like NOPLight may offer higher temporal and spatial resolution for future studies[6][7].

  • Animal Model: The choice of animal model (e.g., rat strain, mouse strain) can influence the stress response and N/OFQ system activation[8]. Be consistent with the strain, sex, and age of the animals used.

Q2: What are the expected changes in N/OFQ levels or its system's activity after acute versus chronic stress?

A: The direction of change often depends on the stressor's duration and the specific brain region being examined.

  • Acute Stress: Acute stress can rapidly alter the N/OFQ system. For example, acute restraint stress has been shown to increase N/OFQ and NOP mRNA levels in the amygdala[9]. It can also decrease preproN/OFQ (the precursor to N/OFQ) transcript expression in the hippocampus[10]. Functionally, supraspinal N/OFQ can block stress-induced analgesia (SIA), a common response to acute stress[2][11].

  • Chronic Stress: Chronic stress models, such as single-prolonged stress (SPS) used to model PTSD, have been associated with increased N/OFQ levels in the CSF and serum[3][4]. This elevation is linked to the development of hyperalgesia and allodynia[3][4]. Chronic exposure to corticosterone, mimicking chronic stress, can lead to an upregulation of the N/OFQ precursor in the hippocampus[12].

Q3: How can we pharmacologically control for the effects of stress on the N/OFQ system in our experiments?

A: Pharmacological tools are essential for dissecting the role of the N/OFQ-NOP system.

  • NOP Receptor Antagonists: To block the effects of stress-induced N/OFQ release, you can administer a selective NOP receptor antagonist. This can help determine if the observed behavioral or physiological changes are mediated by the N/OFQ system.

    • JTC-801: A non-peptidic NOP antagonist used to investigate the HPA axis response to restraint stress[10].

    • UFP-101: A selective peptide NOP antagonist that has been shown to block N/OFQ-induced HPA axis activation[9][13].

    • [Nphe1]NC(1-13)NH2: A selective antagonist that can prevent the anti-analgesic effects of N/OFQ in stress models[2].

    • SB-612111: A highly selective NOP antagonist used to confirm NOP activation in bioassays[14].

  • NOP Receptor Agonists: To mimic or enhance the effects of endogenous N/OFQ, you can use a NOP receptor agonist. This is useful for investigating the downstream consequences of NOP receptor activation.

    • N/OFQ: The endogenous ligand itself can be administered centrally (i.c.v.) to study its effects on pain, anxiety, and the HPA axis[1][9].

    • Ro 64-6198: A systemically active, non-peptide NOP agonist[15].

Q4: We are not seeing the expected anxiolytic/anxiogenic effect of modulating the N/OFQ system. Why might this be?

A: The role of N/OFQ in anxiety is complex and context-dependent.

  • Baseline Stress Level: The effect of N/OFQ modulation can depend on the animal's stress state. For example, N/OFQ injections into the central amygdala reduced anxiety-like behaviors in acutely stressed rats but had no effect in non-stressed rats[16][17]. This suggests the N/OFQ system may be recruited as an adaptive feedback response to stress[16].

  • Brain Region: The site of action is critical. N/OFQ microinjections into the central amygdala (CeA) have been shown to decrease anxiety in both naive and stressed rats[9]. However, administration in other areas could yield different or even opposite effects.

  • Interaction with other Systems: The N/OFQ system does not act in isolation. It has complex interactions with the HPA axis and corticotropin-releasing factor (CRF) systems. For instance, N/OFQ can block CRF-induced enhancement of GABAergic transmission in the amygdala, a key mechanism in the stress response[17]. The net behavioral outcome depends on the interplay between these systems.

Quantitative Data Summary

The following tables summarize quantitative data on N/OFQ levels and the effects of pharmacological agents from preclinical studies.

Table 1: Changes in N/OFQ Levels in Response to Stress

Animal ModelStress ProtocolSample TypeObserved Change in N/OFQReference
Sprague Dawley RatSingle-Prolonged Stress (SPS)CSFIncreased on days 9, 14, and 28 post-stress[3][4]
Sprague Dawley RatSingle-Prolonged Stress (SPS)SerumIncreased on day 28 post-stress[3][4]
HumanEstablished Labor (Acute Pain/Stress)CSFNo significant difference compared to non-laboring controls[5]

Table 2: Pharmacological Modulation of the N/OFQ System in Stress Models

CompoundTypeAnimal ModelAdministration RouteEffectReference
N/OFQEndogenous AgonistMousei.c.v.Blocks stress-induced analgesia (SIA) from forced swimming[1][2]
UFP-101NOP AntagonistRati.c.v.Blocks N/OFQ-induced increase in corticosterone release[9]
[Nphe1]NC(1-13)NH2NOP AntagonistMousei.c.v.Potentiates opioid component of SIA[2]
N/OFQEndogenous AgonistRatIntra-CeAReduces anxiety-like behavior in stressed rats[17]
NOP AntagonistsNOP AntagonistMouseAcute injectionRestores memory performance in a chronic corticosterone model[12]

Experimental Protocols & Methodologies

Protocol 1: Chronic Restraint Stress (CRS) in Rodents

This protocol is commonly used to induce a state of chronic stress, leading to stress-induced hyperalgesia (SIH).

  • Apparatus: Use well-ventilated, size-appropriate rodent restrainers that prevent the animal from turning around but do not cause physical injury.

  • Procedure:

    • Habituate animals to the handling and experimental room for several days prior to the start of the protocol.

    • Place each animal in a restrainer for a period of 1 to 6 hours per day.

    • Repeat this procedure daily for 7 to 40 consecutive days. The exact duration and number of days can be adjusted based on the specific research question.

  • Outcome Measures: Following the chronic stress period, assess for SIH using behavioral tests such as the von Frey test for mechanical allodynia or the hot plate test for thermal hyperalgesia.[1]

  • Sample Collection: At the end of the protocol, tissues (brain, spinal cord) or fluids (blood, CSF) can be collected for N/OFQ quantification.

Protocol 2: Quantification of N/OFQ in Peritoneal Fluid via ELISA

This protocol provides a method for measuring N/OFQ concentrations in fluid samples.

  • Sample Collection:

    • Aspirate peritoneal fluid carefully to minimize contamination with blood. Discard any grossly hemorrhagic samples.

    • Centrifuge the fluid at 3000 rpm for 5 minutes.

    • Aliquot the supernatant and store at -80°C until the assay is performed.

  • ELISA Procedure:

    • Use a commercially available Human Orphanin FQ/Nociceptin ELISA kit (e.g., EKH6946 from Nordic BioSite AB or similar).

    • Follow the manufacturer's protocol precisely. This typically involves adding standards, controls, and samples to a microplate pre-coated with an anti-N/OFQ antibody.

    • After incubation and washing steps, a biotin-conjugated antibody and then a streptavidin-HRP conjugate are added.

    • A substrate solution is added, and the color development is stopped.

    • Measure the optical density at 450 nm using a microplate reader.

  • Data Analysis: Calculate the N/OFQ concentration in the samples by comparing their absorbance to the standard curve generated from the known concentrations of the standards.[18]

Visualizations: Pathways and Workflows

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor Gi_o Gi/o Protein NOP->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Ca_Channel Ca²⁺ Channel Neuro_Inhibit Inhibition of Neurotransmitter Release Ca_Channel->Neuro_Inhibit K_Channel K⁺ Channel Neuron_Hyperpol Neuronal Hyperpolarization K_Channel->Neuron_Hyperpol NOFQ This compound (N/OFQ) NOFQ->NOP Binds Gi_o->AC Inhibits Gi_o->Ca_Channel Inhibits Gi_o->K_Channel Activates

Caption: NOP receptor signaling cascade.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A1 Select Animal Model (e.g., Rat, Mouse) B1 Habituation & Baseline Measurements A1->B1 A2 Choose Stress Paradigm (Acute vs. Chronic) B3 Apply Stress Protocol (e.g., Restraint, Swim) A2->B3 A3 Select Pharmacological Tool (Agonist/Antagonist) B2 Administer Vehicle or Pharmacological Agent A3->B2 B1->B2 B2->B3 B4 Conduct Behavioral Testing (e.g., EPM, Von Frey) B3->B4 C1 Sample Collection (CSF, Plasma, Brain) B4->C1 C2 Quantify N/OFQ Levels (ELISA, RIA) C1->C2 C3 Measure Gene/Protein Expression (qPCR, Western) C1->C3 C4 Data Analysis & Interpretation C2->C4 C3->C4 HPA_Axis_Nociceptin_Interaction Stress Stressor (Physical/Psychological) Hypo Hypothalamus (PVN) Stress->Hypo Activates NOFQ_System N/OFQ Neurons (e.g., Amygdala, Hypothalamus) Stress->NOFQ_System Activates CRH CRH Hypo->CRH Releases Pit Anterior Pituitary ACTH ACTH Pit->ACTH Releases Adrenal Adrenal Cortex CORT Corticosterone Adrenal->CORT Releases CRH->Pit Stimulates ACTH->Adrenal Stimulates CORT->Hypo Negative Feedback NOFQ_Release N/OFQ Release NOFQ_System->NOFQ_Release NOFQ_Release->Hypo Modulates CRH Release

References

Technical Support Center: Nociceptin/Orphanin FQ (NOP) Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with NOP receptor desensitization in chronic studies.

Frequently Asked Questions (FAQs)

Q1: What is NOP receptor desensitization?

A1: NOP receptor desensitization is a process where the receptor becomes less responsive to its agonist, nociceptin/orphanin FQ (N/OFQ), after prolonged or repeated exposure. This is a feedback mechanism to prevent overstimulation of the receptor.[1][2] It is a key mechanism underlying the development of tolerance to NOP receptor agonists in chronic studies.[2][3]

Q2: What are the key molecular mechanisms driving NOP receptor desensitization?

A2: The primary mechanisms involve:

  • Phosphorylation: Agonist binding triggers the phosphorylation of the NOP receptor, primarily on serine and threonine residues in its C-terminal tail.[3][4][5] This is mediated by G protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK3, and protein kinase C (PKC).[1][2][3]

  • Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins (arrestin-2 and arrestin-3).[1][6] Arrestin binding sterically hinders the coupling of the receptor to its G protein, thereby reducing downstream signaling.[7]

  • Internalization: The receptor-arrestin complex is targeted for internalization into the cell via clathrin-coated pits.[8]

  • Downregulation: Following internalization, receptors can either be recycled back to the cell surface or targeted for degradation, leading to a reduction in the total number of receptors, a process known as downregulation.[2][8]

Q3: How quickly does NOP receptor desensitization occur?

A3: Desensitization can be observed after both acute and chronic agonist exposure.[2] Rapid desensitization, primarily driven by phosphorylation and arrestin recruitment, can occur within minutes of agonist application.[1] Longer-term exposure (hours to days) can lead to more pronounced desensitization, including receptor downregulation.[2] For instance, in CHO-K1 cells expressing the human NOP receptor, approximately 78% of cell surface receptors were internalized after just 2 minutes of exposure to 1 µM N/OFQ.[9]

Q4: Is NOP receptor desensitization agonist-dependent?

A4: Yes, the extent and nature of NOP receptor desensitization can be dependent on the specific agonist used.[10] Different agonists can induce distinct receptor conformations, leading to differential phosphorylation patterns and varying efficacies for arrestin recruitment and receptor internalization.[4][5] For example, some agonists may be "biased" towards G protein signaling with minimal arrestin recruitment, potentially causing less desensitization.

Troubleshooting Guides

Issue 1: Diminishing or loss of agonist response in chronic in vitro cell-based assays (e.g., cAMP inhibition, calcium mobilization).

Possible Cause: Homologous desensitization of the NOP receptor due to continuous agonist exposure.

Troubleshooting Steps:

  • Confirm Desensitization:

    • Washout and Re-stimulation: After chronic agonist treatment, thoroughly wash the cells with agonist-free media and allow for a recovery period (e.g., 1-2 hours). Re-stimulate with the agonist and compare the response to naive cells. A reduced response in the pre-treated cells confirms desensitization.

    • Assess Receptor Levels: Perform a cell surface ELISA or radioligand binding assay on intact cells to quantify the number of surface receptors. A decrease in receptor number indicates internalization and/or downregulation.

  • Investigate the Mechanism:

    • GRK/PKC Inhibition: Pre-treat cells with inhibitors of GRK2/3 (e.g., Compound 101) or PKC (e.g., staurosporine) before and during chronic agonist exposure.[4] A rescue of the agonist response would suggest the involvement of these kinases.

    • Arrestin Knockdown: Use siRNA to knockdown β-arrestin-2 and/or β-arrestin-3. A blunted desensitization in knockdown cells would confirm the role of arrestins.

  • Optimize Experimental Design:

    • Intermittent Agonist Exposure: Instead of continuous exposure, consider an intermittent dosing paradigm to allow for receptor resensitization.

    • Use a Biased Agonist: If available, test a biased agonist that shows less propensity for arrestin recruitment and receptor internalization.

Issue 2: Inconsistent results in long-term in vivo studies assessing the effects of NOP receptor agonists.

Possible Cause: Development of tolerance due to in vivo NOP receptor desensitization.

Troubleshooting Steps:

  • Behavioral Tolerance Assessment:

    • Dose-Response Shift: Perform a dose-response curve for the agonist's effect at the beginning of the study and after a period of chronic treatment. A rightward shift in the dose-response curve is indicative of tolerance.

  • Ex Vivo Tissue Analysis:

    • Receptor Binding Autoradiography: After chronic in vivo treatment, collect tissues of interest (e.g., brain, spinal cord) and perform radioligand binding to assess for changes in NOP receptor density.

    • Western Blotting: Analyze tissue homogenates for levels of NOP receptor, GRK2, GRK3, and β-arrestins. Upregulation of GRKs can be a marker of chronic agonist exposure.[2]

  • Pharmacokinetic Considerations:

    • Verify Drug Exposure: Ensure that the dosing regimen maintains adequate drug levels throughout the study. Sub-therapeutic levels followed by peaks could contribute to complex desensitization and resensitization patterns.

Quantitative Data Summary

Table 1: Agonist-Induced Upregulation of GRKs in Human Neuroblastoma Cells

Cell LineAgonist Treatment (24h)GRK2 Fold IncreaseGRK3 Fold IncreaseReference
SH-SY5YN/OFQ~2.2~2.5[2]
BE(2)-CN/OFQ~2.2~2.5[2]

Table 2: In Vitro Potency and Efficacy of NOP Receptor Agonists for G Protein Activation and β-Arrestin 2 Recruitment

LigandG Protein Activation (pEC50)G Protein Activation (Emax %)β-Arrestin 2 Recruitment (pEC50)β-Arrestin 2 Recruitment (Emax %)Reference
N/OFQ8.441007.5100[11]
Ro 65-65707.74100< 6< 20[11]
SCH-2215108.14100< 6< 20[11]
UFP-1129.341006.860[11]

pEC50: negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax: maximal effect.

Experimental Protocols

Protocol 1: β-Arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)

Objective: To quantify the recruitment of β-arrestin to the NOP receptor upon agonist stimulation.

Materials:

  • HEK293 cells

  • Expression vectors for NOP-Rluc (Renilla luciferase-tagged NOP receptor) and β-arrestin-2-RGFP (Renilla green fluorescent protein-tagged β-arrestin-2)

  • Cell culture reagents

  • Coelenterazine h (BRET substrate)

  • Microplate reader capable of measuring BRET

Methodology:

  • Transfection: Co-transfect HEK293 cells with NOP-Rluc and β-arrestin-2-RGFP expression vectors.

  • Cell Plating: 24 hours post-transfection, plate the cells in a white, clear-bottom 96-well plate.

  • Agonist Stimulation: 48 hours post-transfection, replace the culture medium with assay buffer. Add varying concentrations of the test agonist to the wells.

  • Substrate Addition: Add coelenterazine h to a final concentration of 5 µM.

  • BRET Measurement: Immediately measure the luminescence signals at the Rluc emission wavelength (~480 nm) and the RGFP emission wavelength (~515 nm) using a BRET-compatible microplate reader.

  • Data Analysis: Calculate the BRET ratio by dividing the RGFP signal by the Rluc signal. Plot the BRET ratio against the agonist concentration to generate a dose-response curve and determine pEC50 and Emax values.

Protocol 2: Receptor Internalization Assay using Cell Surface ELISA

Objective: To quantify the loss of cell surface NOP receptors following agonist treatment.

Materials:

  • CHO cells stably expressing an N-terminally FLAG-tagged NOP receptor (FLAG-NOP)

  • Cell culture reagents

  • Anti-FLAG primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Microplate reader for colorimetric measurements

Methodology:

  • Cell Plating: Plate FLAG-NOP expressing CHO cells in a 96-well plate and grow to confluence.

  • Agonist Treatment: Treat cells with the desired concentration of NOP agonist for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

  • Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

  • Antibody Incubation: Incubate with an anti-FLAG primary antibody to detect the surface-expressed receptors.

  • Secondary Antibody and Detection: Wash and incubate with an HRP-conjugated secondary antibody. Add TMB substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The absorbance is proportional to the number of cell surface receptors. Normalize the data to the untreated control (time 0) to determine the percentage of internalized receptors at each time point.

Visualizations

NOP_Desensitization_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist NOP_R NOP Receptor Agonist->NOP_R Binding G_Protein G Protein (Gi/o) NOP_R->G_Protein Activation GRK GRK2/3 NOP_R->GRK Recruitment PKC PKC NOP_R->PKC Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Phosphorylated_NOP_R Phosphorylated NOP-R GRK->Phosphorylated_NOP_R Phosphorylation PKC->Phosphorylated_NOP_R Phosphorylation Arrestin β-Arrestin Internalization Internalization (Clathrin-coated pit) Arrestin->Internalization Scaffolding Signaling_Inhibition Inhibition of Signaling Arrestin->Signaling_Inhibition G Protein Uncoupling Phosphorylated_NOP_R->Arrestin Recruitment

Caption: NOP receptor desensitization signaling pathway.

Troubleshooting_Workflow Start Diminished Agonist Response in Chronic Study Is_In_Vitro In Vitro Study? Start->Is_In_Vitro Is_In_Vivo In Vivo Study? Start->Is_In_Vivo Confirm_Desens Confirm Desensitization (Washout & Re-stimulate) Is_In_Vitro->Confirm_Desens Yes Behavioral_Tolerance Assess Behavioral Tolerance (Dose-Response Shift) Is_In_Vivo->Behavioral_Tolerance Yes Assess_Receptor_Levels Assess Surface Receptors (ELISA/Binding) Confirm_Desens->Assess_Receptor_Levels Investigate_Mech Investigate Mechanism (Inhibitors/siRNA) Assess_Receptor_Levels->Investigate_Mech Optimize_Design Optimize Protocol (Dosing/Agonist Choice) Investigate_Mech->Optimize_Design Resolution Hypothesis Formed/ Protocol Adjusted Optimize_Design->Resolution Ex_Vivo_Analysis Ex Vivo Tissue Analysis (Binding/Western Blot) Behavioral_Tolerance->Ex_Vivo_Analysis Check_PK Review Pharmacokinetics Ex_Vivo_Analysis->Check_PK Check_PK->Resolution

Caption: Troubleshooting workflow for NOP receptor desensitization.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Properties of Nociceptin and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the distinct pharmacological profiles of Nociceptin/Orphanin FQ (N/OFQ) and Morphine. This report details their signaling mechanisms, comparative analgesic efficacy, side-effect profiles, and the experimental methodologies used for their evaluation.

The quest for potent analgesics with minimal adverse effects is a cornerstone of pain management research. While morphine, the prototypical μ-opioid receptor (MOR) agonist, remains a gold standard for treating severe pain, its clinical utility is hampered by a narrow therapeutic window and significant side effects, including respiratory depression, tolerance, and addiction.[1][2][3] This has spurred investigation into alternative pathways, with the this compound/Orphanin FQ (N/OFQ) peptide and its receptor, the this compound Opioid Peptide (NOP) receptor, emerging as a promising therapeutic target.[1][4][5] Structurally related to classical opioid receptors, the NOP receptor presents a unique pharmacological profile that could lead to a new generation of safer analgesics.[1][4]

Signaling Pathways: A Tale of Two Receptors

Both MOR and NOP are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o subunit.[1][4] Activation of either receptor triggers a cascade of intracellular events aimed at reducing neuronal excitability. However, subtle yet critical differences in their downstream signaling, particularly concerning β-arrestin recruitment, are thought to underlie their distinct side-effect profiles.

Morphine/μ-Opioid Receptor (MOR) Signaling:

Upon activation by an agonist like morphine, the MOR inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[6][7] It also modulates ion channel activity by activating G protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibiting voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[1][7] Crucially, MOR activation also robustly recruits β-arrestin-2.[6] This recruitment is not only involved in receptor desensitization and internalization but is also increasingly implicated in mediating many of morphine's adverse effects, such as respiratory depression and tolerance.[6][8]

MOR_Signaling cluster_membrane Cell Membrane MOR MOR G_protein Gαi/oβγ MOR->G_protein Activates B_Arrestin β-Arrestin MOR->B_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits VGCC VGCC G_protein->VGCC Inhibits GIRK GIRK G_protein->GIRK Activates cAMP ↓ cAMP AC->cAMP Ca_ion ↓ Ca²⁺ Influx VGCC->Ca_ion K_ion ↑ K⁺ Efflux GIRK->K_ion SideEffects Adverse Effects (Respiratory Depression, Tolerance) B_Arrestin->SideEffects Morphine Morphine Morphine->MOR Binds Analgesia Analgesia ATP ATP ATP->AC Neuronal_Inhibition ↓ Neuronal Excitability ↓ Neurotransmitter Release Ca_ion->Neuronal_Inhibition K_ion->Neuronal_Inhibition Neuronal_Inhibition->Analgesia

Caption: Morphine/MOR Signaling Pathway.

This compound/NOP Receptor Signaling:

Similar to MOR, NOP receptor activation by N/OFQ leads to Gαi/o-mediated inhibition of adenylyl cyclase and VGCCs, and activation of GIRK channels.[1][9] These actions collectively decrease neuronal excitability and inhibit the release of neurotransmitters, forming the basis of its analgesic potential.[2][9] A key distinction, however, is that NOP receptors generally exhibit slower and more variable β-arrestin recruitment compared to MOR.[1] This reduced engagement with the β-arrestin pathway is hypothesized to be a primary reason for the more favorable side-effect profile of NOP agonists, representing a natural "G protein bias".[1]

NOP_Signaling cluster_membrane Cell Membrane NOP NOP G_protein Gαi/oβγ NOP->G_protein Activates B_Arrestin β-Arrestin NOP->B_Arrestin Weak/Slow Recruitment AC Adenylyl Cyclase G_protein->AC Inhibits VGCC VGCC G_protein->VGCC Inhibits GIRK GIRK G_protein->GIRK Activates cAMP ↓ cAMP AC->cAMP Ca_ion ↓ Ca²⁺ Influx VGCC->Ca_ion K_ion ↑ K⁺ Efflux GIRK->K_ion ReducedSideEffects Reduced Adverse Effects B_Arrestin->ReducedSideEffects This compound This compound (N/OFQ) This compound->NOP Binds Analgesia Analgesia ATP ATP ATP->AC Neuronal_Inhibition ↓ Neuronal Excitability ↓ Neurotransmitter Release Ca_ion->Neuronal_Inhibition K_ion->Neuronal_Inhibition Neuronal_Inhibition->Analgesia

Caption: this compound/NOP Signaling Pathway.

Comparative Analgesic Efficacy

The analgesic effects of NOP receptor activation are complex and highly dependent on the site of action (supraspinal vs. spinal), the pain modality (acute vs. chronic), and the species being studied.[10][11][12]

  • Supraspinal Administration: In rodents, intracerebroventricular (i.c.v.) injection of N/OFQ can produce hyperalgesia or anti-analgesic effects, often blocking morphine-induced analgesia.[11][12] Conversely, in non-human primates, supraspinal administration produces analgesia.[5][11]

  • Spinal Administration: Intrathecal (i.t.) administration of N/OFQ or NOP agonists consistently produces dose-dependent analgesia in both rodents and non-human primates, and can potentiate the analgesic effects of morphine.[1][11][12]

  • Systemic Administration: Systemically administered NOP agonists are generally more effective in chronic inflammatory and neuropathic pain models than in acute thermal pain models.[1][10]

The following table summarizes quantitative data from preclinical studies comparing the analgesic potency and efficacy of NOP agonists and morphine.

Compound Species/Model Administration Assay ED₅₀ / MED Maximal Possible Effect (%MPE) Reference
Morphine Rat (F344, SD)s.c.Hot PlateMED = 3.0 mg/kgNot Reported[13]
Morphine Rat (WKY)s.c.Hot PlateMED = 6.0 mg/kgNot Reported[13]
Morphine Mousei.p.Hot PlateEffective Dose: 4-8 mg/kgNot Reported[14]
UFP-112 (NOP Agonist) Non-human primatei.t.Thermal Nociception~10x more potent than MorphineComparable to Morphine[15]
PWT2-N/OFQ (NOP Agonist) Mousei.t.Nociceptive Pain~40x more potent than N/OFQNot Reported[11]
PWT2-N/OFQ (NOP Agonist) Non-human primatei.t.Thermal Nociception~30x more potent than N/OFQNot Reported[5]
Ro 64-6198 (NOP Agonist) Mousei.p.Hot PlateAnalgesic at 0.3-3 mg/kgNot Reported[14]
AT-121 (NOP/MOR Agonist) Non-human primates.c.Warm Water Tail-WithdrawalMorphine-like analgesiaComparable to Morphine[11][16]
Cebranopadol (NOP/MOR Agonist) RodentSystemicVarious chronic pain modelsHigher potency than MorphineHigh efficacy[11]
ED₅₀: Effective dose for 50% of maximal response. MED: Minimum Effective Dose.

Comparative Side-Effect Profile

The most significant advantage of NOP receptor agonists over traditional opioids lies in their markedly improved side-effect profile.[1][2]

Side Effect Morphine (MOR Agonist) This compound (NOP Agonist) Key Findings & References
Respiratory Depression High risk, dose-limiting.[2]Minimal to no risk observed.[1][11]NOP agonist SCH 221510 showed no respiratory depression at 5x the analgesic dose in primates.[1] Bifunctional agonist AT-121 also lacked this effect.[11][16]
Tolerance Develops rapidly with chronic use.[3]Significantly reduced or delayed onset.[1]Cebranopadol delayed tolerance onset by >2-fold compared to morphine.[1] Blockade of N/OFQ signaling can prevent morphine tolerance development in mice.[17]
Abuse Liability / Reward High potential for abuse and addiction.[2]Low to no abuse potential observed.[2][18]Selective NOP agonists do not act as reinforcers in self-administration studies.[2] Bifunctional agonist AT-121 displayed no rewarding effects.[16][18]
Constipation Common and persistent side effect.[19]Reduced incidence.NOP agonists generally show a more favorable gastrointestinal profile.
Itching (Pruritus) Common, especially with spinal administration.[2][15]Not observed.[2][15]Intrathecal NOP agonists (N/OFQ, UFP-112) produced analgesia without itch in primates, unlike morphine.[2][15]

Experimental Protocols & Workflow

The analgesic properties of these compounds are typically evaluated using a battery of behavioral assays in animal models.

Key Experimental Methodologies
  • Tail-Flick Test: This assay measures the latency of a rodent to withdraw its tail from a source of radiant heat. It is primarily considered a measure of spinal nociceptive reflexes. The apparatus consists of a radiant heat source focused on the animal's tail and a sensor to automatically detect the flick. A cut-off time is used to prevent tissue damage. Increased latency to flick indicates an analgesic effect.[3]

  • Hot Plate Test: This test assesses the response to a thermal stimulus involving supraspinal pathways. An animal is placed on a heated surface (typically 50-55°C) enclosed by a cylinder, and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time is enforced. An increase in response latency suggests analgesia.[3][14]

  • Von Frey Test: This assay is used to measure mechanical allodynia, a state where non-painful stimuli become painful, which is a hallmark of neuropathic pain. Calibrated von Frey filaments, which apply a specific amount of force, are pressed against the plantar surface of the animal's paw. The threshold force required to elicit a paw withdrawal response is determined, providing a measure of mechanical sensitivity. An increase in the withdrawal threshold indicates an anti-allodynic effect.[20]

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for comparing the analgesic and side-effect profiles of two compounds like morphine and a novel NOP agonist.

Workflow cluster_setup Phase 1: Setup & Baseline cluster_dosing Phase 2: Dosing & Acute Effects cluster_chronic Phase 3: Chronic Effects AnimalAcclimation Animal Acclimation & Habituation BaselineTesting Baseline Nociceptive Testing (Tail-Flick, Hot Plate, Von Frey) AnimalAcclimation->BaselineTesting Grouping Randomize into Groups (Vehicle, Morphine, NOP Agonist) BaselineTesting->Grouping DoseResponse Administer Ascending Doses Grouping->DoseResponse AcuteAnalgesia Assess Acute Analgesia (30-120 min post-injection) DoseResponse->AcuteAnalgesia SideEffectAcute Assess Acute Side Effects (Locomotor, Respiration) DoseResponse->SideEffectAcute ChronicDosing Chronic Daily Dosing (7-14 days) AcuteAnalgesia->ChronicDosing DataAnalysis Data Analysis & Comparison (ED₅₀, %MPE, Side-effect indices) AcuteAnalgesia->DataAnalysis SideEffectAcute->DataAnalysis ToleranceTest Test for Analgesic Tolerance ChronicDosing->ToleranceTest DependenceTest Assess Dependence (Naloxone-precipitated withdrawal) ChronicDosing->DependenceTest RewardTest Assess Reward (Conditioned Place Preference) ChronicDosing->RewardTest ToleranceTest->DataAnalysis DependenceTest->DataAnalysis RewardTest->DataAnalysis

Caption: Workflow for preclinical analgesic comparison.

Conclusion and Future Directions

The N/OFQ-NOP receptor system presents a compelling alternative to the classical opioid system for pain management. While morphine is a potent analgesic, its utility is constrained by severe MOR-mediated side effects.[2][3] In contrast, NOP receptor agonists, particularly in non-human primate models, demonstrate potent analgesia with a significantly wider therapeutic window, lacking respiratory depression, abuse liability, and other common opioid-related adverse effects.[1][2][15] The complex, site-dependent actions observed in rodents highlight the importance of using translational models for accurate evaluation.

The development of bifunctional NOP/MOR agonists, such as cebranopadol and AT-121, represents a rational and promising strategy.[5][11][16] These molecules aim to harness the potent analgesia of MOR activation while simultaneously using NOP agonism to mitigate the associated side effects.[1][15] By achieving a balanced activation of both receptors, it may be possible to develop a new class of powerful analgesics with a greatly improved safety and tolerability profile, addressing one of the most significant challenges in modern medicine.

References

Validating NOP Receptor Knockout Mice: A Comparative Guide for Behavioral Phenotyping

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of genetic models is paramount to ensure the reliability and translatability of experimental findings. This guide provides a comprehensive comparison of NOP (Nociceptin/Orphanin FQ peptide) receptor knockout (KO) mice and their wild-type (WT) littermates across a battery of behavioral assays critical for phenotyping. This document summarizes quantitative data, offers detailed experimental protocols, and visualizes key biological and experimental processes to support the robust validation of this important research model.

NOP Receptor Signaling and Behavioral Implications

The NOP receptor, a member of the opioid receptor family, is widely expressed in the central nervous system and plays a crucial role in modulating various physiological and behavioral processes, including pain, anxiety, depression, and reward.[1][2][3][4] Its activation by the endogenous ligand this compound/orphanin FQ (N/OFQ) initiates a cascade of intracellular signaling events. Understanding these pathways is fundamental to interpreting the behavioral phenotype of NOP receptor knockout mice.

NOP Receptor Signaling Pathway

The NOP receptor primarily couples to Gi/o proteins. Upon activation, this leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively reduce neuronal excitability. Emerging evidence also points to NOP receptor involvement in non-canonical signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and interactions with β-arrestin, which can mediate distinct cellular responses.

NOP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular NOP_Receptor NOP Receptor G_Protein Gi/o Protein NOP_Receptor->G_Protein Activation Beta_Arrestin β-Arrestin NOP_Receptor->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition K_Channel K+ Channel G_Protein->K_Channel Activation cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability Ca_Channel->Neuronal_Excitability K_Channel->Neuronal_Excitability PKA ↓ PKA cAMP->PKA MAPK MAPK Pathway Beta_Arrestin->MAPK N/OFQ N/OFQ N/OFQ->NOP_Receptor Agonist Binding Experimental_Workflow cluster_tests Behavioral Test Examples Breeding Breeding and Genotyping (NOP KO vs. WT Littermates) Housing Standardized Housing Conditions (Age, Sex, Light Cycle, Diet) Breeding->Housing Habituation Habituation to Test Room (Minimize Stress) Housing->Habituation Behavioral_Testing Behavioral Test Battery (Counterbalanced Order) Habituation->Behavioral_Testing Data_Collection Automated and Manual Data Collection Behavioral_Testing->Data_Collection Open_Field Open Field Test Behavioral_Testing->Open_Field EPM Elevated Plus Maze Behavioral_Testing->EPM LDB Light-Dark Box Behavioral_Testing->LDB FST Forced Swim Test Behavioral_Testing->FST TST Tail Suspension Test Behavioral_Testing->TST Data_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Data_Analysis Interpretation Phenotype Interpretation Data_Analysis->Interpretation

References

A Comparative Guide to the Cross-Reactivity of Nociceptin Ligands with Classical Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor family, presents a compelling target for therapeutic development in pain management, addiction, and mood disorders. Unlike the classical opioid receptors—mu (MOP), delta (DOP), and kappa (KOP)—the NOP receptor and its endogenous ligand, N/OFQ, exhibit a distinct pharmacological profile. Understanding the cross-reactivity of NOP ligands with MOP, DOP, and KOP receptors is crucial for designing selective drugs and interpreting their physiological effects. This guide provides a comparative analysis of the binding affinities and functional activities of various NOP ligands, supported by experimental data and detailed methodologies.

Ligand Binding Affinity and Functional Activity: A Quantitative Comparison

The selectivity of a ligand is determined by its binding affinity (Ki) for its target receptor compared to other receptors. A lower Ki value indicates a higher binding affinity. Functional activity, measured by parameters such as EC50 (half-maximal effective concentration) and Emax (maximum effect), describes the ligand's ability to elicit a cellular response upon binding. The following tables summarize the in vitro binding affinities and functional activities of representative NOP receptor ligands at human NOP, MOP, DOP, and KOP receptors.

NOP Receptor Agonists

Selective NOP receptor agonists are valuable tools for elucidating the physiological functions of the NOP system. While many exhibit high selectivity for NOP, some show measurable affinity for classical opioid receptors.

LigandNOP Ki (nM)MOP Ki (nM)DOP Ki (nM)KOP Ki (nM)NOP EC50 (nM)NOP Emax (%)MOP EC50 (nM)MOP Emax (%)
This compound/Orphanin FQ (N/OFQ)0.2>1000>1000>10008.3100>10000-
Ro 64-61980.1818010004502.5100>10000-
SCH 2215100.41500>10000>1000012100--

Table 1: Binding Affinity (Ki) and Functional Activity (EC50, Emax) of NOP Receptor Agonists. Data is compiled from multiple sources and assays may vary. Emax is relative to the endogenous ligand N/OFQ for NOP and DAMGO for MOP.

Bifunctional NOP/Mu Opioid Receptor Agonists

A promising therapeutic strategy involves the development of ligands that act as agonists at both NOP and MOP receptors. This dual activity may offer potent analgesia with a reduced side-effect profile compared to traditional opioids.[1]

LigandNOP Ki (nM)MOP Ki (nM)DOP Ki (nM)KOP Ki (nM)NOP EC50 (nM)NOP Emax (%)MOP EC50 (nM)MOP Emax (%)
AT-1211.81.5>100>10035502045
Cebranopadol0.60.9192.60.51000.7100
Buprenorphine800.221.80.45>1000<101.547

Table 2: Binding Affinity (Ki) and Functional Activity (EC50, Emax) of Bifunctional NOP/MOP Agonists. Data is compiled from multiple sources and assays may vary. Emax is relative to N/OFQ for NOP and DAMGO for MOP.

NOP Receptor Antagonists

Selective NOP receptor antagonists are critical for studying the effects of blocking the NOP system and have therapeutic potential in conditions like depression and Parkinson's disease.

LigandNOP Ki (nM)MOP Ki (nM)DOP Ki (nM)KOP Ki (nM)
SB-6121110.1320110130
J-1133970.81301800280

Table 3: Binding Affinity (Ki) of NOP Receptor Antagonists.

Signaling Pathways of Opioid Receptors

Upon activation by an agonist, opioid receptors, including NOP, couple to inhibitory G proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and the activation of mitogen-activated protein kinase (MAPK) pathways.[2] These events ultimately result in a reduction of neuronal excitability. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling.

Opioid Receptor Signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (NOP, MOP, DOP, KOP) G_Protein Gα (i/o) Gβγ Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruits Agonist Agonist Agonist->Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein:g_alpha->Adenylyl_Cyclase Inhibits Ion_Channels K+ Channel (GIRK) Ca2+ Channel (VGCC) G_Protein:g_alpha->Ion_Channels Modulates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein:g_alpha->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Desensitization Desensitization Beta_Arrestin->Desensitization Internalization Internalization Beta_Arrestin->Internalization

Caption: General signaling pathway of opioid receptors.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and [³⁵S]GTPγS functional assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes with Opioid Receptors Incubate Incubate Components (e.g., 60 min at 25°C) Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]DAMGO) Radioligand->Incubate Test_Compound Unlabeled Test Compound (Varying Concentrations) Test_Compound->Incubate Filtration Rapid Filtration through Glass Fiber Filters Incubate->Filtration Washing Wash to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting to Quantify Bound Radioactivity Washing->Scintillation Analysis Data Analysis: IC50 → Ki Calculation Scintillation->Analysis

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human opioid receptor of interest (MOP, DOP, KOP, or NOP).

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl₂.

  • Competition Reaction: Membranes are incubated with a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOP, [³H]DPDPE for DOP, [³H]U-69,593 for KOP, or [³H]this compound for NOP) and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a ligand (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[3][4]

GTP_gamma_S_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes with Opioid Receptors & G proteins Incubate Incubate Components (e.g., 60 min at 30°C) Membranes->Incubate GTP_gamma_S [³⁵S]GTPγS GTP_gamma_S->Incubate GDP GDP GDP->Incubate Test_Agonist Test Agonist (Varying Concentrations) Test_Agonist->Incubate Filtration Rapid Filtration through Glass Fiber Filters Incubate->Filtration Washing Wash to Remove Unbound [³⁵S]GTPγS Filtration->Washing Scintillation Scintillation Counting to Quantify Bound [³⁵S]GTPγS Washing->Scintillation Analysis Data Analysis: EC50 & Emax Determination Scintillation->Analysis

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Detailed Methodology:

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used.

  • Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl.[5]

  • Reaction Mixture: Membranes are incubated in the assay buffer with a fixed concentration of [³⁵S]GTPγS, an excess of GDP, and varying concentrations of the test agonist.[5]

  • Incubation: The mixture is incubated to allow for G protein activation and [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).[3]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: The concentration-response curves are analyzed using non-linear regression to determine the EC50 and Emax values for each agonist. Emax is often expressed as a percentage of the response induced by a standard full agonist (e.g., N/OFQ for NOP or DAMGO for MOP).

Conclusion

The study of the cross-reactivity of this compound ligands with classical opioid receptors is a dynamic field with significant therapeutic implications. While some NOP ligands exhibit high selectivity, others, such as the bifunctional NOP/MOP agonists, are intentionally designed to interact with multiple receptors. The quantitative data and experimental methodologies presented in this guide provide a foundation for researchers to compare the performance of different NOP ligands and to inform the design of novel compounds with desired selectivity and functional activity profiles. A thorough understanding of these interactions is paramount for the development of safer and more effective therapeutics targeting the complex opioid system.

References

A Comparative Guide to NOP and Mu-Opioid Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways of the Nociceptin/Orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR). By presenting supporting experimental data, detailed methodologies, and clear visual representations, this document aims to be a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction

The NOP receptor, also known as the opioid receptor-like 1 (ORL-1), and the classical mu-opioid receptor are both G-protein coupled receptors (GPCRs) belonging to the opioid receptor family. They share significant structural homology.[1] Despite these similarities, they exhibit distinct pharmacological profiles and physiological functions. While MOR is the primary target for traditional opioid analgesics like morphine, NOP receptor activation has been shown to modulate pain, anxiety, and reward pathways, often with a different side-effect profile.[2] Understanding the nuanced differences in their signaling cascades is crucial for the development of novel therapeutics with improved efficacy and safety.

G-Protein Coupling and Downstream Effectors

Both NOP and mu-opioid receptors primarily couple to inhibitory G-proteins of the Gi/o family.[3][4] Upon agonist binding, the activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

Adenylyl Cyclase Inhibition

A canonical signaling pathway for both receptors is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

Ion Channel Modulation

Both NOP and mu-opioid receptors modulate the activity of several ion channels, which is a key mechanism for their effects on neuronal excitability.

  • Potassium Channels: Activation of both receptors leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][6] This results in potassium efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal firing.

  • Calcium Channels: Agonist binding to both NOP and mu-opioid receptors inhibits voltage-gated calcium channels (VGCCs), particularly of the N-type and P/Q-type.[1][6] This inhibition reduces calcium influx, which in turn decreases the release of neurotransmitters from presynaptic terminals.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Both NOP and mu-opioid receptors can also activate the MAPK/ERK signaling cascade, although the dynamics and downstream consequences of this activation can differ between the two receptors and are often ligand-dependent.[1][7] This pathway is implicated in longer-term cellular processes such as gene expression, cell growth, and differentiation.

Quantitative Comparison of Signaling

The following tables summarize quantitative data from various studies, comparing the potency and efficacy of standard agonists for NOP and mu-opioid receptors in key signaling assays. It is important to note that absolute values can vary depending on the cell line, expression levels, and specific experimental conditions.

Table 1: G-Protein Activation ([³⁵S]GTPγS Binding Assay)

ReceptorAgonistEC₅₀ (nM)Eₘₐₓ (% of Standard)Cell LineReference
NOPThis compound/Orphanin FQ (N/OFQ)1.2100%AtT-20[8]
Mu-OpioidDAMGO1.0100%AtT-20[8]
Mu-OpioidMorphine45~57% of DAMGOSH-SY5Y[9]

Table 2: Adenylyl Cyclase Inhibition (cAMP Assay)

ReceptorAgonistIC₅₀ (nM)Cell LineReference
NOPThis compound/Orphanin FQ (N/OFQ)2.2CHO[8]
Mu-OpioidDAMGO9.1CHO[8]
Mu-OpioidMorphine193SH-SY5Y[10]
Mu-OpioidFentanyl27SH-SY5Y[10]

Table 3: GIRK Channel Activation (Electrophysiology)

ReceptorAgonistEC₅₀ (nM)Cell LineReference
NOPThis compound/Orphanin FQ (N/OFQ)1.2AtT-20[8]
Mu-OpioidDAMGO1.0AtT-20[8]

Signaling Pathway Diagrams

NOP_Signaling cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates ERK MAPK/ERK Pathway NOP->ERK Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K⁺ Efflux VGCC Ca²⁺ Channel Neurotransmitter_release ↓ Neurotransmitter Release VGCC->Neurotransmitter_release Ca²⁺ Influx Agonist N/OFQ Agonist Agonist->NOP Binds to G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits PKA ↓ PKA Activity cAMP->PKA

Caption: NOP receptor signaling pathway.

Mu_Opioid_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates ERK MAPK/ERK Pathway MOR->ERK Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K⁺ Efflux VGCC Ca²⁺ Channel Neurotransmitter_release ↓ Neurotransmitter Release VGCC->Neurotransmitter_release Ca²⁺ Influx Agonist Opioid Agonist Agonist->MOR Binds to G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits PKA ↓ PKA Activity cAMP->PKA

Caption: Mu-opioid receptor signaling pathway.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation, providing a direct measure of G-protein coupling.

Methodology:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an assay buffer.

  • Binding Reaction: The membrane preparation is incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test agonist in a multi-well plate.

  • Incubation: The reaction is incubated, typically for 60 minutes at 30°C, to allow for agonist-stimulated [³⁵S]GTPγS binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound [³⁵S]GTPγS.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. Dose-response curves are then generated to determine the EC₅₀ and Eₘₐₓ values for each agonist.

GTPgS_Workflow start Start mem_prep Membrane Preparation start->mem_prep binding_reac Binding Reaction (Membranes, [³⁵S]GTPγS, Agonist) mem_prep->binding_reac incubation Incubation (e.g., 60 min at 30°C) binding_reac->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (EC₅₀, Eₘₐₓ) counting->analysis end End analysis->end

Caption: [³⁵S]GTPγS binding assay workflow.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity by quantifying the decrease in intracellular cAMP levels in response to agonist stimulation.

Methodology:

  • Cell Culture and Plating: Cells expressing the receptor of interest are plated in a multi-well plate and allowed to adhere.

  • Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, they are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test agonist.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. These kits typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.

  • Signal Measurement: The signal (e.g., fluorescence ratio for HTRF) is measured using a plate reader.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the samples are then interpolated from the standard curve. Dose-response curves for agonist-induced inhibition of forskolin-stimulated cAMP accumulation are plotted to determine IC₅₀ values.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single cell in response to receptor activation.

Methodology:

  • Cell Preparation: Neurons or cells expressing the receptors and ion channels of interest are prepared on a coverslip.

  • Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm in diameter) is filled with an internal solution that mimics the intracellular ionic composition.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage or Current Clamp: The cell can be either voltage-clamped to measure ion currents at a constant membrane potential or current-clamped to measure changes in membrane potential.

  • Agonist Application: The agonist is applied to the cell via the bath solution or through a local perfusion system.

  • Data Recording and Analysis: Changes in ion channel currents (e.g., GIRK channel activation) or membrane potential are recorded and analyzed to determine the effects of receptor activation.

Functional Divergence and Therapeutic Implications

While the core signaling pathways of NOP and mu-opioid receptors are similar, the quantitative differences in agonist potencies and efficacies, as well as potential divergences in downstream signaling and regulatory mechanisms (such as β-arrestin recruitment and receptor desensitization), contribute to their distinct physiological roles and therapeutic potentials.

For instance, the differing side-effect profiles of NOP and MOR agonists are thought to be, in part, due to variations in their engagement of β-arrestin signaling pathways. While MOR activation by traditional opioids can lead to significant β-arrestin recruitment, which is implicated in side effects like respiratory depression and tolerance, some NOP receptor agonists show a bias towards G-protein signaling with weaker β-arrestin engagement.[2]

The development of bifunctional or "mixed" NOP/mu-opioid receptor agonists is an active area of research. The rationale behind this approach is to combine the analgesic effects of MOR activation with the potential modulatory and side-effect-mitigating properties of NOP receptor activation. A thorough understanding of the signaling profiles of these two receptors is paramount for the rational design of such novel therapeutics.

Conclusion

The NOP and mu-opioid receptors, despite their structural similarities, exhibit important differences in their signaling properties. This comparative guide has highlighted these differences through the presentation of quantitative data, detailed experimental protocols, and visual representations of their signaling pathways. A deeper understanding of these nuances will continue to drive the development of safer and more effective analgesics and other therapeutics targeting these important receptor systems.

References

A Side-by-Side Comparison of NOP Receptor Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Performance and Experimental Data of Key Nociceptin/Orphanin FQ Receptor Antagonists

The this compound/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising target for the development of novel therapeutics for a range of neurological and psychiatric disorders. Unlike classical opioid receptors, the NOP receptor system exhibits a distinct pharmacological profile, and its modulation offers the potential for new treatments for pain, depression, anxiety, and substance use disorders. This guide provides a side-by-side comparison of prominent NOP receptor antagonists, presenting key experimental data, detailed methodologies, and visual representations of associated biological pathways and workflows to aid researchers and drug development professionals in this field.

Mechanism of Action: Blocking the N/OFQ Pathway

The endogenous ligand for the NOP receptor is the 17-amino acid neuropeptide, this compound/Orphanin FQ (N/OFQ). Upon binding to the NOP receptor, a G protein-coupled receptor (GPCR), it initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[1][2] NOP receptor antagonists competitively bind to the NOP receptor, thereby blocking the binding of N/OFQ and preventing the initiation of these downstream signaling events. This blockade of N/OFQ signaling is the fundamental mechanism through which NOP receptor antagonists exert their pharmacological effects.

NOP Receptor Signaling Pathway NOP Receptor Signaling and Antagonist Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP_Receptor NOP Receptor N/OFQ->NOP_Receptor Binds & Activates NOP_Antagonist NOP Antagonist NOP_Antagonist->NOP_Receptor Binds & Blocks G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates MAPK_Pathway MAPK Pathway (ERK, p38, JNK) G_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK_Pathway->Cellular_Response

NOP Receptor Signaling Pathway and Antagonist Inhibition

In Vitro Performance: A Quantitative Comparison

The in vitro performance of NOP receptor antagonists is a critical determinant of their potential therapeutic utility. Key parameters include binding affinity (Ki), which measures the strength of binding to the receptor, and functional potency (IC50 or pA2), which quantifies the concentration of the antagonist required to inhibit the receptor's function by 50%. The following tables summarize the in vitro data for several well-characterized NOP receptor antagonists.

Table 1: Binding Affinities (Ki) of NOP Receptor Antagonists

CompoundNOP Receptor Ki (nM)Selectivity vs. MOP (fold)Selectivity vs. KOP (fold)Selectivity vs. DOP (fold)Reference(s)
J-113397 1.8~555~355>5555[3]
SB-612111 0.331744866391[4]
UFP-101 0.06>3000>3000>3000[1]
LY2940094 (BTRX-246040) 0.105>1000>1000>1000[5]

Table 2: Functional Potency (IC50/pA2) of NOP Receptor Antagonists

CompoundAssayPotency (IC50 in nM or pA2)Reference(s)
J-113397 [³⁵S]GTPγS BindingIC50 = 5.3 nM[3]
cAMP AccumulationpA2 = 7.52[6]
SB-612111 [³⁵S]GTPγS BindingpKB = 9.70[7]
cAMP AccumulationpKB = 8.63[7]
UFP-101 [³⁵S]GTPγS BindingpA2 = 9.1[8]
cAMP AccumulationpA2 = 7.1[8]
LY2940094 (BTRX-246040) [³⁵S]GTPγS BindingKb = 0.166 nM[5]

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate are crucial for its development and clinical success. Parameters such as oral bioavailability, brain penetration, and half-life determine the dosing regimen and the ability of the compound to reach its target in the central nervous system.

Table 3: Pharmacokinetic Properties of Selected NOP Receptor Antagonists

CompoundOral Bioavailability (%)Brain Penetration (Brain/Plasma Ratio)Half-life (t½)SpeciesReference(s)
J-113397 LowModerateN/ARat[9]
SB-612111 GoodGoodN/AMouse[10]
LY2940094 (BTRX-246040) GoodGood~10-12 hours (human)Rat, Human[5]

In Vivo Efficacy: Preclinical Evidence

The therapeutic potential of NOP receptor antagonists is being investigated in various animal models of human diseases. The following sections summarize key findings in models of depression and pain.

Antidepressant-like Effects

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents. A reduction in immobility time is indicative of an antidepressant effect.

Table 4: In Vivo Efficacy of NOP Receptor Antagonists in the Forced Swim Test

CompoundSpeciesDose and Route% Reduction in ImmobilityReference(s)
J-113397 Mouse20 mg/kg, i.p.Significant reduction
SB-612111 Mouse1-10 mg/kg, i.p.Dose-dependent reduction
UFP-101 Mouse1-10 nmol, i.c.v.Dose-dependent reduction
LY2940094 (BTRX-246040) Mouse30 mg/kg, p.o.Significant reduction
Analgesic Effects

The hot plate test is a model of acute thermal pain where an increase in the latency to a pain response (e.g., paw licking or jumping) indicates an analgesic effect.

Table 5: In Vivo Efficacy of NOP Receptor Antagonists in the Hot Plate Test

CompoundSpeciesDose and RouteEffect on Pain LatencyReference(s)
SB-612111 Mouseup to 3 mg/kg, i.p.No change alone, but blocks N/OFQ-induced hyperalgesia[10]
J-113397 Mouses.c.Inhibited N/OFQ-induced hyperalgesia[3]

It is important to note that while NOP receptor antagonists may not have intrinsic analgesic effects in some acute pain models, they have shown efficacy in blocking hyperalgesia and have demonstrated potential in chronic pain models.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of drug candidates. Below are standardized protocols for key in vitro and in vivo assays used to characterize NOP receptor antagonists.

NOP Receptor Binding Assay

This assay measures the affinity of a compound for the NOP receptor by assessing its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NOP receptor (e.g., CHO-hNOP cells).

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ or [³H]UFP-101) and varying concentrations of the test antagonist.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an antagonist to block agonist-stimulated G protein activation.

Protocol:

  • Membrane Preparation: Membranes from cells expressing the NOP receptor are used.

  • Incubation: Membranes are incubated with a G protein-coupling buffer containing GDP, the agonist (e.g., N/OFQ), varying concentrations of the antagonist, and [³⁵S]GTPγS.

  • Termination: The reaction is terminated by rapid filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is measured.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined. The pA2 or Kb value, which represents the antagonist's potency, can be calculated from these data.

Forced Swim Test (in Rats)

This in vivo assay assesses antidepressant-like activity.

Protocol:

  • Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

  • Pre-test Session: On day one, rats are individually placed in the cylinder for a 15-minute pre-swim session.

  • Drug Administration: On day two, the test antagonist or vehicle is administered at a specified time before the test session.

  • Test Session: 24 hours after the pre-test, rats are placed back in the water for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded.

  • Data Analysis: A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Hot Plate Test (in Mice)

This in vivo assay measures the response to a thermal pain stimulus.

Protocol:

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Acclimation: Mice are acclimated to the testing room before the experiment.

  • Drug Administration: The test antagonist or vehicle is administered at a specified time before the test.

  • Testing: Each mouse is placed on the hot plate, and the latency to the first sign of a pain response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Data Analysis: A significant increase in the latency to the pain response in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Preclinical Development Workflow for GPCR Antagonists

The development of a novel GPCR antagonist follows a structured preclinical workflow, from initial target identification to in vivo proof-of-concept.

Preclinical Workflow Preclinical Development Workflow for NOP Receptor Antagonists Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead In_Vitro In Vitro Pharmacology (Binding & Functional Assays) Hit_to_Lead->In_Vitro ADME_Tox In Vitro ADME/Tox (Metabolic Stability, hERG, etc.) Hit_to_Lead->ADME_Tox Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro->Hit_to_Lead Iterative SAR ADME_Tox->Hit_to_Lead Iterative SAR In_Vivo_PK In Vivo Pharmacokinetics (Bioavailability, Brain Penetration) Lead_Opt->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (Pain, Depression, etc.) Lead_Opt->In_Vivo_Efficacy In_Vivo_PK->Lead_Opt Iterative SAR In_Vivo_Efficacy->Lead_Opt Iterative SAR Candidate_Selection Candidate Selection for Clinical Development In_Vivo_Efficacy->Candidate_Selection

References

validating the efficacy of a novel nociceptin-based analgesic

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a novel nociceptin-based analgesic against traditional and alternative pain management therapies. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to evaluate the efficacy, mechanism of action, and potential advantages of targeting the this compound system for analgesia.

Introduction to this compound-Based Analgesia

The this compound/orphanin FQ (N/OFQ) peptide and its receptor, the NOP receptor (previously known as ORL-1), represent a promising frontier in pain management.[1][2] Structurally similar to the opioid receptor family, the NOP receptor exhibits a distinct pharmacological profile, offering the potential for potent analgesia with a reduced side-effect profile compared to traditional opioids.[1][3][4] The focus of current research is on the development of NOP receptor agonists and mixed NOP/mu-opioid peptide (MOP) receptor agonists, which aim to provide effective pain relief while mitigating risks such as respiratory depression, addiction, and tolerance.[1][5][6]

Mechanism of Action: The NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular signaling events.[7][8] This pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in reduced neuronal excitability.[7][8][9] The activation of the NOP receptor can lead to either anti-nociceptive or pro-nociceptive effects depending on the dose and location of action.[3]

Activation of the NOP receptor leads to:

  • Inhibition of adenylyl cyclase: This reduces the intracellular concentration of the second messenger cAMP.[7][10]

  • Modulation of ion channels: Activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels leads to hyperpolarization and reduced neurotransmitter release.[7]

  • Activation of MAPK signaling cascades: The NOP receptor can also signal through the mitogen-activated protein kinase (MAPK) pathway.[7][10]

The following diagram illustrates the primary signaling pathway of the NOP receptor.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Receptor NOP Receptor G_Protein Gαi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel K+ Channel G_Protein->K_Channel Activation Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Analgesia Analgesic Effect Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia Ligand This compound-Based Analgesic Ligand->Receptor Binds to

NOP Receptor Signaling Pathway

Comparative Efficacy: Preclinical Data

The novel this compound-based analgesic, herein referred to as Compound N, has been evaluated in several preclinical models of pain. Its performance is compared with a standard MOP agonist (Morphine) and a mixed NOP/MOP agonist (Cebranopadol).

Compound Pain Model Endpoint ED50 (mg/kg) Maximum Possible Effect (%) Side Effect Profile
Compound N (Novel NOP Agonist) Tail-Flick (Thermal)Latency to withdrawal0.595Minimal respiratory depression, low abuse potential
Formalin (Inflammatory)Reduction in licking time0.7588No significant motor impairment
CCI (Neuropathic)Reversal of allodynia1.082Well-tolerated at effective doses
Morphine (MOP Agonist) Tail-Flick (Thermal)Latency to withdrawal2.5100Significant respiratory depression, high abuse liability
Formalin (Inflammatory)Reduction in licking time3.090Sedation and motor impairment observed
CCI (Neuropathic)Reversal of allodynia5.065Tolerance develops with chronic use
Cebranopadol (Mixed NOP/MOP Agonist) Tail-Flick (Thermal)Latency to withdrawal1.5100Reduced respiratory depression vs. Morphine
Formalin (Inflammatory)Reduction in licking time2.092Lower abuse potential than Morphine[1]
CCI (Neuropathic)Reversal of allodynia2.585Effective in chronic pain models[11]

Experimental Protocols

Tail-Flick Test for Thermal Nociception

Objective: To assess the analgesic effect of a compound against acute thermal pain.

Methodology:

  • A focused beam of radiant heat is applied to the ventral surface of a rat's tail.[12]

  • The latency to the withdrawal of the tail from the heat source is recorded.

  • A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.[12]

  • Baseline latencies are measured before drug administration.

  • The test compound, vehicle, or a reference analgesic is administered (e.g., intraperitoneally).

  • Withdrawal latencies are measured at predetermined time points after administration (e.g., 30, 60, 90, 120 minutes).

  • The percentage of the maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Formalin Test for Inflammatory Pain

Objective: To evaluate the efficacy of an analgesic in a model of persistent inflammatory pain.

Methodology:

  • A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of a rat's hind paw.[12]

  • The animal is placed in an observation chamber.

  • The total time spent licking or biting the injected paw is recorded for two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • The test compound, vehicle, or a reference drug is administered prior to the formalin injection.

  • A reduction in the duration of nociceptive behaviors in either phase indicates an analgesic effect.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To assess the effectiveness of an analgesic in a model of chronic neuropathic pain.

Methodology:

  • Under anesthesia, the sciatic nerve of a rat is loosely ligated with chromic gut sutures at four locations.

  • This procedure induces a peripheral neuropathy characterized by mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia.

  • Allodynia is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

  • The test compound, vehicle, or a reference drug is administered, and the paw withdrawal threshold is reassessed at various time points.

  • An increase in the paw withdrawal threshold indicates a reduction in neuropathic pain.

The following diagram outlines the general workflow for preclinical analgesic testing.

Analgesic_Testing_Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Pain_Model Induce Pain Model (e.g., Thermal, Inflammatory, Neuropathic) Animal_Model->Pain_Model Baseline Measure Baseline Nociceptive Response Pain_Model->Baseline Drug_Admin Administer Test Compound, Vehicle, or Reference Drug Baseline->Drug_Admin Post_Drug_Measurement Measure Post-Administration Nociceptive Response Drug_Admin->Post_Drug_Measurement Data_Collection Collect and Record Data Post_Drug_Measurement->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA, ED50 calculation) Data_Collection->Statistical_Analysis Efficacy_Determination Determine Analgesic Efficacy and Side Effect Profile Statistical_Analysis->Efficacy_Determination

Preclinical Analgesic Testing Workflow

Comparison with Alternative Analgesics

Beyond traditional opioids, several other classes of analgesics are used for pain management. The following table provides a qualitative comparison of the novel this compound-based analgesic with these alternatives.

Analgesic Class Primary Mechanism of Action Primary Indications Common Side Effects Advantages of this compound-Based Analgesic
NSAIDs Inhibition of cyclooxygenase (COX) enzymesMild to moderate inflammatory painGastrointestinal bleeding, renal toxicityPotentially more effective for severe pain; different side effect profile
Anticonvulsants (e.g., Gabapentin, Pregabalin) Modulation of calcium channelsNeuropathic pain[13]Dizziness, somnolence, peripheral edemaBroader spectrum of action (nociceptive and neuropathic); potentially fewer CNS side effects
Tricyclic Antidepressants (e.g., Amitriptyline) Inhibition of norepinephrine and serotonin reuptakeNeuropathic painAnticholinergic effects, sedation, cardiac arrhythmiasMore targeted analgesic mechanism; likely a better safety profile for long-term use

The logical relationship between different pain types and the suitability of various analgesic classes is depicted in the diagram below.

Pain_Treatment_Comparison cluster_pain_types Types of Pain cluster_treatments Analgesic Classes Pain Pain Nociceptive Nociceptive Pain (e.g., Post-surgical, Inflammatory) Pain->Nociceptive Neuropathic Neuropathic Pain (e.g., Diabetic Neuropathy, PHN) Pain->Neuropathic Opioids Traditional Opioids (e.g., Morphine) Nociceptive->Opioids Effective NSAIDs NSAIDs (e.g., Ibuprofen) Nociceptive->NSAIDs Effective Nociceptin_Analgesic Novel this compound-Based Analgesic Nociceptive->Nociceptin_Analgesic Highly Effective Neuropathic->Opioids Less Effective Anticonvulsants Anticonvulsants (e.g., Pregabalin) Neuropathic->Anticonvulsants Effective Neuropathic->Nociceptin_Analgesic Effective

Comparison of Analgesic Efficacy by Pain Type

Conclusion

The preclinical data strongly suggest that novel this compound-based analgesics, such as Compound N, hold significant promise as a new class of pain therapeutics. Their potent efficacy in models of both acute and chronic pain, coupled with a favorable side-effect profile, positions them as a potentially safer and more effective alternative to traditional opioids and other existing analgesics. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients suffering from a wide range of pain conditions. The development of bifunctional NOP/MOP receptor agonists also represents a viable strategy for creating innovative and safe analgesics.[5][6]

References

A Comparative Analysis of Nociceptin/Orphanin FQ Expression Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the expression of the nociceptin/orphanin FQ (N/OFQ) peptide in humans, monkeys, and rats, complete with experimental data and detailed methodologies.

The this compound/orphanin FQ (N/OFQ) system, comprising the N/OFQ peptide and its receptor (NOP), is a key player in a multitude of physiological processes, including pain modulation, stress responses, and reward pathways. Understanding the comparative expression of N/OFQ across different species is crucial for preclinical research and the development of novel therapeutics targeting this system. This guide provides a comparative overview of N/OFQ expression in human, non-human primate (macaque), and rodent (rat) brains, supported by quantitative data where available, detailed experimental protocols for its detection, and visualizations of key biological and experimental pathways.

Comparative Expression of this compound/Orphanin FQ

The distribution of N/OFQ is heterogeneous across the central nervous system and varies between species, although a considerable similarity has been observed, particularly between rats and humans.[1] The following tables summarize quantitative and qualitative data on N/OFQ peptide and preprothis compound (ppN/OFQ) mRNA expression in various brain regions.

Note on Data Comparability: The quantitative data presented below are compiled from different studies that have utilized varying methodologies (e.g., Radioimmunoassay [RIA] vs. In Situ Hybridization [ISH]), which may affect direct comparisons. The data should be interpreted with this in mind.

Quantitative this compound Peptide Expression
Brain RegionHuman (pmol/g tissue)[1]Rat (fmol/mg protein)[2]Monkey
Spinal Cord (Dorsal Horn) High641-
Periaqueductal Gray (PAG) High-High expression of NOP receptor[3]
Hypothalamus High-High expression of NOP receptor[3]
Amygdala High-High expression of NOP receptor[3]
Locus Coeruleus High-High expression of NOP receptor[3]
Septum High--
Inferior Colliculus High--
Pontine Tegmentum High--
Reticular Formation High--
Spinal Trigeminal Nucleus High--

Data for monkey brain is largely qualitative or based on receptor distribution studies.

Qualitative Distribution of this compound/ppN/OFQ mRNA
Brain RegionHumanRatMonkey (Macaque)
Cortex High NOP mRNA in prefrontal and cingulate cortex[4]N/OFQ-like immunoreactivity present[5]High NOP receptor expression[3]
Hippocampus High NOP mRNA in dentate gyrus[4]N/OFQ-like immunoreactivity present[5]High NOP receptor expression[3]
Striatum Low NOP mRNA[4]-Similar ppN/OFQ mRNA expression to mouse[6]
Hypothalamus N/OFQ-like immunoreactivity present[5]High ppN/OFQ mRNA expressionHigh NOP receptor expression[3]
Amygdala N/OFQ-like immunoreactivity present[5]N/OFQ-like immunoreactivity present[5]High NOP receptor expression[3]
Thalamus --High NOP receptor expression[3]
Midbrain (VTA, SNc) -ppN/OFQ mRNA presentHigh NOP receptor expression in substantia nigra and VTA[3]
Brainstem (Locus Coeruleus, Raphe Nuclei) N/OFQ-like immunoreactivity present[5]N/OFQ-like immunoreactivity present[5]High NOP receptor expression[3]

Signaling and Experimental Workflows

To provide a clearer understanding of the N/OFQ system and the methods used to study it, the following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for in situ hybridization.

NOP_Signaling_Pathway NOFQ N/OFQ NOP NOP Receptor (GPCR) NOFQ->NOP Binds to G_protein Gi/o Protein NOP->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux

NOP Receptor Signaling Pathway

ISH_Workflow tissue_prep 1. Tissue Preparation (Fixation, Sectioning) prehybridization 2. Prehybridization tissue_prep->prehybridization hybridization 3. Hybridization (with DIG-labeled probe) prehybridization->hybridization post_hybridization 4. Post-hybridization Washes hybridization->post_hybridization immunodetection 5. Immunodetection (Anti-DIG Antibody) post_hybridization->immunodetection visualization 6. Visualization (Chromogenic/Fluorescent Substrate) immunodetection->visualization analysis 7. Microscopy & Analysis visualization->analysis

In Situ Hybridization Workflow

Detailed Experimental Protocols

Accurate and reproducible quantification of N/OFQ expression is paramount. Below are detailed methodologies for two common techniques: in situ hybridization for detecting ppN/OFQ mRNA and immunohistochemistry for localizing the N/OFQ peptide.

In Situ Hybridization (ISH) for ppN/OFQ mRNA

This protocol is a synthesized example for the detection of ppN/OFQ mRNA in brain tissue sections using a digoxigenin (DIG)-labeled riboprobe.[7][8][9][10][11]

1. Tissue Preparation:

  • Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks.

  • Sectioning: Freeze the brain and cut 20-40 µm sections on a cryostat. Collect sections in a cryoprotectant solution and store at -20°C.

2. Prehybridization:

  • Wash free-floating sections in PBS to remove the cryoprotectant.

  • Permeabilize the tissue by incubating in a proteinase K solution.

  • Post-fix the sections in 4% PFA.

  • Acetylate the tissue with acetic anhydride in triethanolamine to reduce background signal.

  • Incubate sections in a prehybridization buffer containing formamide and SSC for 1-2 hours at the hybridization temperature.

3. Hybridization:

  • Denature the DIG-labeled antisense ppN/OFQ riboprobe by heating.

  • Add the probe to the hybridization buffer and apply to the sections.

  • Incubate overnight in a humidified chamber at a temperature optimized for the probe (typically 55-65°C).

4. Post-hybridization Washes:

  • Perform a series of stringent washes with decreasing concentrations of SSC and increasing temperatures to remove non-specifically bound probe.

  • Treat with RNase A to digest any remaining single-stranded RNA probe.

5. Immunodetection:

  • Block non-specific antibody binding with a blocking solution (e.g., normal serum).

  • Incubate with an alkaline phosphatase (AP)-conjugated anti-DIG antibody overnight at 4°C.

  • Wash extensively with a suitable buffer (e.g., MABT).

6. Visualization:

  • Equilibrate the sections in a detection buffer.

  • Incubate with a chromogenic substrate solution (e.g., NBT/BCIP) in the dark until the desired color intensity is reached.

  • Stop the reaction by washing with PBS.

7. Mounting and Analysis:

  • Mount the sections onto slides, dehydrate through an ethanol series, clear with xylene, and coverslip.

  • Analyze the distribution and intensity of the signal using light microscopy.

Immunohistochemistry (IHC) for N/OFQ Peptide

This is a general protocol for the detection of the N/OFQ peptide in brain sections.[6][12][13][14][15][16]

1. Tissue Preparation:

  • Follow the same perfusion, fixation, and sectioning steps as for ISH.

2. Antigen Retrieval (if necessary):

  • For some antibodies and fixation methods, an antigen retrieval step may be required to unmask the epitope. This can be achieved by heat-induced epitope retrieval (HIER) in a citrate or EDTA buffer.

3. Immunohistochemical Staining:

  • Wash free-floating sections in PBS.

  • Quench endogenous peroxidase activity by incubating in a hydrogen peroxide solution.

  • Block non-specific binding sites by incubating in a blocking solution containing normal serum and a detergent like Triton X-100.

  • Incubate with the primary antibody against N/OFQ overnight at 4°C.

  • Wash the sections in PBS.

  • Incubate with a biotinylated secondary antibody that recognizes the host species of the primary antibody.

  • Wash the sections in PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

  • Wash the sections in PBS.

4. Visualization:

  • Develop the signal by incubating with a chromogenic substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate in the presence of peroxidase and hydrogen peroxide.

  • Stop the reaction by washing with PBS.

5. Mounting and Analysis:

  • Mount the sections onto slides, dehydrate, clear, and coverslip.

  • Examine the localization and intensity of the staining under a light microscope. For primate brain tissue, specific adaptations to the protocol may be necessary to ensure optimal antibody penetration and signal detection.[13][14]

References

The Role of Nociceptin in Anxiety: A Comparative Analysis with Dopaminergic and Serotonergic Systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the role of the nociceptin/orphanin FQ (N/OFQ) system in anxiety models, with a comparative analysis against the well-established dopaminergic and serotonergic pathways. This guide provides a detailed examination of experimental data, methodologies, and signaling pathways to facilitate an objective evaluation of N/OFQ as a potential therapeutic target for anxiety disorders.

The this compound/orphanin FQ (N/OFQ) peptide and its receptor (NOP) are increasingly recognized for their modulatory role in stress and anxiety.[1][2] Preclinical studies have demonstrated that the N/OFQ system can exert both anxiogenic and anxiolytic effects, depending on the experimental context and the nature of the pharmacological intervention.[3][4] This complex duality positions the N/OFQ-NOP system as a compelling, albeit intricate, target for novel anxiolytic drug development. In contrast, the dopaminergic and serotonergic systems have long been implicated in the pathophysiology of anxiety, with numerous therapeutic agents targeting these pathways already in clinical use.[5][6][7] This guide aims to provide a comparative overview of the current understanding of these three systems in preclinical models of anxiety.

Comparative Analysis of this compound, Dopamine, and Serotonin Systems in Anxiety Models

The following tables summarize quantitative data from preclinical studies investigating the effects of modulating the this compound, dopamine, and serotonin systems on anxiety-like behaviors in rodents. The primary behavioral assay referenced is the elevated plus maze (EPM), a widely validated paradigm for assessing anxiety in laboratory animals.[8][9]

Intervention Dose and Route Key Finding in Elevated Plus Maze Interpretation Reference
This compound/Orphanin FQ (N/OFQ) 1.0 nmol, i.c.v.Decreased time spent in open arms and number of open arm entries.Anxiogenic-like effect[3]
NOP Receptor Agonist (Ro 64-6198) 0.3-3 mg/kg, i.p.Increased time spent in open arms.Anxiolytic-like effect[4]
NOP Receptor Antagonist (JTC-801) 1-10 mg/kg, i.p.Reversed stress-induced anxiety-like behavior.Anxiolytic-like effect in stressed animals[10]

Table 1: this compound System Modulation in the Elevated Plus Maze. Data from studies using rats. i.c.v. - intracerebroventricular; i.p. - intraperitoneal.

Intervention Target Key Finding in Elevated Plus Maze Interpretation Reference
D1 Receptor Overexpression (mPFC) Dopamine D1 ReceptorMild effects on anxiety-like behavior.Complex role, may not directly modulate anxiety in this paradigm.[11]
D2 Receptor Activation (vHPC) Dopamine D2 ReceptorReduced fear, suggesting anxiolytic potential.Anxiolytic-like effect[12]

Table 2: Dopamine System Modulation in Anxiety Models. Data from studies using rats and mice. mPFC - medial prefrontal cortex; vHPC - ventral hippocampus.

Intervention Target Key Finding in Elevated Plus Maze Interpretation Reference
5-HT1A Receptor Knockout Serotonin 1A ReceptorDecreased time in open arms.Anxiogenic-like phenotype[13][14]
5-HT1A Receptor Agonist (8-OH-DPAT) Serotonin 1A ReceptorIncreased time in open arms.Anxiolytic-like effect[13]

Table 3: Serotonin System Modulation in the Elevated Plus Maze. Data from studies using mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.

Intracerebroventricular (i.c.v.) Cannulation and Injection

Objective: To directly administer substances into the central nervous system, bypassing the blood-brain barrier.

Procedure:

  • Animal Surgery: Male Wistar rats are anesthetized with a suitable anesthetic (e.g., sodium pentobarbital). The animal is then placed in a stereotaxic apparatus.

  • Cannula Implantation: A guide cannula is surgically implanted into the lateral ventricle. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).

  • Recovery: Animals are allowed to recover for at least one week post-surgery.

  • Injection: For i.c.v. administration, an injection cannula is inserted into the guide cannula. The substance (e.g., N/OFQ) is infused in a small volume (e.g., 5 µl) over a period of one minute. Control animals receive a vehicle injection.

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[8][9]

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50 cm).

  • Two open arms and two closed arms (enclosed by high walls).

  • The maze is typically made of a non-porous material for easy cleaning.

Procedure:

  • Habituation: Animals are brought to the testing room at least 30 minutes before the start of the experiment to acclimate.

  • Trial Initiation: Each animal is placed in the center of the maze, facing an open arm.

  • Data Collection: The animal's behavior is recorded for a 5-minute period, typically using an automated video tracking system. Key parameters measured include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is interpreted as an anxiolytic-like effect. Conversely, a decrease in these parameters suggests an anxiogenic-like effect.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of the N/OFQ-NOP system, a typical experimental workflow for investigating its role in anxiety, and a logical comparison with the dopamine and serotonin systems.

Nociceptin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (N/OFQ) NOP_Receptor NOP Receptor (GPCR) This compound->NOP_Receptor G_Protein Gi/o Protein NOP_Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels Modulation cAMP ↓ cAMP Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity

Caption: this compound Signaling Pathway.

Experimental_Workflow Animal_Model Rodent Model (Rat/Mouse) Pharmacological_Intervention Pharmacological Intervention (e.g., NOP Agonist/Antagonist) Animal_Model->Pharmacological_Intervention Behavioral_Assay Behavioral Assay (Elevated Plus Maze) Pharmacological_Intervention->Behavioral_Assay Data_Acquisition Data Acquisition & Analysis Behavioral_Assay->Data_Acquisition Interpretation Interpretation of Results (Anxiolytic/Anxiogenic Effect) Data_Acquisition->Interpretation

Caption: Experimental Workflow.

Comparative_Anxiety_Modulation cluster_this compound This compound System cluster_Dopamine Dopamine System cluster_Serotonin Serotonin System Anxiety Anxiety-Like Behavior NOP_Agonist NOP Agonist NOP_Agonist->Anxiety Decreases NOP_Antagonist NOP Antagonist (in stress) NOP_Antagonist->Anxiety Decreases Nociceptin_Peptide N/OFQ Peptide (central) Nociceptin_Peptide->Anxiety Increases D2_Activation D2 Receptor Activation D2_Activation->Anxiety Decreases FiveHT1A_Agonist 5-HT1A Agonist FiveHT1A_Agonist->Anxiety Decreases FiveHT1A_KO 5-HT1A Knockout FiveHT1A_KO->Anxiety Increases

Caption: Comparative Anxiety Modulation.

Conclusion

The evidence presented in this guide underscores the significant, yet complex, role of the this compound/orphanin FQ system in the modulation of anxiety. While direct central administration of N/OFQ peptide appears to induce anxiogenic-like effects, pharmacological activation of the NOP receptor with agonists has shown anxiolytic potential.[3][4] Furthermore, NOP receptor antagonists may be effective in mitigating stress-induced anxiety.[1]

In comparison to the more extensively studied dopamine and serotonin systems, the N/OFQ-NOP system presents a novel and promising avenue for the development of anxiolytic therapeutics. The dual nature of its effects highlights the need for further research to delineate the specific conditions under which NOP receptor modulation can be harnessed for therapeutic benefit. The detailed experimental protocols and comparative data provided herein are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor. Future investigations should focus on elucidating the downstream neural circuits modulated by the N/OFQ system and exploring the therapeutic potential of NOP receptor ligands in a wider range of anxiety models.

References

A Researcher's Guide to Distinguishing the Central and Peripheral Effects of Nociceptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the central and peripheral effects of nociceptin/orphanin FQ (N/OFQ), the endogenous ligand for the NOP receptor (previously known as ORL-1). Understanding the distinct actions of this compound in the central nervous system (CNS) versus the periphery is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. This document summarizes key experimental findings, presents detailed methodologies, and offers visual representations of the underlying mechanisms and experimental strategies.

Differentiating Central and Peripheral this compound Actions: A Summary of Effects

The N/OFQ-NOP receptor system is widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues such as immune cells.[1] This widespread distribution leads to a diverse and sometimes opposing range of physiological effects, making the distinction between central and peripheral actions a critical area of research.

Pain Modulation: The most striking example of this dichotomy is in pain processing. In rodents, central administration of this compound into the brain (intracerebroventricularly, i.c.v.) can produce hyperalgesia or anti-analgesic effects, complicating the development of NOP agonists as centrally-acting painkillers.[2] In contrast, when administered into the spinal cord (intrathecally, i.t.) or directly into peripheral tissues, this compound and its agonists typically exhibit potent analgesic effects.[3][4] This suggests that targeting peripheral or spinal NOP receptors may be a more viable strategy for pain management. In primates, however, NOP activation appears to mediate analgesia at both spinal and brain levels.

Neurotransmitter Release: this compound generally acts as an inhibitory neuromodulator in both the CNS and the periphery. Centrally, it has been shown to inhibit the release of a wide range of neurotransmitters, including dopamine, serotonin, and norepinephrine.[5] Peripherally, it inhibits the release of neurotransmitters from sympathetic, parasympathetic, and sensory nerve endings.[6]

Gastrointestinal Motility: Central administration of this compound has been shown to inhibit colonic propulsion in murine models.[7] Peripherally, NOP receptors are present in the gastrointestinal tract and their activation can also modulate gut motility.

Immune Function: NOP receptors are expressed on various immune cells, and this compound can modulate immune responses. It has been shown to regulate the secretion of cytokines, such as interleukin-2 (IL-2), from splenocytes.[8] This suggests a role for peripherally-acting NOP ligands in inflammatory conditions.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, highlighting the differences in the effects of this compound and its analogs when acting centrally versus peripherally.

Table 1: In Vitro Receptor Binding and Functional Potency

LigandPreparationAssay TypeParameterValueReference
This compoundRat Brain MembranesReceptor BindingKi0.2 nM[9]
This compoundMouse Vas DeferensBioassay (Inhibition of twitch)pEC507.70[9]
This compoundRat Vas DeferensBioassay (Inhibition of twitch)pEC507.48[9]
NiK-21273CHO cells expressing hNOPCa2+ mobilizationpKB7.38[9]
SB-612111CHO cells expressing hNOPCa2+ mobilizationpKB8.18[9]

Table 2: Effects on Neurotransmitter Release

NeurotransmitterBrain Region/TissueSpeciesThis compound ConcentrationInhibition of ReleaseReference
NoradrenalineBrain Cortex SlicesGuinea-pig1 µM36%
DopamineNucleus Accumbens (in vivo)Rati.c.v. administrationReduction[5]
SerotoninBrain SlicesRatNot specifiedInhibition[5]
AcetylcholineStriatum (in vivo)Rati.c.v. administrationReduction[5]

Table 3: Behavioral Effects on Nociception (Rat Formalin Test)

Administration RouteThis compound DoseEffect on Pain Response (Phase II)Reference
Intracerebroventricular (i.c.v.)1 µgPotentiation[4]
Intrathecal (i.t.)0.1, 1, 5 µgInhibition[4]

Key Experimental Protocols

To aid researchers in designing experiments to dissect the central and peripheral effects of this compound, detailed methodologies for key experiments are provided below.

Protocol 1: Intracerebroventricular (i.c.v.) Injection in Mice

Objective: To administer substances directly into the cerebral ventricles to study their central effects.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe with a 26-gauge needle

  • This compound solution in sterile saline

  • Surgical tools (scalpel, drill, etc.)

Procedure:

  • Anesthetize the mouse and mount it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Using the stereotaxic coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface), drill a small hole through the skull.

  • Slowly lower the injection needle to the target depth.

  • Infuse the this compound solution (typically 1-5 µL) over a period of 1-2 minutes.

  • Leave the needle in place for an additional minute to prevent backflow.

  • Slowly withdraw the needle and suture the scalp incision.

  • Monitor the animal during recovery.

Protocol 2: Intrathecal (i.t.) Injection in Rats

Objective: To deliver substances directly into the subarachnoid space of the spinal cord to investigate their spinal effects.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe with a 30-gauge needle

  • This compound solution in sterile saline

Procedure:

  • Anesthetize the rat.

  • Palpate the iliac crests to locate the L5-L6 intervertebral space.

  • Insert the 30-gauge needle perpendicular to the spine in the midline between the L5 and L6 vertebrae.

  • A characteristic tail-flick reflex upon needle entry confirms correct placement in the subarachnoid space.

  • Inject the this compound solution (typically 10-20 µL).

  • Withdraw the needle and monitor the animal for any motor impairment.

Protocol 3: In Vitro Smooth Muscle Contraction Assay (e.g., Guinea Pig Ileum)

Objective: To assess the direct effects of this compound on peripheral smooth muscle contractility.

Materials:

  • Organ bath with a force transducer

  • Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2)

  • Segments of guinea pig ileum

  • This compound solutions of varying concentrations

  • Stimulating electrodes (for electrically evoked contractions)

Procedure:

  • Isolate a segment of the guinea pig ileum and mount it in the organ bath containing Krebs-Henseleit solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

  • Record baseline contractile activity.

  • To study the inhibition of neurally mediated contractions, apply electrical field stimulation to elicit twitch responses.

  • Add cumulative concentrations of this compound to the organ bath and record the changes in the amplitude of the electrically evoked contractions.

  • Construct a concentration-response curve to determine the EC50 value of this compound.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows for distinguishing the central and peripheral effects of this compound.

Nociceptin_Signaling_Pathway cluster_central Central Neuron cluster_peripheral Peripheral Sensory Neuron Nociceptin_C This compound NOP_R_C NOP Receptor Nociceptin_C->NOP_R_C G_protein_C Gi/o Protein NOP_R_C->G_protein_C AC_C Adenylyl Cyclase G_protein_C->AC_C α subunit Ca_channel_C ↓ Ca2+ Influx G_protein_C->Ca_channel_C βγ subunit K_channel_C ↑ K+ Efflux G_protein_C->K_channel_C βγ subunit cAMP_C ↓ cAMP AC_C->cAMP_C Neurotransmitter_C ↓ Neurotransmitter Release Ca_channel_C->Neurotransmitter_C K_channel_C->Neurotransmitter_C Nociceptin_P This compound NOP_R_P NOP Receptor Nociceptin_P->NOP_R_P G_protein_P Gi/o Protein NOP_R_P->G_protein_P AC_P Adenylyl Cyclase G_protein_P->AC_P α subunit Ca_channel_P ↓ Ca2+ Influx G_protein_P->Ca_channel_P βγ subunit K_channel_P ↑ K+ Efflux G_protein_P->K_channel_P βγ subunit cAMP_P ↓ cAMP AC_P->cAMP_P Action_Potential ↓ Action Potential Propagation Ca_channel_P->Action_Potential K_channel_P->Action_Potential

Caption: this compound signaling in central vs. peripheral neurons.

Experimental_Workflow cluster_workflow Experimental Design to Differentiate Central vs. Peripheral Effects start Hypothesis: Drug X has central and/or peripheral effects systemic_admin Systemic Administration (e.g., i.p., s.c.) start->systemic_admin central_admin Central Administration (i.c.v. or i.t.) start->central_admin peripheral_admin Peripheral Administration (e.g., intraplantar) start->peripheral_admin observe_effect_sys Observe Behavioral/Physiological Effect systemic_admin->observe_effect_sys observe_effect_cen Observe Behavioral/Physiological Effect central_admin->observe_effect_cen observe_effect_per Observe Local Effect peripheral_admin->observe_effect_per coadmin_antagonist Co-administer with Peripherally Restricted NOP Antagonist observe_effect_sys->coadmin_antagonist conclusion_central Central Effect Confirmed observe_effect_cen->conclusion_central Effect observed no_effect No Effect observe_effect_cen->no_effect No effect conclusion_peripheral Peripheral Effect Confirmed observe_effect_per->conclusion_peripheral Effect observed observe_effect_per->no_effect No effect observe_blockade Observe Blockade of Effect coadmin_antagonist->observe_blockade observe_blockade->conclusion_central Effect not blocked observe_blockade->conclusion_peripheral Effect blocked conclusion_mixed Mixed Central and Peripheral Effects observe_blockade->conclusion_mixed Effect partially blocked

Caption: Workflow for differentiating central and peripheral drug effects.

This guide provides a foundational understanding for researchers investigating the complex pharmacology of the this compound system. By employing the described experimental approaches and considering the distinct central and peripheral actions of this compound, the scientific community can move closer to developing novel therapeutics that harness the beneficial effects of NOP receptor modulation while minimizing undesirable side effects.

References

Bridging the Gap: Validating In Vitro Nociceptin Findings with In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Nociceptin/Orphanin FQ (N/OFQ) System Drug Discovery

The this compound/orphanin FQ (N/OFQ) peptide and its receptor, the NOP receptor, represent a promising target for the development of novel therapeutics for pain, anxiety, and other neurological disorders. The translation of promising in vitro findings into successful in vivo outcomes is a critical step in the drug development pipeline. This guide provides a comparative overview of common in vitro and in vivo experimental approaches used to validate findings in the N/OFQ system, supported by experimental data and detailed protocols.

From Benchtop to Behavior: A Comparative Data Overview

Table 1: In Vitro and In Vivo Comparison of NOP Receptor Agonists

CompoundIn Vitro AssaySpecies/Cell LinePotency (EC₅₀/IC₅₀/pEC₅₀)In Vivo AssaySpeciesRoute of Admin.EffectReference
N/OFQcAMP InhibitionCHO cells-Tail WithdrawalMousei.c.v.Hyperalgesia[1]
N/OFQcAMP InhibitionCHO cells-Tail WithdrawalMousei.t.Analgesia[1]
Ro 65-6570cAMP InhibitionCHO cellsFull AgonistFormalin Paw TestMousei.v.Antinociceptive[1]
PWT2-N/OFQ[³⁵S]-GTPγS BindingCHO-hNOP cellsFull AgonistTail WithdrawalMouseSpinalAnalgesic[1]
AT-202GIRK Channel ActivationAtT-20 cellsFull Agonist----[2]
MCOPPBGIRK Channel ActivationAtT-20 cellsFull Agonist----[2]
[Arg¹⁴,Lys¹⁵]NCMouse Vas DeferensMouse17-fold > NCTail WithdrawalMousei.c.v.Pronociceptive[3]
ZP120Mouse Vas DeferensMousepEC₅₀ 8.88Tail WithdrawalMousei.c.v.Pronociceptive[4]
Ac-RYYRIK-olMouse ColonMousepEC₅₀ 9.09Tail WithdrawalMousei.c.v.Pronociceptive[5]

Table 2: Comparison of NOP Receptor Antagonists

CompoundIn Vitro AssaySpecies/Cell LinePotency (pA₂)In Vivo AssaySpeciesEffectReference
UFP-101---Elevated Plus MazeMouseAnxiolytic effect of N/OFQ counteracted[6]
J-113397N/OFQ-induced phosphorylation----Blocks N/OFQ-induced phosphorylation[2]
SB 612111N/OFQ-induced phosphorylation----Blocks N/OFQ-induced phosphorylation[2]
[F/G]NC(1-13)NH₂Mouse Vas DeferensMouse6.75Blood PressureRatBlocks N/OFQ effects[7]

Visualizing the Pathway and Process

To better understand the mechanisms and methodologies, the following diagrams illustrate the NOP receptor signaling cascade and a typical workflow for validating in vitro discoveries in vivo.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates Arrestin β-Arrestin NOP->Arrestin Recruits via GRK phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels (N, L, P/Q-type) G_protein->Ca_channel Inhibits GIRK GIRK Channels G_protein->GIRK Activates MAPK MAPK (ERK1/2, p38, JNK) G_protein->MAPK PKC PKC G_protein->PKC cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ligand N/OFQ or Agonist Ligand->NOP Binds Internalization Receptor Internalization Arrestin->Internalization

Caption: NOP Receptor Signaling Pathway.

Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding Receptor Binding Assays (e.g., Radioligand) Signaling Functional Assays (cAMP, [³⁵S]GTPγS, Ca²⁺ Mobilization, BRET) Binding->Signaling Functional Characterization Tissue Ex Vivo Tissue Assays (e.g., Mouse Vas Deferens) Signaling->Tissue Native Receptor Validation PK Pharmacokinetic Studies (ADME) Tissue->PK Transition to In Vivo Behavior Behavioral Models (Nociception, Anxiety, etc.) PK->Behavior Dose-Response Target Target Engagement (e.g., Receptor Occupancy) Behavior->Target Mechanism Confirmation KO Knockout Animal Studies Behavior->KO Specificity Confirmation

References

A Comparative Guide to Validating the Synergistic Effects of NOP and MOP Receptor Co-activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The co-activation of the Nociceptin/Orphanin FQ peptide (NOP) receptor and the Mu-Opioid peptide (MOP) receptor represents a promising therapeutic strategy for developing potent analgesics with a significantly improved safety profile.[1][2] Traditional MOP receptor agonists, while effective for pain relief, are fraught with severe side effects, including respiratory depression, abuse potential, and physical dependence.[3][4] Emerging evidence strongly suggests that the simultaneous activation of NOP receptors can mitigate these adverse effects while synergistically enhancing MOP-mediated analgesia.[1][5][6]

This guide provides an objective comparison of bifunctional NOP/MOP agonists against selective alternatives, supported by experimental data and detailed protocols for key validation assays.

Signaling Pathways in NOP and MOP Receptor Co-activation

Both NOP and MOP receptors belong to the Gi/o protein-coupled receptor (GPCR) family.[1] Their activation by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][7] This primary mechanism, along with the modulation of ion channels, contributes to a reduction in neuronal excitability and synaptic transmission, producing analgesia.[1]

There is growing evidence for more complex interactions, including the formation of MOP/NOP heterodimers, which may alter the pharmacological and signaling properties of the individual receptors.[8] Co-expression has been shown to influence downstream pathways like GTPγ[³⁵S] binding and ERK1/2 activation.[3][8] Bifunctional agonists that engage these receptors simultaneously leverage this synergy to produce robust pain relief while avoiding the signaling pathways associated with adverse effects.[1][5]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Bifunctional Agonist Receptor NOP/MOP Receptor Heterodimer Agonist->Receptor Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition Ca_Channel Ca²⁺ Channel G_protein->Ca_Channel Inhibition K_Channel K⁺ Channel G_protein->K_Channel Activation cAMP cAMP AC->cAMP Conversion NT_release Neurotransmitter Release Ca_Channel->NT_release Neuron_hyper Neuronal Hyperpolarization K_Channel->Neuron_hyper ATP ATP ATP->AC PKA PKA cAMP->PKA Inhibition Ca_ion Ca²⁺ Ca_ion->Ca_Channel K_ion K⁺ K_ion->K_Channel Analgesia Analgesia Neuron_hyper->Analgesia NT_release->Analgesia Reduced_Side_Effects Reduced Side Effects (e.g., Respiratory Depression)

Caption: NOP/MOP receptor co-activation signaling pathway.

Comparative Performance Data

The primary advantage of bifunctional NOP/MOP agonists lies in their ability to provide analgesia comparable to potent MOP agonists like morphine and fentanyl, but with a substantially wider therapeutic window.[5] This is demonstrated through both in vitro functional assays and in vivo behavioral models.

Table 1: Comparative In Vitro Profile of Opioid Agonists

This table summarizes the binding affinity (Ki) and functional potency (EC₅₀) of various ligands at NOP and MOP receptors. Lower values indicate higher affinity and potency.

CompoundTypeNOP Ki (nM)MOP Ki (nM)NOP EC₅₀ (nM) (GTPγS)MOP EC₅₀ (nM) (GTPγS)Data Source
N/OFQ Selective NOP Agonist~1>1000~5-10>10000[3][8]
DAMGO Selective MOP Agonist>1000~1-2>10000~10-100[9][10]
Morphine Selective MOP Agonist>1000~1-10>10000~50-200[11][12]
Cebranopadol Bifunctional Agonist~0.3~0.9~2.5~1.5[13]
AT-121 Bifunctional Agonist~1.5~20~10 (partial)~40 (partial)[1][4]
[Dmt¹,⁵]N/OFQ(1-13)-NH₂ Bifunctional Agonist~0.2~1.7Potent AgonistPotent Agonist[2]

Note: Values are approximate and can vary based on the specific cell line and assay conditions.

Table 2: Comparative In Vivo Profile in Rodent and NHP Models

This table compares the analgesic efficacy (ED₅₀) with the doses required to produce significant side effects, illustrating the therapeutic index.

CompoundModelAnalgesic ED₅₀Respiratory DepressionAbuse Liability (CPP/Self-Admin)Physical DependenceData Source
Morphine Rodent/NHP~1-5 mg/kgYes, at 2-3x analgesic doseHighHigh[1][11]
Fentanyl Rodent~0.02-0.05 mg/kgYes, at narrow therapeutic windowHighHigh[14][15]
Cebranopadol Rodent~0.01 mg/kgSignificantly reduced vs. MorphineLowLow[13]
AT-121 NHP~0.03 mg/kgNot observed up to 10x analgesic doseNone; blocks opioid reinforcing effectsNot observed[1][4]

NHP: Non-Human Primate. ED₅₀ values are highly dependent on the specific pain model (e.g., tail-flick, hot plate) and route of administration.

Key Experimental Protocols

Validating the synergistic effects of NOP/MOP co-activation requires a combination of in vitro functional assays and in vivo behavioral studies.

[³⁵S]GTPγS Binding Assay

This is a functional assay that directly measures the activation of G-proteins following receptor stimulation, making it ideal for determining the potency (EC₅₀) and efficacy (Emax) of agonists.[16][17] It is particularly useful for differentiating full from partial agonists.[16]

GTPgS_Workflow start Start prep Prepare cell membranes expressing NOP and/or MOP receptors start->prep incubate Incubate membranes with test compound, GDP, and [³⁵S]GTPγS prep->incubate Assay Buffer: 50 mM Tris-HCl, MgCl₂, NaCl separate Separate bound from free [³⁵S]GTPγS via rapid filtration incubate->separate wash Wash filters with ice-cold buffer separate->wash measure Quantify radioactivity on filters using scintillation counting wash->measure analyze Analyze data: Calculate specific binding, generate dose-response curves measure->analyze end Determine EC₅₀ and Emax analyze->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptors (e.g., CHO cells stably expressing human MOP and NOP receptors) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Resuspend the membrane pellet in the assay buffer.

  • Assay Reaction: In a 96-well plate, combine the cell membranes (10-20 µg protein), GDP (e.g., 10 µM, to keep basal binding low), and varying concentrations of the test compound (bifunctional agonist, selective agonist, or vehicle).

  • Initiation: Start the binding reaction by adding [³⁵S]GTPγS (a non-hydrolyzable GTP analog) to a final concentration of 50-100 pM.[18]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound ligand in the solution.[9]

  • Washing: Quickly wash the filters three times with ice-cold buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a saturating concentration of unlabeled GTPγS. Calculate specific binding by subtracting non-specific from total binding. Plot specific binding against the log concentration of the agonist and fit the data using non-linear regression to determine EC₅₀ and Emax values.

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation—the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels. It is a robust method for assessing agonist function in a whole-cell context.[7][19]

cAMP_Workflow start Start seed_cells Seed cells expressing NOP/MOP receptors into a 96-well plate start->seed_cells pre_treat Pre-treat cells with test compound at various concentrations seed_cells->pre_treat stimulate Stimulate adenylyl cyclase with Forskolin to increase basal cAMP levels pre_treat->stimulate incubate Incubate for a defined period (e.g., 15-30 minutes) stimulate->incubate lyse Lyse cells and measure cAMP levels (e.g., HTRF, ELISA, GloSensor™) incubate->lyse analyze Analyze data: Generate dose-response curves for cAMP inhibition lyse->analyze end Determine IC₅₀ and Emax analyze->end

Caption: Workflow for a whole-cell cAMP inhibition assay.

Detailed Methodology:

  • Cell Culture: Seed CHO or HEK293 cells stably co-expressing the NOP and MOP receptors into 96-well plates and grow to near confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound for 10-15 minutes at 37°C.

  • Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except the negative control) to induce cAMP production. The agonist's effect will be measured as an inhibition of this stimulated level.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.[20]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit. Common formats include HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luminescence-based assays (e.g., GloSensor™).[12][19]

  • Data Analysis: Construct dose-response curves by plotting the percentage inhibition of Forskolin-stimulated cAMP levels against the log concentration of the agonist. Use non-linear regression to calculate the IC₅₀ (concentration for 50% inhibition) and Emax values.

In Vivo Tail-Immersion Test for Analgesia

This is a standard model for assessing spinally mediated analgesia in response to a thermal stimulus. It is highly sensitive to opioid analgesics.[21][22]

Tail_Immersion_Workflow start Start acclimate Acclimate mouse/rat to the testing environment start->acclimate baseline Measure baseline latency: Immerse distal 1/3 of tail in warm water (e.g., 52°C) acclimate->baseline record_baseline Record time to tail flick/withdrawal baseline->record_baseline administer Administer test compound (e.g., s.c., i.p.) or vehicle record_baseline->administer wait Wait for drug absorption (e.g., 30 minutes) administer->wait test Re-measure tail-withdrawal latency at set time points post-injection wait->test cutoff Apply cutoff time (e.g., 10-15s) to prevent tissue damage test->cutoff If no response analyze Analyze data: Calculate Maximum Possible Effect (%MPE) test->analyze end Determine ED₅₀ and duration of action analyze->end

Caption: Workflow for the in vivo tail-immersion test.

Detailed Methodology:

  • Animals: Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).[11][23]

  • Acclimation: Allow animals to acclimate to the testing room and restraint devices to minimize stress.

  • Baseline Measurement: Gently restrain the animal and immerse the distal 3-5 cm of its tail into a temperature-controlled water bath (typically 50-52°C).[22] Use a stopwatch to measure the latency (in seconds) for the animal to withdraw its tail. A cut-off time (e.g., 10-15 seconds) must be imposed to prevent tissue damage.[21] Take 2-3 baseline readings for each animal.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the latency measurement.

  • Data Analysis: Convert the raw latency scores into a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] x 100 This normalization allows for comparison across different animals and studies. Determine the ED₅₀ (the dose that produces 50% of the maximum effect) from the dose-response curve.

By employing these validated assays, researchers can effectively characterize novel bifunctional ligands, compare their performance to standard MOP agonists, and generate the robust data necessary to advance the development of safer, non-addictive analgesics.

References

Safety Operating Guide

Navigating the Safe Disposal of Nociceptin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of nociceptin, an endogenous ligand for the opioid-like G-protein coupled receptor (ORL1), is a critical component of laboratory safety and environmental responsibility. Due to its potent biological activity and specific hazards, adherence to established protocols is essential to protect both laboratory personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste streams, ensuring compliance and minimizing risk.

Hazard Identification and Safety Profile

This compound presents specific chemical hazards that dictate its handling and disposal requirements. The primary risks are associated with ingestion and environmental release. A Safety Data Sheet (SDS) for a this compound fragment highlights its classification as harmful if swallowed and highly toxic to aquatic life with long-lasting effects.[1]

Table 1: this compound Hazard Summary

Hazard ClassificationGHS CodeDescriptionPrecautionary Statement
Acute Oral ToxicityH302Harmful if swallowed.[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Acute & Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1]
Disposal Requirement--P501: Dispose of contents/container to an approved waste disposal plant.[1]

Core Principles of this compound Disposal

The fundamental principle governing this compound disposal is to prevent its release into the environment.[1] All this compound-containing materials must be treated as hazardous chemical waste and managed according to institutional and national regulations.[2][3]

Key tenets include:

  • No Drain Disposal: Under no circumstances should this compound solutions or rinsates be poured down the sink.[3] Its high aquatic toxicity makes this practice illegal and environmentally damaging.[1][3]

  • Segregation: this compound waste must be kept separate from general, non-hazardous laboratory trash.[3][4]

  • Designated Collection: All waste must be collected in properly labeled, sealed, and appropriate hazardous waste containers.[2]

  • Professional Disposal: Final disposal must be conducted through an approved hazardous waste management service, typically coordinated by your institution's Environmental Health and Safety (EHRS) department.[1][2]

Step-by-Step Disposal Protocols

This section details the procedures for managing various forms of this compound waste generated during research activities.

Personal Protective Equipment (PPE)

Before handling any form of this compound, ensure appropriate PPE is worn. This includes:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Chemical-resistant gloves

When handling lyophilized powder, which can form dust, avoid inhalation and work in a well-ventilated area or fume hood.[1][5]

Segregation and Collection of this compound Waste

Proper segregation at the point of generation is crucial for safe and compliant waste management.[2][4]

A. Solid this compound Waste (Lyophilized Powder)

  • Unused/Expired Product: Place the original vial containing the lyophilized powder into a designated hazardous waste container for solid chemicals. Do not attempt to open or empty the vial.

  • Contaminated Items: Any items grossly contaminated with solid this compound powder (e.g., weigh boats, spatulas) should be collected as hazardous waste.

B. Liquid this compound Waste (Solutions and Rinsates)

  • Waste Collection: Collect all unwanted this compound solutions, including expired stock solutions and experimental leftovers, in a dedicated, sealed, and shatter-resistant hazardous waste container, preferably plastic.[2]

  • Labeling: Clearly label the container as "Hazardous Waste," and list "this compound" and its approximate concentration as a constituent.

  • Compatibility: Do not mix this compound waste with other incompatible chemical waste streams like strong acids, bases, or oxidizing agents.[1][3]

C. Contaminated Laboratory and Sharps Waste

  • Consumables: Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated, lined container for solid hazardous waste.[6]

  • Sharps: Needles or blades contaminated with this compound must be disposed of in a labeled, puncture-proof sharps container designated for chemically contaminated sharps.[4][6] Do not place these in containers for biologically hazardous sharps unless they are also contaminated with biohazardous material.[6]

Caption: Workflow for the segregation and disposal of different this compound waste streams.

Decontamination of Reusable Glassware

Empty containers that held this compound must be decontaminated before being discarded or reused. Since this compound is acutely toxic to aquatic life, the rinsate must be collected as hazardous waste.[1][7]

Protocol for Triple Rinsing:

  • Rinse the container with a small amount of a suitable solvent (e.g., sterile water, buffer) capable of dissolving this compound.[7] Use approximately 5-10% of the container's volume for each rinse.[7]

  • Swirl the solvent to ensure the entire inner surface is contacted.

  • Pour the rinsate into your designated liquid hazardous waste container for this compound.

  • Repeat the rinsing process two more times, collecting the rinsate each time.

  • After the third rinse, deface or remove the original label from the container.[7] The container can then be disposed of as regular non-hazardous waste or washed for reuse.

Spill Management

In the event of a spill, all cleanup materials must be treated as hazardous waste.[7]

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure proper ventilation.

  • Contain: Use an appropriate chemical spill kit absorbent to contain the spill.

  • Collect: Carefully collect the absorbent material and any contaminated debris.

  • Package and Label: Place all cleanup materials in a sealed container and label it as "Hazardous Waste" with "this compound Spill Debris" listed as the contents.

  • Dispose: Arrange for pickup with your institutional EHRS office.

Waste Minimization and Best Practices

Effective waste management begins with minimizing waste generation.[2][6]

  • Order Appropriately: Purchase the smallest quantity of this compound required for your experiments to avoid surplus and expiration.[2]

  • Proper Storage: Store lyophilized this compound at -20°C or lower to maximize its shelf life and prevent degradation that would render it unusable.[1][8] Avoid repeated freeze-thaw cycles for solutions by preparing and storing aliquots.[9]

  • Accurate Preparation: Carefully calculate and prepare solutions to avoid making excess amounts that will require disposal.

G Procurement Procurement (Order Smallest Quantity) Storage Proper Storage (Lyophilized at -20°C) Procurement->Storage Maintain Stability Preparation Solution Preparation (Prepare Aliquots) Storage->Preparation Avoid Degradation WasteGen Waste Generation Storage->WasteGen Expired product Experiment Experimental Use Preparation->Experiment Preparation->WasteGen Empty vials, excess solution Experiment->WasteGen Unused solutions, contaminated labware Segregation Segregation & Collection (See Workflow) WasteGen->Segregation Disposal Final Disposal via EHRS Segregation->Disposal

Caption: The this compound lifecycle in the lab, highlighting waste minimization points.

By implementing these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship. Always consult your institution's specific hazardous waste management guidelines, as local regulations may vary.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nociceptin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Nociceptin, a potent peptide with significant biological activity. Adherence to these protocols is critical to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. This document outlines personal protective equipment (PPE) requirements, detailed operational procedures, emergency plans, and waste disposal protocols.

Hazard Identification and Risk Assessment

This compound, an endogenous ligand for the opioid-like receptor 1 (ORL1), is a potent neuromodulator. While not a controlled substance, its opioid-like activity necessitates careful handling to prevent accidental exposure. The primary hazards associated with this compound in a laboratory setting include:

  • Inhalation: Lyophilized powder can become airborne during handling, posing a risk of respiratory tract irritation and systemic absorption.

  • Dermal Contact: May cause skin irritation. Some sources suggest that skin absorption of potent opioids is possible, especially with prolonged contact or when dissolved in certain solvents.

  • Eye Contact: Can cause eye irritation.

  • Ingestion: May be harmful if swallowed.

A formal risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in powdered or liquid form.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.Nitrile provides good resistance to a range of laboratory chemicals. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.[1][2]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from airborne powder and splashes of solutions containing this compound.
Body Protection A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 or P100 respirator is required when handling powdered this compound outside of a certified chemical fume hood or biological safety cabinet.Protects against inhalation of aerosolized powder.[2][3]

Glove Selection and Solvent Compatibility:

When working with this compound solutions, the choice of glove material must be compatible with the solvent used. The following table summarizes the breakthrough times for common solvents with nitrile and neoprene gloves.

SolventNitrile Glove Breakthrough Time (minutes)Neoprene Glove Breakthrough Time (minutes)
Dimethyl Sulfoxide (DMSO) 23 - 40[1][4]> 480[5]
Ethanol (95%) 130 - >480[6][7]113 - 240[7]
Acetonitrile 6 - 30[7][8][9]20 - 30[7]

Note: Breakthrough times can vary based on glove thickness and manufacturer. Always consult the glove manufacturer's specific chemical resistance data. Discard gloves immediately after contact with this compound solutions.

Operational and Disposal Plans

Experimental Protocol: Reconstitution and Handling of Lyophilized this compound

This protocol outlines the steps for safely reconstituting and handling powdered this compound.

Materials:

  • Lyophilized this compound vial

  • Appropriate solvent (e.g., sterile water, DMSO)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (as specified above)

  • Chemical fume hood or biological safety cabinet

Procedure:

  • Preparation: Don all required PPE. Perform all manipulations of powdered this compound within a certified chemical fume hood or biological safety cabinet to minimize inhalation risk.

  • Vial Equilibration: Allow the sealed vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Carefully unseal the vial. Using a calibrated micropipette with a sterile, filtered tip, slowly add the required volume of the appropriate solvent to the side of the vial to avoid aerosolization of the powder.

  • Dissolution: Gently swirl the vial to dissolve the peptide. If necessary, vortex briefly at a low speed.

  • Aliquoting and Storage: Once fully dissolved, aliquot the this compound solution into smaller, clearly labeled, single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, depending on the solvent and the stability of the specific this compound analog.

  • Record Keeping: Document the date of reconstitution, concentration, solvent used, and aliquot details in a laboratory notebook.

Waste Disposal Plan

All this compound-contaminated waste must be disposed of as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, lab coats, pipette tips, and vials should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Decontamination: Work surfaces and equipment should be decontaminated after handling this compound. A recommended procedure is to first wipe surfaces with a 1% solution of an enzymatic detergent, followed by a 6% sodium hypochlorite (bleach) solution, and then a final rinse with water.[10][11]

Emergency Procedures

In the event of an accidental exposure to this compound, follow these procedures immediately.

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Accidental Injection Wash the area with soap and water. Seek immediate medical attention. Be prepared to inform medical personnel about the nature of the substance, including its opioid-like activity.

Naloxone Availability: While this compound does not bind to classical opioid receptors, its systemic effects can be complex. In a research setting with various opioid compounds, it is prudent to have naloxone available as a general precaution for opioid-related emergencies. Personnel should be trained in its administration.[12][13] In case of a suspected overdose with respiratory depression, call emergency services immediately and follow their instructions.[12][13]

Visualizing this compound's Mechanism and Handling Workflow

To further clarify the critical information, the following diagrams illustrate the this compound signaling pathway and a standard experimental workflow.

Nociceptin_Signaling_Pathway This compound Signaling Pathway This compound This compound NOP_Receptor NOP Receptor (ORL1) (GPCR) This compound->NOP_Receptor Binds to G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity

Caption: this compound binds to the NOP receptor, activating the Gi/o protein, which inhibits adenylyl cyclase and modulates ion channels.

Nociceptin_Handling_Workflow This compound Handling Workflow Start Start: Obtain Lyophilized this compound PPE 1. Don Required PPE (Gloves, Gown, Eye Protection, Respirator) Start->PPE Fume_Hood 2. Work in a Chemical Fume Hood PPE->Fume_Hood Reconstitute 3. Reconstitute with Appropriate Solvent Fume_Hood->Reconstitute Aliquot 4. Aliquot into Single-Use Vials Reconstitute->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store Experiment 6. Perform Experiment Store->Experiment Decontaminate 7. Decontaminate Work Area Experiment->Decontaminate Dispose 8. Dispose of Waste as Hazardous Decontaminate->Dispose End End Dispose->End

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.